4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMXDLWWQHYXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391592 | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-02-8 | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of the novel heterocyclic compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. The methodologies outlined herein are designed to provide a self-validating system for confirming the molecular structure through a combination of modern spectroscopic techniques.
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The title compound, this compound, is a multi-substituted pyrazole with the molecular formula C₈H₁₄N₄O.[3][4][5] It is recognized as a key intermediate in the synthesis of various pharmaceuticals.[4][6] Accurate structural confirmation of such molecules is a critical step in drug discovery and development to ensure the identity, purity, and stability of the active pharmaceutical ingredient and its intermediates.[7][8]
This guide will detail a multi-pronged analytical approach, beginning with fundamental characterization and progressing through advanced spectroscopic analysis to unambiguously determine the connectivity and spatial arrangement of the atoms.
Strategic Workflow for Structure Elucidation
The structural elucidation of a novel compound is a systematic process of piecing together molecular fragments. Our approach is designed to be logical and efficient, with each step providing a layer of data that informs the next.
Caption: A logical workflow for the structural elucidation of a novel compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Rationale: The initial and most crucial step is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Analysis: Infuse the sample solution directly into the ESI source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
Expected Data & Interpretation: The molecular formula of this compound is C₈H₁₄N₄O.[3][4][5] The expected monoisotopic mass is 182.1168 g/mol .[4] The HRMS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 183.1246. The measured mass should be within 5 ppm of the theoretical mass, confirming the elemental composition.[9]
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₄N₄O |
| Theoretical Monoisotopic Mass | 182.1168 |
| Expected [M+H]⁺ (m/z) | 183.1246 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Data & Interpretation: The structure contains a primary amine (-NH₂), a primary amide (-CONH₂), and aliphatic C-H bonds. The FTIR spectrum should exhibit characteristic absorption bands for these groups.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands)[12][13] |
| Primary Amide (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3180 (two bands)[10] |
| Aliphatic (C-H) | Stretch | 2960 - 2850 |
| Carbonyl (C=O) | Stretch (Amide I band) | ~1680 - 1630[10] |
| Amine/Amide (N-H) | Bend (Scissoring) | 1650 - 1580[12] |
| C-N Stretch | Stretch | 1335 - 1250[12] |
The presence of two distinct pairs of N-H stretching bands for the amine and amide groups, along with a strong carbonyl absorption, provides strong initial evidence for the proposed functional groups.[10][14]
Part 2: Unraveling the Core Structure with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[15] A combination of 1D and 2D NMR experiments will be used to establish the carbon skeleton and the connectivity between atoms.[16][17]
1D NMR Spectroscopy: ¹H, ¹³C, and DEPT
Rationale: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments help distinguish between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-90, and DEPT-135 spectra.
Expected Data & Interpretation: Based on the structure, we can predict the expected signals in the ¹H and ¹³C NMR spectra.
¹H NMR Predicted Chemical Shifts (in DMSO-d₆):
| Protons | Multiplicity | Integration | Approx. δ (ppm) | Assignment |
|---|---|---|---|---|
| CH₃ (propyl) | triplet | 3H | ~0.9 | Propyl-CH₃ |
| CH₂ (propyl) | sextet | 2H | ~1.5 | Propyl-CH₂ |
| CH₂ (propyl) | triplet | 2H | ~2.4 | Pyrazole-CH₂ |
| N-CH₃ | singlet | 3H | ~3.7 | N-Methyl |
| NH₂ (amine) | broad singlet | 2H | ~5.5 | 4-Amino |
| NH₂ (amide) | broad singlet | 2H | ~7.0, ~7.5 | 5-Carboxamide |
¹³C NMR and DEPT Predicted Chemical Shifts (in DMSO-d₆):
| Carbon | DEPT-135 | Approx. δ (ppm) | Assignment |
|---|---|---|---|
| C (propyl) | CH₃ | ~14 | Propyl-CH₃ |
| C (propyl) | CH₂ | ~22 | Propyl-CH₂ |
| C (propyl) | CH₂ | ~28 | Pyrazole-CH₂ |
| C (N-methyl) | CH₃ | ~35 | N-Methyl |
| C4 (pyrazole) | C | ~100 | C-NH₂ |
| C5 (pyrazole) | C | ~140 | C-CONH₂ |
| C3 (pyrazole) | C | ~150 | C-propyl |
| C=O (amide) | C | ~165 | Carboxamide |
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range).
Experimental Protocol: Follow the same sample preparation and instrumentation as for 1D NMR. Acquire standard 2D COSY, HSQC, and HMBC spectra.
Expected Correlations & Interpretation:
Caption: Expected 2D NMR correlations for the propyl group.
-
COSY: A correlation between the triplet at ~0.9 ppm and the sextet at ~1.5 ppm, and between the sextet at ~1.5 ppm and the triplet at ~2.4 ppm will confirm the propyl chain spin system.
-
HSQC: Will connect each proton signal of the propyl chain and the N-methyl group to their respective carbon signals.
-
HMBC: This is key for assembling the final structure.
-
The protons of the N-CH₃ group (~3.7 ppm) should show correlations to the pyrazole ring carbons C5 (~140 ppm) and the pyrazole nitrogen (if a ¹H-¹⁵N HMBC is performed).
-
The protons of the pyrazole-adjacent CH₂ group (~2.4 ppm) will show a crucial correlation to the pyrazole carbon C3 (~150 ppm), linking the propyl group to the ring.
-
The amine protons (~5.5 ppm) should correlate to pyrazole carbons C3 and C5.
-
The amide protons (~7.0, ~7.5 ppm) will show a correlation to the carbonyl carbon (~165 ppm) and to the pyrazole carbon C5 (~140 ppm).
-
Part 3: Definitive 3D Structure by X-Ray Crystallography
Rationale: While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the unambiguous, absolute 3D structure of the molecule in the solid state.[18][19] This technique is the gold standard for structural confirmation.[20]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo-Kα radiation.[21]
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.[21]
Expected Results: The X-ray crystallographic analysis will yield the precise bond lengths, bond angles, and torsion angles of the molecule. It will confirm the substitution pattern on the pyrazole ring and the conformation of the propyl and carboxamide groups. The resulting crystal structure should be consistent with the connectivity determined by NMR spectroscopy.
Conclusion
The synergistic application of mass spectrometry, FTIR spectroscopy, a suite of 1D and 2D NMR experiments, and single-crystal X-ray crystallography provides a robust and self-validating pathway for the complete structural elucidation of this compound. This systematic approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research and development activities.
References
- Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.
- Mass Spectrometry analysis of Small molecules.
- Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques.
- Small molecule analysis using MS - Bioanalysis Zone.
- Application of Mass Spectrometry on Small Molecule Analysis - TIGP. (2022).
- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1964). Journal of the Chemical Society.
- Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024).
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020).
- Infrared Spectroscopy - CDN.
- General structure for Pyrazole derivative (A2):... | Download Scientific Diagram - ResearchGate.
- IR Spectroscopy Tutorial: Amines.
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- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).
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- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
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- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023).
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An In-Depth Technical Guide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, identified by CAS number 139756-02-8, is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of Sildenafil (Viagra™)[1][2][3]. This pyrazole derivative serves as a fundamental building block, providing the core pyrazole ring structure that is essential for the pharmacological activity of Sildenafil[1]. Beyond its established role in pharmaceutical manufacturing, this compound has also been noted for its potential as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1), suggesting broader applications in drug discovery and development[4].
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications and potential biological activities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application in synthesis, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 139756-02-8 | [5] |
| Molecular Formula | C₈H₁₄N₄O | [5] |
| Molecular Weight | 182.22 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 98-101 °C | [7] |
| Boiling Point | 325.9 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol | |
| Density | 1.32 g/cm³ (Predicted) | [7] |
| InChI Key | PZMXDLWWQHYXGY-UHFFFAOYSA-N | [6] |
| SMILES | CCCC1=NN(C)C(=C1N)C(=O)N |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that has been optimized for industrial-scale production. An improved methodology enhances the total yield and simplifies the procedure, making it more suitable for manufacturing environments[8].
Improved Synthesis Workflow
The following diagram outlines the key stages in the improved synthesis of this compound, starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester.
Caption: Key steps in Sildenafil synthesis.
Analytical Methodologies
For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound.
HPLC Method for Purity Analysis
While specific parameters can vary, a general HPLC method for the analysis of this compound would involve:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
-
Purity: Commercial grades for pharmaceutical use often exceed 98% purity as determined by HPLC.
Potential Biological Activity and Future Research
While its role in Sildenafil synthesis is well-established, there are indications of other potential biological activities for this compound. It has been described as a potential hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).[4]
The structural similarity of the pyrazole core to other biologically active molecules suggests that this compound and its derivatives could be interesting candidates for further investigation in various therapeutic areas. The potential PDE1 inhibitory activity, for instance, could be explored for conditions where PDE1 is a relevant target. However, it is important to note that at present, the evidence for these activities is limited, and further dedicated research is required to validate these claims and understand the underlying mechanisms of action.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or with local exhaust ventilation. Avoid inhalation of dust.
-
Storage: Store in a cool, dark, and dry place. Some sources recommend refrigeration at 2-8°C for long-term storage to maintain potency and prevent degradation.[1]
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Sildenafil. Its well-defined physical and chemical properties, coupled with optimized synthesis routes, make it a reliable and crucial intermediate. While its potential as a bioactive molecule in its own right remains an area for further exploration, its current application underscores the importance of pyrazole derivatives in medicinal chemistry. This guide provides researchers and drug development professionals with a solid foundation of technical information to support their work with this important compound.
References
- Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. (URL: [Link])
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- The Crucial Role of this compound in Sildenafil Production. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- This compound. PubChem. (URL: [Link])
- This compound. Advent Chembio. (URL: [Link])
- Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction.
- SILDENAFIL. New Drug Approvals. (URL: [Link])
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (URL: [Link])
- This compound. PharmaCompass.com. (URL: [Link])
- 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (URL: [Link])
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The Biological Versatility of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities and therapeutic potential of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and the broader class of pyrazole carboxamide derivatives. While primarily recognized as a key intermediate in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, the inherent structural motifs of this compound suggest a wider range of pharmacological applications. This document will delve into the known and potential biological activities, mechanisms of action, and structure-activity relationships of pyrazole carboxamides, offering valuable insights for researchers and professionals in drug development. We will explore its potential as an anti-inflammatory agent, a kinase inhibitor, and beyond, supported by detailed experimental protocols and data presentation.
Introduction: Beyond a Synthetic Intermediate
This compound is a heterocyclic compound featuring a pyrazole core, a five-membered ring with two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1] While its role in the industrial synthesis of sildenafil is well-documented, the intrinsic biological potential of this molecule remains largely unexplored in publicly available literature. However, the vast body of research on related pyrazole carboxamide derivatives provides a strong foundation for predicting its bioactivity and guiding future research.
The pyrazole ring system is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[2][3] The carboxamide moiety further enhances its drug-like properties, allowing for fine-tuning of its physicochemical and pharmacokinetic profiles. This guide will, therefore, leverage the extensive knowledge of the pyrazole carboxamide class to illuminate the potential of this compound as a lead compound for novel therapeutic agents.
Potential Biological Activities and Mechanisms of Action
The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen.[4] Based on the extensive research into this class of compounds, we can infer several potential biological activities for this compound.
Anti-inflammatory Activity
Potential Mechanism of Action:
-
COX Inhibition: The structural features of this compound could allow it to bind to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.
-
Cytokine Modulation: The compound may interfere with signaling pathways that lead to the production of pro-inflammatory cytokines.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-inhibitory activity of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Prostaglandin screening EIA kit
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The pyrazole scaffold is a well-established core structure for the design of potent and selective kinase inhibitors.[8] Derivatives of pyrazole carboxamide have been shown to inhibit a variety of kinases, including:
-
Aurora Kinases A and B: Important for cell cycle regulation, making them attractive targets for cancer therapy.[9]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.[10]
-
Akt Kinase: A central node in cell survival and proliferation pathways.[8]
Potential Mechanism of Action:
The pyrazole core can act as a scaffold to present various functional groups that can interact with the ATP-binding pocket of kinases, leading to competitive inhibition. The amino, methyl, propyl, and carboxamide groups on this compound could be modified to optimize binding affinity and selectivity for specific kinases.
Signaling Pathway: Kinase Inhibition
Caption: General signaling pathway illustrating kinase inhibition by pyrazole carboxamides.
Other Potential Activities
The versatility of the pyrazole carboxamide scaffold suggests a range of other potential biological activities:
-
Fungicidal and Insecticidal Activity: Pyrazole carboxamides are widely used in agriculture as fungicides and insecticides, often targeting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[11][12][13]
-
Cannabinoid Receptor Antagonism: Certain pyrazole carboxamide derivatives have been identified as potent antagonists of the CB1 receptor, with potential applications in treating obesity and related metabolic disorders.[2][14][15]
-
Phosphodiesterase (PDE) Inhibition: Given its role as a precursor to sildenafil, this compound derivatives could be explored for their inhibitory activity against various PDE isoforms, which are involved in a multitude of physiological processes.[16][17]
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound and its derivatives can be achieved through established synthetic routes for pyrazole carboxamides.
General Synthesis Workflow
A common and flexible approach involves a two-stage process: the construction of the pyrazole ring followed by amide coupling.[18]
Workflow: Synthesis of Pyrazole Carboxamides
Caption: General workflow for the synthesis of pyrazole carboxamides.
Structure-Activity Relationships
The biological activity of pyrazole carboxamides can be significantly influenced by the substituents at various positions of the pyrazole ring and the carboxamide moiety.
Table 1: General Structure-Activity Relationships of Pyrazole Carboxamides
| Position | Substituent | General Effect on Activity |
| N1 | Alkyl, Aryl | Influences selectivity and pharmacokinetic properties. |
| C3 | Alkyl, Aryl | Can impact binding affinity to the target protein. |
| C4 | H, Halogen, Amino | Modifications can alter electronic properties and target interactions. |
| C5 | Aryl, Heteroaryl | Often crucial for potent activity, involved in key binding interactions. |
| Carboxamide-N | Substituted amines | Greatly influences potency, selectivity, and physicochemical properties. |
This table provides a generalized summary. Specific SARs are target-dependent.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Values obtained from publicly available chemical databases.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. While its current application is primarily as a synthetic intermediate, the rich pharmacology of the pyrazole carboxamide scaffold suggests a multitude of untapped biological activities.
Future research should focus on:
-
Systematic derivatization of the core structure to build a library of analogues.
-
Screening this library against a diverse panel of biological targets, including kinases, inflammatory mediators, and other enzymes.
-
In-depth investigation of the mechanism of action of any identified hits.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
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The Architectural Core of Inhibition: A Technical Guide to the Mechanism of Action of Pyrazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxamide derivatives represent a cornerstone in modern chemical biology and drug discovery, demonstrating a remarkable versatility that spans from agricultural fungicides to potential human therapeutics. Their profound biological activity is primarily rooted in a highly specific and potent mechanism of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme embedded in the mitochondrial electron transport chain. This guide provides an in-depth exploration of this mechanism, dissecting the molecular interactions, downstream cellular consequences, and the structure-activity relationships that govern the efficacy of this important class of compounds. We will further provide field-proven experimental protocols for the evaluation of these molecules and contextualize their mechanism within the broader landscape of cellular metabolism and disease.
Introduction: The Ascendancy of a Privileged Scaffold
The pyrazole-4-carboxamide core is a privileged scaffold in both medicinal chemistry and agrochemistry, forming the chemical foundation of numerous commercial products and clinical candidates.[1] Initially gaining prominence as highly effective fungicides for crop protection, the unique mode of action of these compounds has garnered significant interest for therapeutic applications in oncology and neurodegenerative diseases.[2][3] Unlike many other bioactive molecules, the efficacy of pyrazole carboxamides is not due to broad, non-specific interactions, but rather a targeted and potent inhibition of a key metabolic gatekeeper. Understanding this precise mechanism is paramount for the rational design of next-generation derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.
The Primary Target: Succinate Dehydrogenase (Mitochondrial Complex II)
The principal mechanism of action for the majority of biologically active pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[4][5] SDH is a unique enzyme complex that plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and an integral part of the mitochondrial electron transport chain.[4][6]
Structure and Function of Succinate Dehydrogenase
SDH is composed of four subunits:
-
SDHA and SDHB: These are the catalytic subunits, extending into the mitochondrial matrix. SDHA contains the flavin adenine dinucleotide (FAD) cofactor that binds succinate and oxidizes it to fumarate. SDHB contains three iron-sulfur clusters that facilitate the transfer of electrons.
-
SDHC and SDHD: These are the membrane-anchoring subunits, embedding the complex in the inner mitochondrial membrane. They form the ubiquinone (Coenzyme Q) binding site.
The function of SDH is to couple the oxidation of succinate to fumarate in the TCA cycle with the reduction of ubiquinone to ubiquinol in the electron transport chain. This process is essential for generating the proton gradient that drives ATP synthesis.
The Ubiquinone-Binding (Qp) Site: The Hotspot of Inhibition
Pyrazole carboxamide derivatives exert their inhibitory effect by binding to the ubiquinone-binding (Qp) site located within the SDHC and SDHD subunits.[4] This binding event physically obstructs the access of ubiquinone to its reduction site, effectively halting the flow of electrons from the iron-sulfur clusters of SDHB.[4] Molecular docking studies have revealed that the pyrazole ring and the carboxamide linker are crucial for anchoring the molecule within the Qp site, while the variable substituents on the pyrazole and amide nitrogen contribute to the potency and selectivity of the inhibitor.[7]
Downstream Cellular Consequences of SDH Inhibition
The inhibition of SDH by pyrazole carboxamides triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis in susceptible organisms.
Disruption of the Electron Transport Chain and ATP Depletion
By blocking electron flow at complex II, pyrazole carboxamides severely impair the efficiency of the electron transport chain. This leads to a significant reduction in the production of ATP, the cell's primary energy currency.[4] The resulting energy deficit compromises numerous cellular processes that are essential for growth, proliferation, and survival.
Generation of Reactive Oxygen Species (ROS)
The stalled electron flow caused by SDH inhibition leads to an accumulation of electrons within complex I and complex II, which can then be transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species (ROS).[4][6][8] This surge in ROS induces a state of oxidative stress, causing damage to lipids, proteins, and DNA, and further contributing to cellular dysfunction and death.[4]
Perturbation of the Tricarboxylic Acid (TCA) Cycle
As SDH is a key enzyme in the TCA cycle, its inhibition leads to an accumulation of its substrate, succinate.[9] This metabolic bottleneck disrupts the normal flux of the TCA cycle, impacting the biosynthesis of essential precursors for amino acids, nucleotides, and heme groups.
The following diagram illustrates the central role of SDH and the consequences of its inhibition by pyrazole carboxamide derivatives.
Caption: Mechanism of action of pyrazole carboxamide derivatives via SDH inhibition.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen.[1] Key SAR insights include:
-
Pyrazole Ring Substituents: The substituents at the 1, 3, and 5-positions of the pyrazole ring are critical for potency and selectivity. For instance, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position have been shown to be important for cannabinoid CB1 receptor antagonistic activity in some series.[10] In the context of fungicides, specific substitutions on the pyrazole ring are crucial for fitting into the Qp site of fungal SDH.
-
Carboxamide Linker: The carboxamide group itself is essential for activity, likely forming key hydrogen bonds within the target protein.[11]
-
Amide Substituents: The moiety attached to the amide nitrogen significantly influences the compound's properties, including its binding affinity, solubility, and metabolic stability.
Experimental Validation: A Step-by-Step Protocol for SDH Inhibition Assay
The validation of novel SDH inhibitors requires a robust and reproducible experimental workflow. A common method is a spectrophotometric assay that measures the succinate-dependent reduction of an artificial electron acceptor.
Protocol: Spectrophotometric Assay of SDH Activity (Succinate-DCPIP Reductase)
This protocol is adapted from standard biochemical procedures for measuring Complex II activity.[12][13]
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
-
Succinate stock solution (e.g., 1 M)
-
2,6-dichlorophenolindophenol (DCPIP) stock solution (e.g., 5 mM)
-
Decylubiquinone stock solution (e.g., 10 mM in DMSO)
-
Rotenone (Complex I inhibitor) stock solution (e.g., 2 mM in DMSO)
-
Antimycin A (Complex III inhibitor) stock solution (e.g., 2 mM in ethanol)
-
Potassium cyanide (KCN) (Complex IV inhibitor) stock solution (e.g., 1 M)
-
Test inhibitor (e.g., pyrazole carboxamide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, add the following components to the Assay Buffer:
-
Rotenone to a final concentration of 2 µM.
-
Antimycin A to a final concentration of 2 µM.
-
KCN to a final concentration of 2 mM.
-
DCPIP to a final concentration of 50 µM.
-
Decylubiquinone to a final concentration of 100 µM.
-
-
Add Mitochondrial Sample: Add the isolated mitochondria or SMPs (e.g., 10-50 µg of protein) to the cuvette.
-
Pre-incubation with Inhibitor: For inhibitor studies, add the desired concentration of the pyrazole carboxamide derivative to the cuvette and incubate for a specified time (e.g., 5-10 minutes) at room temperature. For the control, add an equivalent volume of the solvent.
-
Establish Baseline: Place the cuvette in the spectrophotometer and monitor the absorbance at 600 nm for 2-3 minutes to establish a baseline rate of DCPIP reduction.
-
Initiate the Reaction: Add succinate to a final concentration of 10 mM to initiate the reaction.
-
Measure Activity: Immediately begin recording the decrease in absorbance at 600 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of DCPIP reduction (ΔA600/min). To determine the IC50 value of the inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the experimental workflow for validating a novel SDH inhibitor.
Caption: A typical workflow for validating a novel SDH inhibitor.
Quantitative Efficacy Data
The potency of pyrazole carboxamide derivatives as SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table presents representative IC50 values for some pyrazole carboxamide fungicides against SDH from different fungal species.
| Compound | Fungal Species | IC50 (µM) | Reference |
| Boscalid | Rhizoctonia solani | 7.9 | |
| Fluxapyroxad | Rhizoctonia solani | 6.15 | [14] |
| Compound 5e | Rhizoctonia solani | 2.04 | [14] |
| Compound E1 | Rhizoctonia solani | 3.3 | |
| Fluxapyroxad | Porcine SDH | 2.87 | [15] |
| Compound 7s | Porcine SDH | 0.014 | [15] |
Broader Implications and Future Directions
The well-defined mechanism of action of pyrazole carboxamide derivatives makes them invaluable tools for both fundamental research and applied drug discovery.
-
Fungicide Development: The continued exploration of SAR will undoubtedly lead to the development of new fungicides with improved efficacy, broader spectrum of activity, and lower environmental impact. Understanding the molecular basis of resistance is also a critical area of ongoing research.[16][17]
-
Oncology: The reliance of many cancer cells on mitochondrial metabolism has positioned SDH as an attractive target for anticancer drug development.[2][9] Pyrazole carboxamides that selectively target cancer cell mitochondria could represent a novel therapeutic strategy.
-
Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of several neurodegenerative diseases. While the role of SDH in these conditions is still being elucidated, targeting this enzyme with specific inhibitors could offer a new avenue for therapeutic intervention.[18]
Conclusion
The pyrazole carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and specific inhibitors of succinate dehydrogenase. Their well-characterized mechanism of action, involving the disruption of cellular respiration and the induction of oxidative stress, provides a solid foundation for the rational design of new derivatives with tailored biological activities. As our understanding of the central role of mitochondrial metabolism in health and disease continues to expand, the importance of pyrazole carboxamides as both research tools and therapeutic agents is set to grow.
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- Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
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- Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed.
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- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.
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Discovery and synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
An In-Depth Technical Guide to the Synthesis and Significance of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Executive Summary
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis. While not a therapeutic agent itself, its structure forms the essential A-ring precursor for Sildenafil, a widely recognized treatment for erectile dysfunction.[1][2] This document delves into the strategic considerations behind its synthesis, offering a detailed, step-by-step walkthrough of established and improved manufacturing protocols. By examining the causality behind experimental choices, from the initial construction of the pyrazole core to the critical functionalization steps, this guide aims to provide researchers, scientists, and drug development professionals with a robust understanding of the chemistry, challenges, and industrial relevance of this key molecule. Furthermore, it situates the compound within the broader context of pyrazole carboxamide derivatives, a scaffold of significant interest in medicinal chemistry for its diverse and potent biological activities.[3][4]
Introduction: The Pyrazole Carboxamide Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile biological activities.[3] Pyrazole-containing molecules exhibit a vast range of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antiviral effects.[4][5] Within this class, this compound (CAS No: 139756-02-8) stands out for its industrial importance.[6] Its primary and most notable application is serving as the foundational building block for the pyrazolopyrimidinone core of Sildenafil.[1][2][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 139756-02-8 | [1][6] |
| Molecular Formula | C₈H₁₄N₄O | [1][6][8] |
| Molecular Weight | 182.22 g/mol | [6][8] |
| Melting Point | 98-101 °C | [7] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [1] |
Retrosynthetic Analysis and Strategic Imperatives
The synthesis of a multi-substituted heterocyclic compound like this compound requires careful strategic planning to control regioselectivity and ensure efficiency. The key challenges lie in the sequential and correctly ordered introduction of four different substituents onto the pyrazole core: the N1-methyl, C3-propyl, C4-amino, and C5-carboxamide groups.
A logical retrosynthetic approach breaks the molecule down into more readily available precursors. The C5-carboxamide can be derived from a carboxylic acid or its ester, and the C4-amino group is typically installed via nitration followed by reduction. The core pyrazole ring itself is classically formed via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.
A critical consideration in the forward synthesis is managing the safety and environmental impact. The traditional nitration step using mixed acids poses significant safety risks, especially on an industrial scale, due to the potential for explosive exothermic reactions.[9] This has led to the development of alternative, safer protocols, such as a bromination-amination sequence, which avoids the hazards of nitration.[9]
A Modular Approach to Synthesis
This section details an improved, multi-step synthesis adapted from literature, emphasizing safety, efficiency, and industrial applicability.[10] The overall workflow is designed to be robust and scalable.
Module 3.1: Synthesis of the Pyrazole Core
The foundational step is the Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester equivalent with hydrazine. The choice of starting material, ethyl 2-cyano-3-oxohexanoate, is strategic as the cyano group readily converts to the desired carboxamide functionality later in the sequence.
Protocol: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl 2-cyano-3-oxohexanoate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-5 °C) to manage the initial exotherm.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield ethyl 3-propyl-1H-pyrazole-5-carboxylate.
Module 3.2: N-Methylation and Saponification
Regioselective methylation at the N1 position is crucial. Using a reagent like dimethyl sulfate under basic conditions favors methylation at the more sterically accessible nitrogen. An improved "one-pot" procedure combines this step with the subsequent hydrolysis of the ester, streamlining the process and avoiding unnecessary isolation of the methylated ester intermediate.[10]
Protocol: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid
-
Methylation: Dissolve ethyl 3-propyl-1H-pyrazole-5-carboxylate in an appropriate solvent. Add a base (e.g., sodium hydroxide) and a phase-transfer catalyst. Add dimethyl sulfate dropwise while maintaining the temperature. Stir until methylation is complete.[11]
-
Hydrolysis (Saponification): Without isolating the intermediate, add an aqueous solution of a strong base (e.g., NaOH) to the reaction mixture. Heat the mixture to reflux to hydrolyze the ethyl ester to the corresponding carboxylic acid.[11][12]
-
Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid can be collected by filtration, washed with water, and dried to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[12][13]
Module 3.3: C4-Amino and C5-Carboxamide Installation
This is the most critical and hazardous part of the traditional synthesis. The pyrazole ring is activated towards electrophilic substitution and is nitrated at the C4 position. The resulting nitro compound is then reduced, and the carboxylic acid is converted to the primary amide.
Protocol: Nitration, Amidation, and Reduction
-
Nitration: Carefully add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in portions to a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain strict temperature control throughout the addition. After the reaction is complete, the mixture is quenched by pouring it onto ice, causing the nitrated product to precipitate.[10]
-
Amidation: The isolated 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is converted to the primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with ammonia or ammonium hydroxide.[14]
-
Reduction: The final step involves the reduction of the nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.[15] This is typically performed via catalytic hydrogenation using a metal catalyst like Palladium on carbon (Pd/C) in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[10] This method is highly efficient and clean, yielding the final product, this compound.[10]
-
Purification: The final compound is purified by recrystallization from a suitable solvent system to achieve the high purity required for pharmaceutical applications.
An improved version of this synthesis reports a total yield of 39.3%, which is an 8.5% improvement over previous methods, making it more viable for industrial production.[10]
Broader Significance and Therapeutic Landscape
While this compound is primarily an intermediate, the broader pyrazole carboxamide scaffold is a hotbed of therapeutic innovation. The structural motifs present in this molecule are echoed in numerous compounds with potent biological activities, demonstrating the versatility of this chemical class.
-
Oncology: Derivatives have been designed as potent inhibitors of key cancer-driving kinases such as FLT3, CDK2/4 for Acute Myeloid Leukemia (AML)[14], and pan-FGFR for various solid tumors.[16]
-
Inflammatory Diseases: The pyrazole core is central to inhibitors of IRAK4, a critical transducer in inflammatory signaling pathways, offering potential treatments for rheumatoid arthritis and other autoimmune disorders.[17]
-
Pain Management: Novel pyrazole-1-carboxamide derivatives have been discovered as Gi-biased μ-opioid receptor (MOR) agonists, a promising strategy for developing potent analgesics with fewer side effects than traditional opioids.[18]
-
Infectious Diseases: Certain pyrazole derivatives have been identified as novel inhibitors of HIV-1 replication, acting through mechanisms distinct from current antiretroviral therapies, which is crucial for combating drug resistance.[19]
The successful, large-scale synthesis of this compound is a testament to the power of process chemistry. It enables the reliable production of Sildenafil and simultaneously provides a platform and knowledge base for the exploration and development of new therapeutic agents based on the versatile and potent pyrazole carboxamide scaffold.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid.
- Unknown. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.
- Smolecule. (2023, August 15). This compound.
- Kim, H., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research. PubMed.
- Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. MDPI.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Echemi. (n.d.). This compound.
- Unknown. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin. PubMed.
- Advent Chembio. (n.d.). This compound.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate.
- Unknown. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid.
- Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
- Unknown. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate.
- Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
- ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
- PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate.
- PharmaCompass. (n.d.). This compound.
- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide.
- Unknown. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. PubMed Central.
- Unknown. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. PMC - NIH.
- Unknown. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. PubMed Central.
- PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information.
- Unknown. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. PMC - PubMed Central.
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Spectroscopic Data of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8): A Technical Guide
Introduction
In the landscape of pharmaceutical development and quality control, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related substances is of paramount importance. This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS Number: 139756-02-8). This compound is a known impurity in the synthesis of Sildenafil, a widely used medication.[1] A thorough understanding of its spectroscopic signature is crucial for researchers, scientists, and drug development professionals to ensure the purity, safety, and efficacy of the final drug product.
This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data associated with this molecule. Where experimental data is not publicly available, scientifically grounded predictions and theoretical analyses are provided to offer a complete characterization profile.
Chemical Structure and Properties:
-
Chemical Name: this compound
-
CAS Number: 139756-02-8
-
Molecular Formula: C₈H₁₄N₄O
-
Molecular Weight: 182.22 g/mol [2]
-
Appearance: Off-White Solid[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Analysis (Proton NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The experimental data presented below was acquired in deuterated chloroform (CDCl₃) at 300 MHz.
Table 1: Experimental ¹H NMR Data for CAS 139756-02-8 in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.12 | Singlet | 3H | N-CH₃ (Methyl) |
| 2.84 | Singlet | 2H | -NH₂ (Amino) |
| 2.55 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| 1.71-1.61 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| 0.99 | Triplet | 3H | -CH₂-CH₂-CH₃ |
Interpretation and Causality:
The ¹H NMR spectrum is highly consistent with the structure of this compound.
-
The singlet at 4.12 ppm , integrating to three protons, is characteristic of the methyl group attached to the nitrogen atom of the pyrazole ring (N-CH₃). Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
The broad singlet at 2.84 ppm , integrating to two protons, is assigned to the primary amine (-NH₂) protons. The broadness of this peak is typical and is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The signals for the n-propyl group appear as expected. The triplet at 2.55 ppm corresponds to the methylene group (-CH₂-) adjacent to the pyrazole ring. It is a triplet because of coupling to the neighboring methylene group.
-
The multiplet between 1.71 and 1.61 ppm is assigned to the middle methylene group of the propyl chain. It appears as a complex multiplet due to coupling with the two adjacent methylene and methyl groups.
-
The triplet at 0.99 ppm is a classic signal for a terminal methyl group (-CH₃) of a propyl chain, split by the adjacent methylene group.
¹³C NMR Analysis (Carbon NMR)
As of the date of this guide, experimental ¹³C NMR data for CAS 139756-02-8 is not widely available in the public domain. However, based on established chemical shift prediction algorithms and data from similar pyrazole derivatives, a predicted spectrum can be generated to aid in characterization.[3][4][5][6][7][8]
Table 2: Predicted ¹³C NMR Data for CAS 139756-02-8
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~165 | C=O (Amide Carbonyl) | Carbonyl carbons are significantly deshielded and appear far downfield. |
| ~150 | C3 (Propyl-substituted) | Aromatic/heterocyclic carbons attached to alkyl groups. |
| ~140 | C5 (Carboxamide-substituted) | Aromatic/heterocyclic carbons attached to electron-withdrawing groups. |
| ~110 | C4 (Amino-substituted) | The amino group is electron-donating, causing an upfield shift of this carbon. |
| ~35 | N-CH₃ | Methyl carbon attached to a nitrogen atom. |
| ~28 | -CH₂-CH₂-CH₃ | Methylene carbon of the propyl group attached to the pyrazole ring. |
| ~22 | -CH₂-CH₂-CH₃ | The middle methylene carbon of the propyl group. |
| ~14 | -CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group, typically found most upfield. |
Expertise & Experience: The prediction of chemical shifts is a powerful tool in modern spectroscopy. The values presented are based on the additive effects of substituents on the pyrazole ring. The electron-withdrawing nature of the carboxamide group and the electron-donating nature of the amino group have opposing effects on the chemical shifts of the ring carbons, which is reflected in the predicted values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While an experimental spectrum for this specific compound is not publicly available, we can predict the characteristic absorption bands based on its functional groups.[9][10][11]
Table 3: Predicted Characteristic IR Absorption Bands for CAS 139756-02-8
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium |
| 3350 - 3150 | N-H Stretch | Primary Amide (-CONH₂) | Medium |
| 2960 - 2850 | C-H Stretch | Alkyl (Propyl, Methyl) | Strong |
| ~1670 | C=O Stretch | Amide (Amide I band) | Strong |
| ~1620 | N-H Bend | Primary Amine/Amide | Medium |
| ~1580 | C=N, C=C Stretch | Pyrazole Ring | Medium |
Authoritative Grounding: The predicted IR absorptions are based on well-established correlation tables for functional groups. The N-H stretching region is expected to show multiple bands for the primary amine and amide groups. The most prominent peak would be the strong C=O stretch of the amide group around 1670 cm⁻¹. The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the propyl and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
Experimental Data:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Observed Ion: [M+H]⁺ = 183.14
This confirms the molecular weight of the compound to be 182.22 g/mol .
Theoretical Fragmentation Pattern:
While detailed experimental fragmentation data is not available, a plausible fragmentation pathway can be proposed based on the structure of the molecule and known fragmentation patterns of pyrazole derivatives.[12][13][14][15] The primary fragmentation events are likely to involve the loss of small, stable neutral molecules or radicals from the protonated molecular ion.
Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS fragmentation of the parent ion.
-
Loss of Ammonia (NH₃, m/z 166): The loss of ammonia from the carboxamide group is a common fragmentation pathway.
-
Loss of Water (H₂O, m/z 165): The loss of water can occur from the amide group.
-
Loss of Propyl Radical (•C₃H₇, m/z 140): Cleavage of the bond between the pyrazole ring and the propyl group would result in the loss of a propyl radical.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible spectroscopic data for compounds like CAS 139756-02-8, the following detailed protocols are recommended.
4.1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
4.2. IR Spectroscopy Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary. Label the significant peaks.
4.3. Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): Use a C18 HPLC column to ensure sample purity before introduction to the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the compound.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
For fragmentation data, perform MS/MS analysis by selecting the parent ion (m/z 183) and applying collision-induced dissociation (CID).
-
Experimental Workflow Diagram:
Caption: General workflow for spectroscopic analysis.
References
- Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.
- Reddy, B. P., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1388.
- Lusardi, M., et al. (2022).
- Kilic, T., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- ResearchGate. (2023). FT-IR spectrum of the pyrazoline carboxamide compound.
- Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (2019). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- Reddy, G. M., et al. (2003). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography.
- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- Reddy, P. V., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. E-Journal of Chemistry, 8(3), 1231-1239.
- ResearchGate. (2018). mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method.
- ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubChem. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
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An In-depth Technical Guide on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a Phosphodiesterase Inhibitor
A Note to Our Scientific Audience:
Following a comprehensive review of the current scientific literature, it is important to clarify the status of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the context of phosphodiesterase (PDE) inhibition. While the pyrazole carboxamide scaffold is a recognized pharmacophore in the design of various enzyme inhibitors, including those for PDEs, the specific compound, this compound, is predominantly documented as a chemical intermediate in the synthesis of the well-known PDE5 inhibitor, sildenafil.
There is a notable absence of dedicated research in the public domain that characterizes this compound as a phosphodiesterase inhibitor. Key metrics such as its inhibitory concentration (IC50) against various PDE isoforms, selectivity profile, and mechanism of action have not been detailed in peer-reviewed studies. Therefore, this guide will proceed by first establishing the known context of this compound and then exploring the broader significance of the pyrazole carboxamide core in the development of phosphodiesterase inhibitors, supported by relevant examples from the literature.
Part 1: this compound: An Overview
Chemical Identity and Properties
This compound is a substituted pyrazole derivative.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C8H14N4O |
| Molecular Weight | 182.22 g/mol [1][2] |
| CAS Number | 139756-02-8[1][2] |
| Appearance | Off-white solid |
| IUPAC Name | This compound[1] |
Primary Role as a Synthetic Intermediate
The principal role of this compound in the scientific and industrial literature is as a key intermediate in the multi-step synthesis of sildenafil. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3] The synthesis of sildenafil involves the construction of the pyrazolopyrimidinone ring system, for which this compound serves as a crucial building block.[3]
The synthetic pathway to sildenafil typically involves the acylation of the 4-amino group of this pyrazole derivative with 2-ethoxybenzoyl chloride, followed by cyclization to form the pyrimidinone ring.[3]
Part 2: The Pyrazole Carboxamide Scaffold in Phosphodiesterase Inhibition
While specific data on this compound is lacking, the broader class of pyrazole carboxamide derivatives has been extensively explored in the development of inhibitors for various phosphodiesterase isoforms. The pyrazole ring system offers a versatile scaffold for designing selective inhibitors due to its structural features and potential for diverse substitutions.
Mechanism of Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an increase in the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide range of physiological processes.
The general mechanism of PDE inhibition by small molecules involves their binding to the active site of the enzyme, preventing the substrate (cAMP or cGMP) from being hydrolyzed. The selectivity of an inhibitor for a particular PDE isoform is determined by its ability to interact with specific amino acid residues within the active site of that isoform.
Below is a generalized signaling pathway illustrating the role of phosphodiesterases and their inhibition.
Caption: Generalized signaling pathway of phosphodiesterase action and inhibition.
Structure-Activity Relationships of Pyrazole-Based PDE Inhibitors
The development of selective PDE inhibitors often relies on understanding the structure-activity relationships (SAR) of a chemical scaffold. For pyrazole derivatives, the substituents at various positions on the pyrazole ring play a crucial role in determining their potency and selectivity for different PDE isoforms.
For instance, studies on pyrazolo[1,5-a]pyridines have identified potent and selective PDE4 inhibitors.[4][5][6] The SAR studies in this class of compounds have shown that modifications at different positions of the pyrazolopyridine core can significantly impact their anti-inflammatory activity.[4][5][6]
Part 3: Experimental Protocols for Assessing PDE Inhibition
For researchers interested in evaluating the potential phosphodiesterase inhibitory activity of compounds like this compound or its derivatives, a standard set of in vitro assays can be employed.
In Vitro PDE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against one or more PDE isoforms.
Principle: This assay measures the amount of cAMP or cGMP hydrolyzed by a specific PDE isoform in the presence and absence of an inhibitor. The activity is typically quantified by measuring the amount of remaining cAMP or cGMP, or the product of the hydrolysis (AMP or GMP).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare assay buffer (e.g., Tris-HCl buffer containing MgCl2 and other necessary co-factors).
-
Prepare solutions of purified recombinant human PDE enzyme isoforms.
-
Prepare a solution of the substrate (cAMP or cGMP).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).
-
Add the PDE enzyme to each well and incubate for a short period to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
-
Detection:
-
The amount of remaining substrate or the product formed is quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled cAMP or cGMP.
-
Fluorescence polarization assays: Using a fluorescently labeled substrate.
-
Luminescence-based assays: Using commercially available kits that convert the product into a luminescent signal.
-
Mass spectrometry-based assays: For direct measurement of substrate and product.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic model).
-
Below is a diagram illustrating the workflow of a typical in vitro PDE inhibition assay.
Caption: Workflow for an in vitro phosphodiesterase inhibition assay.
Conclusion
References
- Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2024). Sildenafil. In Wikipedia.
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Initial Investigation of Pyrazole Derivatives for Acute Myeloid Leukemia (AML) Therapy: A Technical Guide
Introduction: The Unmet Need in AML and the Promise of the Pyrazole Scaffold
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid, clonal proliferation of immature myeloid cells in the bone marrow and peripheral blood.[1] Despite advancements, the standard of care for many AML patients has not significantly changed in decades, and long-term survival remains poor, particularly for older adults and those with relapsed or refractory disease.[2][3] This underscores a critical need for novel therapeutic strategies that can overcome resistance and improve patient outcomes.[3]
A significant portion of AML cases, approximately 30%, are driven by activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][4][5] These mutations lead to constitutive kinase activation and uncontrolled cell proliferation, making FLT3 a prime therapeutic target.[4][5] While several FLT3 inhibitors have been developed, their efficacy can be limited by primary and acquired resistance, necessitating the exploration of new chemical scaffolds.[2][6]
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile chemical properties and ability to form key interactions with biological targets.[2][7][8] In oncology, pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, including those crucial for cancer cell survival and proliferation.[2][7][8] Their proven track record and synthetic tractability make them an ideal starting point for the discovery of next-generation AML therapeutics. This guide details a comprehensive, field-proven workflow for the initial investigation and preclinical validation of novel pyrazole derivatives for AML therapy.
Section 1: The Preclinical Screening Cascade: From Hit Identification to Mechanistic Insight
The initial phase of drug discovery involves a systematic screening process to identify promising compounds and characterize their biological activity. This cascade is designed to efficiently triage a library of pyrazole derivatives, prioritizing those with the highest potential for further development.
Figure 2: Simplified FLT3 signaling pathway in AML and the site of action for a pyrazole-based FLT3 inhibitor.
Experimental Protocol: Western Blot for Phospho-FLT3 and Phospho-STAT5
-
Cell Lysis: Treat MV4-11 cells with a lead pyrazole compound (e.g., PYZ-001) at various concentrations for 2-4 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Authoritative Insight: A dose-dependent decrease in the p-FLT3/total FLT3 and p-STAT5/total STAT5 ratios would provide strong evidence that the pyrazole compound is engaging and inhibiting the FLT3 kinase in AML cells. [2]This is a critical validation step, confirming the mechanism of action suggested by the cell-based screening data.
Exploring Other Potential Targets
The pyrazole scaffold is versatile and may target other proteins relevant to AML pathogenesis. [8]If a compound shows broad activity against both FLT3-mutant and wild-type cell lines, or if it does not inhibit FLT3 phosphorylation, other potential targets should be investigated.
-
Cyclin-Dependent Kinases (CDKs): CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like MCL-1, which are critical for AML cell survival. [1][9]Several pyrazole-containing compounds have been developed as CDK inhibitors. [4][8]* B-cell lymphoma 2 (Bcl-2) Family: The anti-apoptotic protein Bcl-2 is often overexpressed in AML. [10]While venetoclax is an approved Bcl-2 inhibitor, pyrazole derivatives have also been explored as inhibitors of this protein family, offering an alternative chemical approach to induce apoptosis. [11][12]
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial preclinical investigation of novel pyrazole derivatives for AML therapy. By progressing from high-throughput screening to detailed mechanistic studies, researchers can efficiently identify and validate lead compounds. A successful compound emerging from this cascade would exhibit potent and selective cytotoxicity against AML cells, induce apoptosis, and demonstrate clear on-target activity within a key signaling pathway.
Future steps would involve assessing the metabolic stability of lead compounds in human liver microsomes, evaluating their pharmacokinetic properties, and ultimately testing their efficacy in in vivo preclinical models, such as patient-derived xenograft (PDX) models of AML, which closely mimic the human disease. [2][13]The versatility and proven success of the pyrazole scaffold provide a strong foundation for the development of new, effective therapies to address the ongoing challenges in treating Acute Myeloid Leukemia.
References
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- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed.
- Functional Drug Screening of Small Molecule Inhibitors of Epigenetic Modifiers in Refractory AML P
- AML Drug Development. Crown Bioscience.
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia | Request PDF.
- In silico frameworks for systematic pre-clinical screening of potential anti-leukemia therapeutics. PMC.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Rational Design and Development of Novel CDK9 Inhibitors for the Treatment of Acute Myeloid Leukemia. PubMed.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia. MDPI.
- In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. American Journal of Heterocyclic Chemistry, Science Publishing Group.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Source not provided].
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Recent Advances in the Development of Pyrazole Deriv
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- CDK9 inhibitors in acute myeloid leukemia. PMC - NIH.
- Bcl-2 inhibition in the treatment of hem
- New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. MDPI.
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Unveiling the Cardiovascular Significance of Sildenafil Impurity 14: A Technical Guide for Researchers
This guide provides a comprehensive framework for investigating the potential cardiovascular effects of sildenafil impurity 14. As professionals in drug development and cardiovascular research, we understand that a thorough characterization of any pharmacologically active molecule extends to its impurities. This document offers a scientifically grounded, yet flexible, approach to exploring the biological relevance of this specific molecular entity, moving from foundational knowledge to advanced, practical experimental design.
Introduction: The Rationale for Investigating Sildenafil Impurities
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has a well-documented role in the management of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action, centered on the potentiation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leads to vasodilation and has been explored for various cardiovascular applications.[3][4][5]
However, the synthesis and degradation of any active pharmaceutical ingredient (API) can result in the formation of impurities.[6] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, reporting, and toxicological qualification of such impurities to ensure patient safety.[7][8][9][10] Beyond toxicological concerns, impurities with structural similarities to the parent drug may possess their own pharmacological activities, which could either contribute to or interfere with the therapeutic effect, or elicit entirely new biological responses.
Sildenafil impurity 14, identified as a dimeric substance, presents a compelling case for in-depth cardiovascular investigation.[6][11] Its unique structure warrants a dedicated research program to elucidate its potential interactions with cardiovascular targets and pathways.
Sildenafil Impurity 14: What We Know
Sildenafil impurity 14 has been characterized as Bis-1, 4-[4-ethoxy-3-(6, 7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo [4, 3-d] pyrimidi-5yl)- benzenesulfonyl] piperazine.[6][11] This dimeric structure, essentially two sildenafil-like molecules linked by a piperazine ring, suggests the possibility of unique pharmacological properties compared to the monomeric parent compound.
Table 1: Structural and Physicochemical Properties of Sildenafil and Impurity 14
| Property | Sildenafil | Sildenafil Impurity 14 |
| Chemical Name | 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine | Bis-1, 4-[4-ethoxy-3-(6, 7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo [4, 3-d] pyrimidi-5yl)- benzenesulfonyl] piperazine |
| Molecular Formula | C22H30N6O4S | C42H50N12O8S2 |
| Molecular Weight | 474.58 g/mol | 915.05 g/mol |
| Key Structural Feature | Monomer with a methylpiperazine group | Dimer linked by a piperazine ring |
The dimeric nature of impurity 14 could potentially lead to:
-
Altered PDE5 Inhibition: The molecule might exhibit a different affinity or inhibitory constant (IC50) for PDE5 compared to sildenafil.
-
Novel Receptor Interactions: The larger size and distinct shape could allow it to interact with other receptors or enzymes in the cardiovascular system.
-
Pharmacokinetic Differences: Absorption, distribution, metabolism, and excretion (ADME) profiles are likely to differ significantly from sildenafil.
A Strategic Approach to Cardiovascular Profiling
A systematic investigation of sildenafil impurity 14's cardiovascular effects should follow a tiered approach, beginning with in vitro assays to establish its fundamental pharmacological activity and progressing to more complex ex vivo and in vivo models.
Caption: A tiered approach for the cardiovascular profiling of sildenafil impurity 14.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
Objective: To determine the fundamental pharmacological activity of sildenafil impurity 14 at the molecular and cellular level.
4.1.1. PDE5 Inhibition Assay
-
Rationale: To quantify the inhibitory potency of impurity 14 on the primary target of sildenafil.
-
Methodology:
-
Utilize a commercially available PDE5 enzyme activity assay kit.
-
Prepare a dilution series of sildenafil impurity 14 and sildenafil (as a positive control).
-
Incubate the recombinant human PDE5 enzyme with cGMP substrate in the presence of the test compounds.
-
Measure the amount of remaining cGMP or the product (GMP) using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Calculate the IC50 value for both compounds.
-
4.1.2. Broad Receptor Screening Panel
-
Rationale: To identify potential off-target interactions of impurity 14 with a wide range of cardiovascular receptors and ion channels.
-
Methodology:
-
Engage a contract research organization (CRO) offering comprehensive receptor screening services.
-
Submit sildenafil impurity 14 for screening against a panel of at least 40-50 common cardiovascular targets (e.g., adrenergic, muscarinic, and dopaminergic receptors; calcium, potassium, and sodium channels).
-
Analyze the binding affinity (Ki) or functional activity for any identified "hits."
-
4.1.3. Cell-Based Assays in Primary Cardiovascular Cells
-
Rationale: To assess the functional consequences of impurity 14 on key cardiovascular cell types.[12][13]
-
Methodology:
-
Human Aortic Endothelial Cells (HAECs):
-
Culture HAECs and stimulate with a nitric oxide donor (e.g., sodium nitroprusside).
-
Treat cells with varying concentrations of impurity 14 or sildenafil.
-
Measure intracellular cGMP levels using an ELISA kit.
-
-
Human Coronary Artery Smooth Muscle Cells (HCASMCs):
-
Culture HCASMCs and induce contraction with an agonist (e.g., endothelin-1).
-
Treat cells with impurity 14 or sildenafil.
-
Measure changes in cell morphology or calcium signaling as indicators of relaxation.
-
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs):
-
Culture hiPSC-CMs and assess for any effects on contractility and electrophysiology using techniques like microelectrode array (MEA) or calcium imaging.
-
-
Caption: Workflow for in vitro characterization of sildenafil impurity 14.
Phase 2: Ex Vivo Functional Assays
Objective: To evaluate the effects of sildenafil impurity 14 on intact cardiovascular tissues.
4.2.1. Isolated Aortic Ring Assay
-
Rationale: To determine the direct vasodilatory or vasoconstrictive effects of impurity 14 on arterial tissue.[14]
-
Methodology:
-
Isolate thoracic aortic rings from a suitable animal model (e.g., Sprague-Dawley rat).
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2/5% CO2 at 37°C.
-
Record isometric tension using a force transducer.
-
Pre-contract the rings with phenylephrine or potassium chloride.
-
Generate a cumulative concentration-response curve for sildenafil impurity 14 to assess vasorelaxation.
-
4.2.2. Langendorff Perfused Heart Model
-
Rationale: To assess the direct effects of impurity 14 on cardiac function, independent of systemic hemodynamic influences.[14][15]
-
Methodology:
-
Isolate the heart from a small mammal (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.
-
Retrogradely perfuse the coronary arteries with oxygenated Krebs-Henseleit solution at a constant pressure.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Record key cardiac parameters: left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Infuse sildenafil impurity 14 at increasing concentrations and record any changes in cardiac function.
-
Phase 3: In Vivo Cardiovascular Models
Objective: To investigate the integrated cardiovascular effects of sildenafil impurity 14 in a living organism.
4.3.1. Hemodynamic Studies in Anesthetized Rodents
-
Rationale: To evaluate the acute effects of impurity 14 on systemic blood pressure, heart rate, and cardiac output.
-
Methodology:
-
Anesthetize a rodent (e.g., Wistar rat) and cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
Insert a pressure-volume catheter into the left ventricle to measure real-time cardiac function.
-
Administer intravenous bolus doses or a continuous infusion of sildenafil impurity 14.
-
Record mean arterial pressure, heart rate, left ventricular systolic and diastolic pressures, and cardiac output.
-
4.3.2. Myocardial Ischemia-Reperfusion Injury Model
-
Rationale: To determine if impurity 14 possesses cardioprotective effects similar to those reported for sildenafil.[16][17][18]
-
Methodology:
-
Utilize an established rodent model of myocardial ischemia-reperfusion (I/R) injury (e.g., ligation of the left anterior descending coronary artery for 30 minutes, followed by reperfusion).
-
Administer sildenafil impurity 14 or vehicle control prior to ischemia.
-
After the reperfusion period, measure the infarct size as a percentage of the area at risk.
-
Collect blood and tissue samples to analyze biomarkers of cardiac injury (e.g., troponin) and inflammation.
-
Data Interpretation and Future Directions
The data generated from this comprehensive research program will provide a detailed cardiovascular profile of sildenafil impurity 14.
Table 2: Hypothetical Outcomes and Their Implications
| Experimental Finding | Potential Implication | Next Steps |
| Impurity 14 is a potent PDE5 inhibitor | May contribute to the overall pharmacological effect of sildenafil. | Quantify its contribution based on typical impurity levels. |
| Impurity 14 has significant off-target activity | Could lead to unexpected side effects or novel therapeutic applications. | Further investigation of the identified target and its signaling pathway. |
| Impurity 14 shows direct cardiotonic effects | May have implications for patients with heart failure. | Explore the mechanism of action on cardiomyocytes. |
| Impurity 14 exacerbates I/R injury | Raises significant safety concerns. | Investigate pro-apoptotic or pro-inflammatory pathways. |
A thorough understanding of the cardiovascular pharmacology of sildenafil impurity 14 is crucial for ensuring the safety and efficacy of sildenafil-containing drug products. The findings may also uncover novel pharmacological tools or even lead to the development of new therapeutic agents.
References
- Kloner, R. A. (2000). Cardiovascular risk and sildenafil. The American Journal of Cardiology, 86(2 Suppl 1), 57F-61F.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
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- Cardiomedex. (n.d.). Ex vivo and in vitro exploration of cardiovascular diseases.
- Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Reddy, G. O., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1388.
- Fisher, P. W., et al. (2017). Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection?. Heart, 103(22), 1734-1741.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Ghofrani, H. A., et al. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 5(8), 689-702.
- Wikipedia. (n.d.). Sildenafil.
- European Medicines Agency. (n.d.). Quality: impurities.
- Vlachopoulos, C., et al. (2018). Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications. Current Pharmaceutical Design, 24(31), 3741-3753.
- Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
- Kloner, R. A. (1999). Use of Sildenafil (Viagra) in Patients With Cardiovascular Disease.
- Vlachopoulos, C., et al. (2023). Long-term effects of phosphodiesterase-5 inhibitors on cardiovascular outcomes and death: a systematic review and meta-analysis. European Heart Journal, 44(39), 4165-4175.
- Dr. Oracle. (2025). What is the relationship between Phosphodiesterase type 5 (PDE5) inhibitors and cardiac function?
- Jovin, I. S., et al. (2021). Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety. Current Cardiology Reports, 23(11), 164.
- Traxler, L., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Physiology, 12, 697270.
- Taylor & Francis Online. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites.
- U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
- PubMed. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis.
- Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
- Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing.
- Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.
- ResearchGate. (2025). HPLC Quantification and Impurity Profiling of Counterfeit Sildenafil Tablets from the African Market.
- ResearchGate. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate.
- Salloum, F. N., et al. (2008). Sildenafil reverses cardiac dysfunction in the mdx mouse model of Duchenne muscular dystrophy. Proceedings of the National Academy of Sciences, 105(19), 7040-7045.
- Das, A., et al. (2002). Sildenafil-induced cardioprotection in rabbits. Cardiovascular Research, 55(3), 430-435.
- Rinaldi, B., et al. (2013). Effects of sildenafil on the gastrocnemius and cardiac muscles of rats in a model of prolonged moderate exercise training. PloS one, 8(7), e69954.
- Xi, L., et al. (2015). Sildenafil Protects against Myocardial Ischemia-Reperfusion Injury Following Cardiac Arrest in a Porcine Model: Possible Role of the Renin-Angiotensin System. PloS one, 10(11), e0142215.
- Salloum, F., et al. (2003). Sildenafil (Viagra) attenuates ischemic cardiomyopathy and improves left ventricular function in mice.
- Karousos, N. G., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules, 26(21), 6433.
- SynZeal. (n.d.). Sildenafil EP Impurity A.
- Pharmaffiliates. (n.d.). Sildenafil-impurities.
- Veeprho. (n.d.). Sildenafil Impurity F.
- Protheragen. (n.d.). Sildenafil Impurity 14.
- Pharmaffiliates. (n.d.). Sildenafil Citrate-impurities.
- Ge, B., et al. (2005). Effect of sildenafil citrate on the cardiovascular system. Zhonghua nan ke xue = National journal of andrology, 11(8), 600-603.
- ResearchGate. (2005). Effect of sildenafil citrate on the cardiovascular system.
- Danchin, N. (2002). [Cardio-vascular effects of sildenafil: new data]. Archives des maladies du coeur et des vaisseaux, 95(12), 1163-1168.
- SciELO. (2005). Effect of sildenafil citrate on the cardiovascular system.
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A Technical Guide to the Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Introduction
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a key chemical intermediate, most notably utilized in the industrial synthesis of sildenafil.[1][2] The structural complexity of this multi-substituted pyrazole demands a robust and regioselective synthetic strategy. This guide provides an in-depth examination of a logical and field-proven pathway for its synthesis, designed for researchers and professionals in drug development and organic chemistry. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a successful and efficient synthesis.
The overall strategy is predicated on a common and flexible approach in heterocyclic chemistry: initial construction of the core pyrazole ring, followed by sequential functionalization to install the desired substituents at the correct positions.[3][4] This method allows for controlled, step-wise modification, minimizing the formation of complex isomeric mixtures and simplifying purification.
The synthesis is presented in two primary stages:
-
Formation of the Core Intermediate: The construction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the foundational scaffold for subsequent modifications.
-
Strategic Functionalization: The introduction of the C4-amino group via a nitro intermediate and the final conversion of the C5-carboxylic acid to the target carboxamide.
Caption: High-level overview of the two-stage synthetic pathway.
Part I: Synthesis of the Core Intermediate: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid
The initial objective is the synthesis of the stable, N-methylated pyrazole carboxylic acid. This is accomplished through a three-step sequence: pyrazole ring formation, N-alkylation, and ester hydrolysis.
Step 1: Knorr Pyrazole Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
The Knorr pyrazole synthesis is a classic and highly reliable method for forming the pyrazole ring.[5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For this synthesis, the required β-ketoester is ethyl 2,4-dioxoheptanoate, which reacts with hydrazine hydrate.
Causality: The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. Using hydrazine hydrate (NH₂NH₂·H₂O) leaves the N1 position unsubstituted, which is critical for the subsequent regioselective methylation step. Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction, often with a catalytic amount of acid to promote imine formation.[4]
Step 2: N-Methylation of the Pyrazole Ring
With the pyrazole ester in hand, the next step is the introduction of the methyl group at the N1 position. This is a standard alkylation reaction.
Causality: The NH proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to generate a nucleophilic pyrazolate anion. This anion then attacks the methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction. It is important to note that this reaction can produce a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is influenced by the steric hindrance of the C5 substituent and the reaction conditions. For this substrate, the N1 isomer is typically the major product, and the isomers can be separated via chromatography.
Step 3: Saponification to 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid
The final step in forming the core intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.
Causality: Using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol co-solvent system facilitates the nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl.[3][6] Subsequent acidification of the resulting carboxylate salt with a strong acid (e.g., HCl) protonates it, causing the carboxylic acid to precipitate, allowing for easy isolation. An improved industrial process describes conducting the methylation and hydrolysis steps in a single reactor to enhance efficiency.[7]
Caption: Workflow for the synthesis of the core pyrazole intermediate.
Experimental Protocol: Part I
Objective: To synthesize 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Materials:
| Reagent | Molar Eq. |
|---|---|
| Ethyl 2,4-dioxoheptanoate | 1.0 |
| Hydrazine Hydrate | 1.1 |
| Ethanol | Solvent |
| Glacial Acetic Acid | Catalytic |
| Dimethyl Sulfate | 1.2 |
| Potassium Carbonate | 2.0 |
| Acetone | Solvent |
| Lithium Hydroxide (LiOH) | 2.5 |
| Tetrahydrofuran (THF) / Water | Solvent |
| Hydrochloric Acid (1M) | For workup |
Procedure:
-
Pyrazole Formation: Dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.[4] To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure. Purify the crude ethyl 3-propyl-1H-pyrazole-5-carboxylate by column chromatography.
-
N-Methylation: To a solution of the purified pyrazole ester (1.0 eq) in acetone, add potassium carbonate (2.0 eq). Add dimethyl sulfate (1.2 eq) dropwise and heat the mixture to reflux for 8-12 hours. Monitor the reaction for the disappearance of the starting material. After cooling, filter off the inorganic salts and concentrate the filtrate to obtain the crude N-methylated ester.
-
Saponification: Dissolve the crude ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.[3] Add LiOH (2.5 eq) and stir the mixture at 40-50 °C for 2-4 hours.[4] After the reaction is complete, remove the THF in vacuo. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M HCl, which will precipitate the carboxylic acid product.[4] Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is often pure enough for the next step.[4]
Part II: Strategic Functionalization and Final Amidation
With the core intermediate synthesized, the focus shifts to installing the final functional groups at the C4 and C5 positions.
Step 4: Electrophilic Nitration at C4
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[8] This step introduces a nitro group, which serves as a precursor to the desired amine.
Causality: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of water to form the nitronium ion. The pyrazole ring then attacks this electrophile, and subsequent deprotonation re-establishes aromaticity, yielding the 4-nitro derivative. The reaction must be performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent unwanted side products.
Step 5: Reduction of the Nitro Group
The 4-nitro group is readily reduced to the 4-amino group using standard methods.
Causality: Catalytic transfer hydrogenation is an efficient and often safer alternative to using hydrogen gas. In this method, a hydrogen donor like ammonium formate, in the presence of a metal catalyst such as Palladium on carbon (Pd/C), generates hydrogen in situ.[7] This method is effective for reducing nitro groups without affecting other reducible functionalities under harsh conditions. Alternative methods include reduction with metals in acidic media, such as tin(II) chloride in HCl.
Step 6: Amide Formation
The final step is the conversion of the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid into the primary amide.
Causality: Direct reaction of a carboxylic acid with ammonia is generally inefficient. The carboxylic acid must first be activated to create a better leaving group. A common and effective method is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] A catalytic amount of DMF is often added to facilitate the formation of the Vilsmeier reagent, which is the active catalyst. The highly reactive acid chloride is then treated with an ammonia source (e.g., aqueous or gaseous ammonia) to undergo nucleophilic acyl substitution, forming the stable carboxamide product.
Caption: Workflow for the functionalization and amidation steps.
Experimental Protocol: Part II
Objective: To synthesize this compound from the core intermediate.
Materials:
| Reagent | Molar Eq. |
|---|---|
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid | 1.0 |
| Sulfuric Acid (conc.) | Solvent/Catalyst |
| Nitric Acid (conc.) | 1.1 |
| Ammonium Formate | 5.0 |
| Palladium on Carbon (10%) | Catalytic |
| Methanol | Solvent |
| Thionyl Chloride (SOCl₂) | 1.5 |
| Dichloromethane (DCM, anhydrous) | Solvent |
| DMF | Catalytic |
| Ammonium Hydroxide (conc.) | Excess |
Procedure:
-
Nitration: Add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) portion-wise to chilled (0 °C) concentrated sulfuric acid. Maintain the temperature below 10 °C and slowly add concentrated nitric acid (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Reduction: In a round-bottom flask, suspend the 4-nitro derivative (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol. Add ammonium formate (5.0 eq) in portions.[7] Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the crude 4-amino carboxylic acid.
-
Amidation: Suspend the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM and add a catalytic drop of DMF.[3] Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution is formed. Remove the solvent and excess SOCl₂ under vacuum. Dissolve the resulting crude acid chloride in fresh anhydrous DCM and add this solution dropwise to a chilled (0 °C) flask containing excess concentrated ammonium hydroxide. Stir vigorously for 1-2 hours. Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by recrystallization or column chromatography.
Conclusion
The described multi-step synthesis provides a reliable and logical pathway to this compound. By beginning with the foundational Knorr pyrazole synthesis and proceeding through a controlled sequence of functional group interconversions—N-methylation, saponification, nitration, reduction, and amidation—the target molecule can be obtained with high regioselectivity. The rationale provided for each step, grounded in established chemical principles, offers researchers the necessary insights to troubleshoot and adapt these protocols. The efficiency of this pathway has made it suitable for industrial-scale production, underscoring its importance in pharmaceutical manufacturing.[7]
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The Expanding Therapeutic Landscape of Pyrazole Carboxamides: A Technical Guide to Target Identification and Validation
Abstract: The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry, recognized for its versatile binding capabilities and favorable physicochemical properties. This privileged structure has given rise to a multitude of therapeutic agents across diverse disease areas, from oncology to infectious diseases. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the key therapeutic targets of pyrazole carboxamide compounds. We will delve into the major target classes, including protein kinases, enzymes, and G-protein coupled receptors, supported by mechanistic insights and case studies of prominent drugs. Furthermore, this guide outlines established and cutting-edge methodologies for target identification and validation, offering practical workflows and experimental protocols. The content is structured to deliver not just information, but a deeper understanding of the causality behind experimental choices, empowering researchers to effectively navigate the discovery and development of novel pyrazole carboxamide-based therapeutics.
The Privileged Scaffold of Pyrazole Carboxamide
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the core of this versatile class of compounds. The carboxamide linkage provides a key structural element that can engage in crucial hydrogen bonding interactions with biological targets. This combination of a stable aromatic core and a flexible, interactive side chain allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
The utility of the pyrazole scaffold is broad, with derivatives developed as therapeutics for inflammation, cancer, obesity, and microbial infections.[2][3] The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, while often improving properties like solubility, has made it a popular choice in drug design.[1]
Major Classes of Therapeutic Targets
Pyrazole carboxamides have demonstrated activity against a wide array of biological targets. This section will explore the most significant classes, highlighting key examples and their mechanisms of action.
Protein Kinases: A Dominant Target Family
Protein kinases, enzymes that regulate a vast number of cellular processes through phosphorylation, are a primary focus for pyrazole carboxamide inhibitors, particularly in oncology and inflammatory diseases.[4][5] The scaffold is adept at fitting into the ATP-binding pocket of many kinases, disrupting their catalytic activity.
Key Kinase Targets:
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is linked to various cancers. Pyrazole carboxamide derivatives have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[6]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole carboxamides have been designed to target specific CDKs, such as CDK2 and CDK4, to induce cell cycle arrest in cancer cells.[7][8]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Novel pyrazole-3-carboxamide derivatives have shown potent, nanomolar-level inhibitory activity against both wild-type and mutated FLT3.[7]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a wide range of other kinases, including p38 MAP kinase (implicated in inflammation), AKT1, PKA, and PKCα.[5][9]
Table 1: Representative Pyrazole Carboxamide Kinase Inhibitors and their Targets
| Compound/Drug Name | Primary Kinase Target(s) | Therapeutic Area | IC50/Potency | Reference |
| Compound 8t | FLT3, CDK2, CDK4 | Acute Myeloid Leukemia | FLT3: 0.089 nM; CDK2: 0.719 nM; CDK4: 0.770 nM | [7] |
| Tozasertib (VX-680) | Aurora Kinases (A, B, C) | Oncology | Aurora A: 0.6 nM; Aurora B: 18 nM; Aurora C: 4.6 nM | [10] |
| Doramapimod (BIRB-796) | p38 MAP Kinase | Inflammatory Diseases | p38α: 38 nM | [5] |
| FN-1501 Analogues | FLT3, CDKs | Acute Myeloid Leukemia | Nanomolar range | [7] |
Enzymes: Beyond Kinases
Beyond the kinome, pyrazole carboxamides have proven to be effective inhibitors of several other enzyme classes.
-
Succinate Dehydrogenase (SDH): Also known as Complex II in the mitochondrial respiratory chain, SDH is a key target for fungicides in agriculture. Pyrazole carboxamides, such as boscalid, are potent SDH inhibitors, disrupting fungal respiration.[11] This mechanism is also being explored for anti-parasitic applications. The mechanism involves the compound binding to the ubiquinone-binding site of the enzyme, thereby blocking the electron transport chain.[12]
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[13] Pyrazole carboxamides incorporating sulfonamide moieties have been synthesized as potent and sometimes isoform-selective inhibitors of human carbonic anhydrase I and II (hCA I and hCA II).[2][14]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of neurodegenerative diseases like Alzheimer's. Novel pyrazole carboxamide derivatives have been identified as potent inhibitors of both AChE and BChE.[15][16]
G-Protein Coupled Receptors (GPCRs)
While not as extensively targeted as kinases, GPCRs represent another important class of receptors for pyrazole carboxamides.
-
Opioid Receptors: The μ-opioid receptor (MOR) is a key target for pain management. To overcome the side effects of traditional opioids, researchers have developed Gi-biased MOR agonists. Pyrazole-1-carboxamide derivatives have emerged as novel, potent, and selective Gi-biased MOR agonists, showing analgesic effects without recruiting β-arrestin, which is associated with adverse effects.[17]
-
Cannabinoid Receptors: The cannabinoid receptor 1 (CB1) was famously targeted by the pyrazole carboxamide Rimonabant for the treatment of obesity. Although withdrawn from the market due to psychiatric side effects, it demonstrated the potential of this scaffold to modulate GPCR activity.
Other Emerging Targets
-
DNA: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding.[18] These compounds have demonstrated the ability to cleave supercoiled plasmid DNA, suggesting a potential mechanism for their anticancer effects that is distinct from kinase inhibition.[18]
Methodologies for Target Identification and Validation
The identification and validation of therapeutic targets for novel pyrazole carboxamide compounds require a systematic and multi-faceted approach. This section outlines key experimental workflows.
Target-Based Screening Approaches
In target-based screening, compounds are tested directly against a known, purified protein target.
Experimental Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors
-
Assay Plate Preparation: Dispense the purified kinase, a suitable substrate (e.g., a peptide), and ATP into the wells of a 384- or 1536-well plate.
-
Compound Addition: Add the pyrazole carboxamide compounds from a library at a fixed concentration (e.g., 10 µM) to the assay plates. Include appropriate controls (e.g., a known inhibitor like staurosporine for positive control, DMSO for negative control).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., Kinase-Glo®), which quantify the amount of ATP remaining in the well. A lower signal indicates higher kinase activity and weaker inhibition.
-
Hit Identification: Identify compounds that cause a significant reduction in kinase activity (e.g., >50% inhibition) as "hits."
-
Dose-Response Analysis: Perform follow-up assays on the hits using a range of concentrations to determine their IC50 values (the concentration required to inhibit 50% of the enzyme's activity).
Causality in Protocol Design: The choice of a luminescence-based ATP consumption assay is driven by its high sensitivity, low background, and suitability for automation in HTS. The use of both positive and negative controls is critical to validate the assay's performance and to calculate normalized inhibition values, ensuring the reliability of the identified hits.
Phenotypic Screening and Target Deconvolution
Phenotypic screening involves testing compounds for their effects on whole cells or organisms without a preconceived target. This approach can uncover novel mechanisms of action. Once a "hit" compound with a desired phenotype is identified, the next critical step is target deconvolution.
Experimental Protocol: Target Deconvolution using Affinity Chromatography
-
Immobilization of the 'Hit' Compound: Chemically link the active pyrazole carboxamide compound to a solid support, such as sepharose beads, creating an affinity matrix. A linker is often attached to a part of the molecule that is not essential for its biological activity.
-
Cell Lysate Preparation: Prepare a protein extract (lysate) from the cells that were used in the initial phenotypic screen.
-
Affinity Pull-Down: Incubate the cell lysate with the affinity matrix. The target protein(s) will selectively bind to the immobilized compound.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by using a high concentration of the free compound (competitive elution) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using techniques like mass spectrometry.
-
Validation: The identified candidate proteins must be validated as the true targets. This involves confirming that the compound directly binds to the purified protein and that modulating the expression or activity of this protein (e.g., using siRNA or CRISPR) recapitulates the original phenotype observed in the screen.
Trustworthiness of the Protocol: This protocol incorporates self-validating steps. Competitive elution with the free compound is a critical control; only proteins that are displaced by the free compound are considered specific binders. The final validation step, linking the identified protein back to the observed cellular phenotype, provides the highest level of confidence that the true target has been identified.
Future Perspectives
The pyrazole carboxamide scaffold is far from being fully exploited. Future research will likely focus on:
-
Targeting Protein-Protein Interactions: Moving beyond active sites to target allosteric sites and protein-protein interfaces.
-
Covalent Inhibitors: Designing pyrazole carboxamides that can form covalent bonds with their targets, leading to increased potency and duration of action.
-
Expanding into New Therapeutic Areas: Applying the scaffold to tackle challenges in areas like neurodegenerative diseases and metabolic disorders.[19]
-
Biased Ligandism: Further exploring biased signaling at GPCRs to develop safer and more effective drugs, as seen with MOR agonists.[17]
Conclusion
Pyrazole carboxamides are a remarkably successful and versatile class of compounds that have yielded important therapeutics. Their ability to potently and selectively modulate a wide range of biological targets, particularly protein kinases and enzymes, ensures their continued relevance in drug discovery. A deep understanding of their potential targets, combined with robust methodologies for target identification and validation, will empower researchers to continue to unlock the full therapeutic potential of this privileged scaffold.
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An In-Depth Technical Guide to the Solubility and Stability of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS No. 139756-02-8), a key intermediate in the synthesis of various pharmaceuticals, including sildenafil.[1][2][3] Understanding the solubility and stability of this pyrazole carboxamide derivative is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for determining solubility profiles and assessing chemical stability under various stress conditions, grounded in established scientific principles and regulatory expectations.
Introduction: The Significance of a Key Intermediate
This compound is a multi-substituted pyrazolecarboxamide featuring a molecular formula of C₈H₁₄N₄O and a molecular weight of 182.22 g/mol .[1][4] Its structural arrangement of amino and carboxamide functional groups makes it a versatile building block in medicinal chemistry.[3][4] The journey of a pharmaceutical intermediate from synthesis to its final API form is critically dependent on its physicochemical characteristics. Poor solubility can hinder reaction kinetics and purification processes, while instability can lead to the formation of impurities, impacting yield, purity, and the safety of the final drug product. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize the solubility and stability of this important molecule.
Chemical and Physical Properties
A foundational understanding of the basic properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source |
| CAS Number | 139756-02-8 | [1] |
| Molecular Formula | C₈H₁₄N₄O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Off-white solid (typical) | [5] |
| Melting Point | 98-101 °C | [6][7] |
| IUPAC Name | This compound | [1] |
Solubility Profile: A Multi-faceted Assessment
The solubility of an intermediate dictates its handling, reaction conditions, and purification strategies. A comprehensive solubility profile is determined by assessing both kinetic and thermodynamic solubility in a range of relevant solvents.
Theoretical Framework for Solubility Assessment
For a pharmaceutical intermediate, solubility is typically evaluated in aqueous buffers of varying pH as well as in organic solvents commonly used in synthesis and purification. The United States Pharmacopeia (USP) provides standardized descriptive terms for solubility.[6]
-
Kinetic Solubility: This measurement is often employed in early-stage development for high-throughput screening. It assesses the concentration at which a compound, dissolved in a stock solvent like dimethyl sulfoxide (DMSO), begins to precipitate when introduced into an aqueous medium.[5][8] Nephelometry, which measures light scattering from suspended particles, is a rapid and sensitive technique for determining kinetic solubility.[7][8]
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature.[5] The shake-flask method is the gold standard for determining thermodynamic solubility, though it is more time-consuming.[4][8]
Experimental Protocol for Solubility Determination
The following protocol outlines a systematic approach to characterizing the solubility of this compound.
Objective: To determine the thermodynamic solubility in various solvents.
Materials:
-
This compound
-
Various solvents (e.g., Water, pH-buffered solutions, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[8]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a supernatant aliquot.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration.
Anticipated Solubility Profile (Hypothetical Data)
While specific experimental data is not publicly available, a hypothetical solubility profile can be projected based on the compound's structure. The presence of both hydrogen bond donors (amino and amide groups) and a hydrocarbon chain (propyl group) suggests moderate polarity.
| Solvent | Descriptive Term (USP) | Quantitative Solubility (mg/mL at 25°C) |
| Water (pH 7.0) | Slightly soluble | 1 - 10 |
| 0.1 N HCl (pH 1.2) | Soluble | 10 - 30 |
| 0.1 N NaOH (pH 13.0) | Slightly soluble | 1 - 10 |
| Methanol | Freely soluble | 100 - 1000 |
| Ethanol | Soluble | 30 - 100 |
| Acetonitrile | Sparingly soluble | 10 - 30 |
| Dichloromethane | Sparingly soluble | 10 - 30 |
| Dimethyl sulfoxide (DMSO) | Very soluble | > 1000 |
Note: The hydrochloride salt form of the compound is expected to exhibit enhanced aqueous solubility.[5]
Stability Assessment: Ensuring Chemical Integrity
Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies are a regulatory requirement and provide insight into the intrinsic stability of a molecule.[9][10]
Principles of Forced Degradation
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[9] The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[10] Key stress conditions include:
-
Hydrolysis: Acidic and basic conditions.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to light.
-
Thermal Stress: High temperature.
Experimental Workflow for Forced Degradation Studies
The following diagram and protocol illustrate a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., 60°C for 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80°C).
-
Photodegradation: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Sample Quenching: After the specified stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Developing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[11][12] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.[2][13][14]
Key Considerations for Method Development:
-
Column: A C18 column is often a good starting point for compounds of moderate polarity.[2][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides good separation of polar and non-polar compounds.
-
Detection: A photodiode array (PDA) detector is advantageous as it can assess peak purity, ensuring that the main peak is not co-eluting with any degradation products.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Predicted Stability Profile and Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation: The amino group and the pyrazole ring could be susceptible to oxidation.
-
Photostability: Aromatic and heterocyclic rings can be susceptible to photodegradation.
A summary of expected stability is provided below:
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acid Hydrolysis | Potential degradation | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid |
| Base Hydrolysis | Potential degradation | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid |
| Oxidation | Likely stable | Minor oxidative products |
| Thermal | Likely stable | Minimal degradation |
| Photolytic | Potential degradation | Photolytic rearrangement or cleavage products |
Conclusion and Recommendations
This guide has outlined the essential theoretical and practical considerations for evaluating the solubility and stability of this compound. A thorough understanding of these properties is critical for its effective use as a pharmaceutical intermediate.
Recommendations for Researchers:
-
Comprehensive Solubility Profiling: It is recommended to perform detailed solubility studies in a wide range of pharmaceutically relevant solvents and buffered aqueous solutions.
-
Forced Degradation Studies: Conduct comprehensive forced degradation studies as outlined to identify potential degradation products and establish degradation pathways.
-
Method Validation: The developed stability-indicating HPLC method should be fully validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Structure Elucidation: For any significant degradation products formed, techniques such as LC-MS/MS and NMR should be employed for structure elucidation.
By following these guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.
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The Pyrazole-5-Carboxamide Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." The pyrazole-5-carboxamide core is a quintessential example of such a structure.[1][2] This five-membered heterocyclic ring system, featuring two adjacent nitrogen atoms and a carboxamide substituent at the 5-position, possesses a unique combination of physicochemical and structural properties that make it an exceptionally versatile and effective pharmacophore. Its presence in blockbuster drugs treating a wide array of diseases—from inflammation and cancer to cardiovascular disorders—underscores its profound impact on modern pharmacotherapy.[3][4][5]
This guide provides a deep dive into the core structure of pyrazole-5-carboxamides, exploring the synthetic strategies used to access this scaffold, its key chemical attributes, and its multifaceted role in drug design. Through detailed case studies and an analysis of structure-activity relationships, we will elucidate why this seemingly simple heterocycle has become a cornerstone of contemporary drug discovery.
Core Structure and Physicochemical Properties
The power of the pyrazole-5-carboxamide scaffold lies in its inherent chemical features. The pyrazole ring is an aromatic system, which imparts planarity and stability.[6] It contains two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) that can act as a hydrogen bond donor (if unsubstituted) and a pyridine-like nitrogen (N2) that serves as a hydrogen bond acceptor.[7] This amphoteric nature allows for complex and specific interactions with biological targets.[7]
The carboxamide group at the C5 position is a critical feature, providing a potent hydrogen bond donor (the N-H) and acceptor (the C=O). This group often acts as a key anchoring point within a protein's binding site. The rotational flexibility around the C-N amide bond, combined with the various possible substituents on the amide nitrogen, provides a powerful handle for chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. Furthermore, drugs containing the pyrazole ring often exhibit enhanced metabolic stability compared to other heterocycles like imidazoles or oxazoles, which are more susceptible to oxidative cleavage by cytochrome P450 enzymes.[7]
Synthetic Strategies: Building the Core
The construction of the pyrazole-5-carboxamide scaffold is well-established, with the Knorr pyrazole synthesis being one of the most fundamental and widely employed methods.[8][9][10] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12]
The Knorr Pyrazole Synthesis: A Workhorse Reaction
The general principle of the Knorr synthesis involves the reaction of a β-ketoester with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring.[11] Subsequent functional group manipulations can then be used to install the desired carboxamide functionality.
Representative Protocol: Synthesis of a Substituted Pyrazole-5-Carboxamide
-
Step 1: Pyrazole Ring Formation. To a solution of a β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) in a suitable solvent like ethanol or acetic acid, add a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq).[11]
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude pyrazolone can often be purified by recrystallization.
-
Step 2: Hydrolysis of the Ester. The ester intermediate is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidic workup to precipitate the acid.
-
Step 3: Amide Coupling. The pyrazole-5-carboxylic acid is then coupled with a desired amine. This is typically achieved by first activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent like DMF or DCM, followed by the addition of the amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA). The reaction is stirred at room temperature until completion.
-
Step 4: Purification. The final pyrazole-5-carboxamide product is purified using standard techniques such as column chromatography or recrystallization.
The versatility of this synthetic approach allows for the introduction of chemical diversity at multiple points, as illustrated in the workflow diagram below.
Caption: General synthetic workflow for pyrazole-5-carboxamides.
| Synthetic Method | Starting Materials | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | High yields, readily available starting materials, well-established.[10][11] | Can lead to regioisomeric mixtures if unsymmetrical dicarbonyls are used.[8] |
| 1,3-Dipolar Cycloaddition | Alkyne + Diazo compound | High regioselectivity, mild reaction conditions.[3][13] | Requires synthesis of potentially unstable diazo compounds. |
| From α,β-Unsaturated Carbonyls | Chalcones + Hydrazine | Access to highly substituted pyrazoles.[13] | Often forms pyrazoline intermediates requiring a subsequent oxidation step. |
Case Studies in Drug Development
The true measure of a privileged scaffold is its impact on human health. The pyrazole-5-carboxamide core is central to the mechanism of action of numerous groundbreaking therapies.
Celecoxib (Celebrex): Selective COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like arthritis.[14] Its mechanism of action relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX-2 is responsible for producing prostaglandins that mediate pain and inflammation.[17][18] Unlike older NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[16][18]
The diaryl-substituted pyrazole structure of celecoxib is key to its selectivity. The sulfonamide side chain on one of the phenyl rings binds to a specific hydrophilic side pocket present in the active site of COX-2, but not COX-1.[16] This specific interaction anchors the drug, allowing the trifluoromethyl-substituted pyrazole core to effectively block the enzyme's active site.
Caption: Celecoxib's mechanism of action.
Mavacamten (Camzyos): Modulating Cardiac Contractility
Mavacamten is a first-in-class drug for the treatment of obstructive hypertrophic cardiomyopathy (HCM), a condition characterized by excessive thickening of the heart muscle and hypercontractility.[19][20] Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[19][21] It works by reducing the excessive interactions between the myosin and actin filaments that drive muscle contraction.[22]
Specifically, Mavacamten stabilizes myosin in an energy-sparing, "super-relaxed" state, reducing the number of myosin heads available to form cross-bridges with actin.[23] This targeted modulation of the heart's contractile machinery reduces the hypercontractility, alleviates the outflow tract obstruction, and improves the heart's ability to fill with blood.[21] The pyrazole-carboxamide core is central to the molecule's ability to bind to myosin and induce this conformational change.
Ripretinib (Qinlock): A Switch-Control Kinase Inhibitor
Ripretinib is a tyrosine kinase inhibitor (TKI) used to treat advanced gastrointestinal stromal tumors (GIST).[24] GISTs are often driven by mutations in the KIT or PDGFRA kinases.[25] While early-generation TKIs are effective, tumors often develop secondary mutations leading to resistance. Ripretinib was specifically designed to overcome this challenge.[26]
It acts as a "switch-control" inhibitor, employing a dual mechanism of action.[27] It binds to both the "switch pocket" and the "activation loop" of the kinase, locking it in an inactive conformation.[25][28] This unique mechanism allows Ripretinib to inhibit a broad spectrum of KIT and PDGFRA mutations, including those that confer resistance to other TKIs.[24][26] The pyrazole-carboxamide scaffold provides the rigid framework necessary to orient the functional groups that engage with these two critical regions of the kinase.
Structure-Activity Relationship (SAR) Insights
Decades of research have provided a clear understanding of how structural modifications to the pyrazole-5-carboxamide scaffold influence its biological activity.[29][30] This knowledge is crucial for the rational design of new drug candidates.
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Pharmacological Evaluation of Novel Pyrazole Carboxamides: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point of drug discovery efforts. When combined with a carboxamide moiety, the resulting pyrazole carboxamides exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[3][4][5] This guide provides a comprehensive framework for the pharmacological evaluation of novel pyrazole carboxamide derivatives, moving from initial design to preclinical validation. Authored from the perspective of a Senior Application Scientist, this document emphasizes the rationale behind experimental choices, the integration of self-validating protocols, and the critical interpretation of data to guide successful drug development campaigns.
Chapter 1: The Foundation - Rational Design and Synthesis
The journey of any novel therapeutic agent begins with its conception and creation. The design of new pyrazole carboxamides is often guided by established lead compounds or known biological targets. Strategies such as bioisosteric replacement and scaffold hopping are employed to improve potency, selectivity, or pharmacokinetic properties.[6] For instance, many modern antifungal pyrazole carboxamides are designed as Succinate Dehydrogenase Inhibitors (SDHIs), building upon the success of commercial fungicides like boscalid.[7][8]
A general synthetic route often involves the reaction of a pyrazole carboxylic acid with thionyl chloride to form a pyrazole carbonyl chloride intermediate.[9] This highly reactive intermediate is then coupled with a desired amine to yield the final pyrazole carboxamide derivative.[9][10]
Generalized Synthetic Protocol: Amide Coupling
-
Acid Chloride Formation: To a solution of the selected pyrazole carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane). In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Reaction: Add the acid chloride solution dropwise to the amine solution at 0°C and allow it to warm to room temperature.
-
Work-up and Purification: Upon reaction completion, wash the mixture with aqueous solutions to remove impurities. The organic layer is then dried and concentrated. The final product is purified using column chromatography.[10]
Characterization of the final compounds is paramount and relies on a suite of analytical techniques including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the structure and purity.[11][12]
Chapter 2: The Evaluation Cascade: A Multi-Tiered Approach
A systematic and logical progression of assays is essential to efficiently identify promising candidates. This evaluation cascade is designed to triage compounds, starting with broad screens and moving towards more complex, biologically relevant models for the most promising hits.
Caption: High-level workflow for the pharmacological evaluation of novel compounds.
Chapter 3: In Vitro Pharmacological Evaluation
This phase aims to determine the biological activity, potency, and mechanism of action of the synthesized compounds in controlled, non-living systems.
Target-Based vs. Phenotypic Screening
The initial screening approach depends on the project's goals.
-
Target-Based Screening: This is employed when a specific enzyme or receptor is known to be involved in a disease. For example, since many pyrazole carboxamides are known succinate dehydrogenase (SDH) inhibitors, a direct enzymatic assay can be used to screen for antifungal candidates.[7][13][14]
-
Phenotypic Screening: This approach measures the effect of a compound on the phenotype of a cell or organism, without prior knowledge of the specific target. An example is screening for antiproliferative activity against a panel of cancer cell lines.[15][16]
Key In Vitro Assays & Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][16]
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole carboxamides (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This method is standard for assessing the efficacy of potential fungicides.[9]
Protocol: Mycelium Growth Inhibition Assay
-
Media Preparation: Prepare potato dextrose agar (PDA) medium and amend it with various concentrations of the test compounds dissolved in a suitable solvent.
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony (e.g., Rhizoctonia solani) onto the center of the prepared plates.[7][9]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge.
-
Measurement: Measure the diameter of the fungal colony in both control and treated plates.
-
Data Analysis: Calculate the percentage of inhibition and determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth).
| Compound ID | Target Organism | EC₅₀ (µg/mL)[6][7][9] |
| PZ-001 | Rhizoctonia solani | 0.046 |
| PZ-002 | Rhizoctonia solani | 0.012 |
| PZ-003 | Sclerotinia sclerotiorum | 0.123 |
| Boscalid (Control) | Rhizoctonia solani | 0.741 |
| Fluxapyroxad (Control) | Rhizoctonia solani | 0.103 |
| Caption: Example data table summarizing the antifungal activity of novel pyrazole carboxamides compared to commercial fungicides. |
Elucidating the Mechanism of Action (MoA)
Identifying a compound's MoA is crucial for its development. For pyrazole carboxamides, several mechanisms are prevalent.
-
Enzyme Inhibition: Many compounds act as enzyme inhibitors. For antifungal agents, this is often SDH in the mitochondrial respiratory chain.[17][18] For anti-inflammatory agents like Celecoxib, the target is cyclooxygenase-2 (COX-2).[5][19] MoA can be confirmed using specific enzyme activity assays and molecular docking studies to predict binding modes.[8][20]
Caption: Inhibition of the COX-2 pathway by pyrazole carboxamides like Celecoxib.
-
Microscopy: Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can reveal morphological changes in treated cells or pathogens. For example, antifungal pyrazole carboxamides have been shown to destroy the typical structure of fungal hyphae or cause an abnormal increase in mitochondria.[7][17][18]
-
Proteomics and Transcriptomics: Advanced techniques like label-free quantitative proteomics can identify differentially expressed proteins in response to compound treatment, providing deep insights into the affected cellular pathways, such as the TCA cycle and oxidative phosphorylation.[17][21]
Chapter 4: In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy, safety, and pharmacokinetic profiles.
Pharmacokinetic (ADMET) Profiling
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound is critical. Initial stages often involve in silico predictions followed by in vitro assays (e.g., Caco-2 for permeability, microsome stability for metabolism).[22] Subsequent in vivo studies in animal models (typically rodents) determine key parameters like bioavailability, half-life, and clearance.
Efficacy in Disease Models
The ultimate test of a compound's potential is its performance in a relevant animal model of the target disease.
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating anticancer agents.[15] Key endpoints are tumor growth inhibition and survival.
-
Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rats is a classic method for assessing acute anti-inflammatory activity.[23] The reduction in paw swelling after compound administration is the primary measure of efficacy.
-
Antifungal Efficacy: In vivo antifungal activity can be assessed using pot tests where plants are infected with a pathogen (e.g., rice sheath blight caused by R. solani) and then treated with the test compound to measure its protective or curative effects.[7][17]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the pyrazole carboxamide or a reference drug (e.g., Diclofenac sodium) orally or via intraperitoneal injection.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
The pharmacological evaluation of novel pyrazole carboxamides is a rigorous, multi-step process that requires a logical progression from chemical synthesis to in vivo validation. By employing a cascade of well-validated in vitro and in vivo assays, researchers can effectively identify potent and selective lead compounds. A deep understanding of the underlying mechanism of action, guided by both biochemical and cellular studies, is essential for optimizing these promising scaffolds into next-generation therapeutics. This guide provides a robust framework to navigate this complex but rewarding path in drug discovery.
References
A consolidated list of authoritative sources cited throughout this guide.
- Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae Source: ACS Public
- Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: MDPI URL:[Link]
- Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: MDPI URL:[Link]
- Title: Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Public
- Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: Journal of Agricultural and Food Chemistry - ACS Public
- Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: ACS Public
- Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed URL:[Link]
- Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: Journal of Agricultural and Food Chemistry - ACS Public
- Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: ResearchG
- Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: ResearchG
- Title: Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Source: Semantic Scholar URL:[Link]
- Title: The SARs of carboxamides as potent anticancer agents.
- Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: PubMed URL:[Link]
- Title: Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs Source: PubMed URL:[Link]
- Title: Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors Source: PubMed URL:[Link]
- Title: Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differenti
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- Title: Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors Source: PubMed URL:[Link]
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- Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: NIH URL:[Link]
- Title: Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents Source: ResearchG
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- Title: Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents Source: ResearchG
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Methodological & Application
Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: An Application Note and Detailed Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic protocols for obtaining 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Sildenafil.[1][2] We present two primary, field-proven synthetic routes, offering insights into the chemical rationale behind each step, from the selection of starting materials to the final purification. This document is intended to serve as a practical laboratory guide, providing detailed, step-by-step methodologies, data presentation in structured tables, and visual workflows to ensure replicability and a thorough understanding of the synthetic process.
Introduction
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4] Among these, this compound stands out as a crucial building block. Its structural features are pivotal for its role as a precursor in the industrial synthesis of prominent drugs.[1][2] The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to the pharmaceutical and organic synthesis communities.
This application note will explore two distinct and reliable synthetic pathways to the target molecule. Each protocol is designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes.
Synthetic Strategies and Mechanisms
The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the initial construction of the substituted pyrazole core, followed by functional group interconversions to install the amino and carboxamide moieties.[5][6]
Strategy A: Synthesis via Nitration and Reduction
This classic and robust route commences with the readily available ethyl 2-cyano-3-oxohexanoate. The pyrazole ring is constructed via condensation with methylhydrazine, followed by a sequence of nitration, amidation, and reduction to yield the final product.
Strategy B: Synthesis via Bromination and Amination
An alternative and efficient pathway begins with the methylated pyrazole ester, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. This route involves a regioselective bromination at the 4-position of the pyrazole ring, followed by a nucleophilic substitution with ammonia to introduce both the amino and carboxamide functionalities.[7]
Experimental Protocols
Protocol 1: Synthesis via Nitration and Reduction
This multi-step synthesis provides a reliable method for obtaining the target compound.[8][9]
Step 1: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxohexanoate in ethanol.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine sulfate and sodium acetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography.
Step 2: Nitration of the Pyrazole Ring
-
Reaction Setup: In a clean, dry round-bottom flask, cool a mixture of fuming nitric acid and sulfuric acid to 0°C in an ice bath.
-
Addition of Pyrazole Ester: Slowly add the ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate from the previous step to the cooled acid mixture with vigorous stirring, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product, ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 3: Amidation of the Ester
-
Reaction Setup: Suspend the nitrated ester in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Reaction: Heat the mixture at 80-100°C for 12-16 hours.
-
Isolation: Cool the vessel to room temperature, and collect the precipitated 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide by filtration. Wash the solid with cold methanol and dry.
Step 4: Reduction of the Nitro Group
-
Reaction Setup: In a hydrogenation vessel, suspend the nitro-carboxamide in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the uptake of hydrogen ceases (approximately 4-6 hours).
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.
Protocol 2: Synthesis via Bromination and Amination
This streamlined approach offers an alternative with fewer steps.[7]
Step 1: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
-
This intermediate is synthesized as described in Step 1 of Protocol 1.
Step 2: Bromination of the Pyrazole Ring
-
Reaction Setup: Dissolve ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in a suitable organic solvent such as dichloromethane or acetic acid.
-
Addition of Bromine: To the solution, add bromine dropwise at room temperature with stirring. The reaction is typically rapid.
-
Work-up and Isolation: Once the reaction is complete (monitored by TLC), wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
Step 3: Amination and Amidation
-
Reaction Setup: Place the bromo-ester into a pressure vessel with a solution of aqueous ammonia or ammonia in an alcohol (e.g., methanol or ethanol). A base such as potassium carbonate may be added.[7]
-
Reaction: Heat the sealed vessel to a temperature between 40-100°C. The reaction time will vary depending on the temperature and concentration.
-
Work-up and Isolation: After cooling, the product, this compound, may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product isolated and purified by standard techniques such as column chromatography or recrystallization.
Visualization of Synthetic Workflows
Caption: Synthetic routes to this compound.
Data Summary
| Step | Protocol | Key Reagents | Typical Yield (%) | Purity (%) |
| Pyrazole Formation | 1 & 2 | Methylhydrazine | 75-85 | >95 |
| Nitration | 1 | HNO₃/H₂SO₄ | 80-90 | >98 |
| Amidation | 1 | NH₃/MeOH | 85-95 | >97 |
| Reduction | 1 | H₂, Pd/C | 90-98 | >99 |
| Bromination | 2 | Br₂ | 85-95 | >96 |
| Amination/Amidation | 2 | Aqueous NH₃ | 70-80 | >98 |
Note: Yields and purities are representative and may vary based on reaction scale and optimization.
Troubleshooting and Safety Considerations
-
Nitration Step (Protocol 1): This reaction is highly exothermic and requires strict temperature control. The slow addition of the pyrazole substrate to the nitrating mixture is crucial to prevent runaway reactions. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Hydrogenation (Protocol 1): Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle the catalyst with care, and do not allow it to dry out on the filter paper. The hydrogenation should be conducted in a properly rated pressure vessel.
-
Bromination (Protocol 2): Bromine is highly corrosive and toxic. Handle it in a fume hood and wear appropriate PPE.
-
Pressure Reactions: Both protocols involve steps that may be conducted under pressure. Ensure that the pressure vessels are in good condition and are not heated above their rated temperature and pressure limits.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice between the nitration/reduction pathway and the bromination/amination pathway may depend on the availability of starting materials, scale of the synthesis, and specific laboratory capabilities. Both protocols presented here are robust and have been successfully applied in both academic and industrial settings. By understanding the underlying chemistry and adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed.
- Schematic diagram for the synthesis of pyrazole carboxamides, 5a-f. ResearchGate.
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.
- This compound. PubChem.
- Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. PMC.
- This compound. Advent Chembio.
- Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. Google Patents.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
- One-Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ResearchGate.
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc.
- Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. ResearchGate.
- Publications 1999 | Department of Medicinal Chemistry. Jagiellonian University Medical College.
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
- Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. PMC.
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- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and this compound (6). ResearchGate.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.
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Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Sildenafil Impurity 14
Introduction
Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is the active pharmaceutical ingredient (API) in several medications used to treat erectile dysfunction and pulmonary arterial hypertension[1][2]. The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the purity of the API. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities in drug substances and products[3]. Impurities can originate from the manufacturing process, degradation of the API, or interactions between the drug substance and excipients[4][5].
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Sildenafil Impurity 14. This impurity, identified as a dimeric process-related impurity, is structurally characterized as Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl]piperazine[3][6]. The development and validation of such analytical methods are critical for ensuring the quality control of bulk sildenafil and its finished pharmaceutical formulations[7][8].
The causality behind selecting RP-HPLC is its widespread availability, high resolution, and suitability for the analysis of moderately polar compounds like sildenafil and its related substances. The method described herein is designed to be specific, accurate, precise, and robust, in accordance with ICH Q2(R2) guidelines, ensuring its fitness for purpose in a regulated laboratory environment[9][10][11].
Analytical Principle: Reversed-Phase HPLC
Reversed-phase chromatography is the chosen mode of separation due to the non-polar to moderately polar nature of sildenafil and its impurities. The stationary phase is a non-polar C18 (octadecylsilane) bonded silica, while the mobile phase is a more polar mixture of an aqueous buffer and an organic modifier (acetonitrile). The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Sildenafil and its impurities will be retained on the column to varying degrees based on their hydrophobicity, allowing for their separation. Detection is achieved using a UV detector, as sildenafil and its chromophoric impurities exhibit significant absorbance in the UV region[1][7].
Experimental Workflow
The overall workflow for the analysis of Sildenafil Impurity 14 is depicted below. This systematic process ensures that each step, from sample preparation to data analysis, is controlled and reproducible.
Caption: Workflow for Sildenafil Impurity 14 Analysis.
Detailed Application Protocol
Materials and Reagents
-
Sildenafil Citrate API and/or finished product
-
Sildenafil Impurity 14 Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄), analytical grade
-
Triethylamine (TEA), analytical grade
-
Orthophosphoric Acid (H₃PO₄) for pH adjustment
-
High-purity water (Milli-Q® or equivalent)
Chromatographic Conditions
The selection of these parameters is based on established methods for sildenafil impurity profiling, optimized for the resolution of Impurity 14 from the parent API and other potential impurities[1][7][12]. The C18 column provides excellent retention for sildenafil, while the buffered mobile phase controls the ionization state of the analytes to ensure reproducible retention times. A detection wavelength of 230 nm is chosen as it offers a good response for both sildenafil and its related substances[1][13].
| Parameter | Condition |
| Instrument | Agilent 1200 Series HPLC or equivalent with UV/PDA Detector |
| Column | Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Buffer: 0.05 M KH₂PO₄ with 0.2% TEA, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient: 0-30 min (100% B), 30-35 min (100% B), 35-40 min (0% B), 40-45 min (0% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Run Time | 45 minutes |
| Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of high-purity water. Add 2.0 mL of Triethylamine and adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Impurity 14): Accurately weigh about 5 mg of Sildenafil Impurity 14 Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sildenafil Standard Stock Solution: Accurately weigh about 25 mg of Sildenafil Citrate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
-
System Suitability Solution (Spiked Sample): Transfer 5 mL of the Sildenafil Standard Stock Solution to a 50 mL volumetric flask. Add an appropriate volume of the Impurity 14 Standard Stock Solution and other known impurity standards to achieve a final concentration of approximately 0.15% of the sildenafil concentration. Dilute to volume with diluent.
-
Test Sample Preparation: Accurately weigh a quantity of the sildenafil API or powdered tablets equivalent to 25 mg of sildenafil into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Protocol (per ICH Q2(R2))
A self-validating system is one where the protocol itself demonstrates the method's reliability. This validation protocol is designed to rigorously test the performance characteristics of the analytical method[9][10][11].
Caption: Key Parameters for Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, sildenafil, Impurity 14, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light)[1][5]. | Peak for Impurity 14 is free from interference. Resolution > 2.0 from sildenafil and other peaks. |
| Linearity | Analyze a minimum of five concentrations of Impurity 14, ranging from the LOQ to 150% of the specification limit (e.g., 0.15%). | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy (Recovery) | Analyze sildenafil samples spiked with Impurity 14 at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | Mean recovery should be within 90.0% to 110.0%. |
| Precision | Repeatability: Six replicate injections of a spiked sample at 100% of the specification limit. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | RSD ≤ 10.0% for repeatability. RSD between two sets for intermediate precision should be acceptable. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the linearity curve. | S/N ratio ≥ 3. |
| Limit of Quantification (LOQ) | Determined based on S/N of 10:1 or from the standard deviation of the response and the slope. The LOQ must be verified for accuracy and precision. | S/N ratio ≥ 10; RSD for precision at LOQ ≤ 15.0%. |
| Robustness | Systematically vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and assess the effect on resolution and quantification[12]. | System suitability parameters must be met under all varied conditions. |
Forced Degradation (Stability-Indicating Study)
To establish the stability-indicating nature of the method, forced degradation studies are essential[2][14]. A solution of sildenafil citrate (approx. 500 µg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 1 N HCl at 80°C for 5 hours.
-
Base Hydrolysis: 1 N NaOH at 80°C for 5 hours.
-
Oxidative Degradation: 5% H₂O₂ at 80°C for 3 hours.
-
Thermal Degradation: Solid drug substance kept at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
After degradation, samples are diluted to the target concentration and analyzed. The method's specificity is confirmed if the sildenafil peak is well-resolved from all degradation product peaks, and the peak purity can be assessed using a PDA detector[1][12].
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the detection and quantification of Sildenafil Impurity 14 using a stability-indicating RP-HPLC method. The described methodology, rooted in established chromatographic principles and aligned with ICH validation guidelines, offers a reliable and robust system for quality control in pharmaceutical development and manufacturing. The detailed explanation of experimental choices and the inclusion of a full validation protocol ensure that this method is not just a series of steps, but a self-validating system that guarantees trustworthy and accurate results for researchers, scientists, and drug development professionals.
References
- Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]
- Reddy, G. S., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1375. [Link]
- Pramote, K., et al. (n.d.). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Journal of Pharmaceutical Sciences. [Link]
- AMS BIOPHARMA. (2025).
- Reddy, B. S., & Reddy, K. R. (2004). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 20(10), 1433-1436. [Link]
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- Srinivas, K., et al. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 382-387. [Link]
- Yesil Science. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. [Link]
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- Akdağ, M., & Yılmaz, B. (2023). Determination of sildenafil and tadalafil adulteration by LC-MS/MS and 23 elements by ICP-MS in food supplements. Food Science and Technology. [Link]
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- Reddy, G. S., et al. (2012). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 2(1), 59-68. [Link]
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- Segall, A., et al. (2005). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products.
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The Linchpin Intermediate: Application Notes on the Strategic Use of CAS 139756-02-8 in the Convergent Synthesis of Sildenafil
Abstract
This technical guide provides an in-depth exploration of the synthesis of sildenafil, with a focused analysis on the pivotal role of the chemical intermediate 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, identified by CAS number 139756-02-8. These application notes are designed for researchers, scientists, and professionals in drug development, offering a detailed protocol for the acylation of this intermediate and its subsequent cyclization to form the core structure of sildenafil. The causality behind experimental choices, self-validating system protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Architectural Significance of Sildenafil and its Synthesis
Sildenafil, marketed as Viagra™, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Its development as a treatment for erectile dysfunction marked a significant milestone in pharmaceutical chemistry and societal health. The synthesis of sildenafil has undergone considerable evolution from its initial linear route to more efficient, convergent, and commercially viable processes.[1][3] At the heart of modern synthetic strategies lies the strategic use of key intermediates that allow for the efficient construction of the final complex molecule. One such critical building block is this compound (CAS 139756-02-8), which provides the foundational pyrazole ring system of the sildenafil molecule.[4][5]
The convergent synthesis approach, which will be the focus of these notes, offers significant advantages in terms of overall yield and purification efficiency by building the molecule from distinct fragments that are later combined. The use of CAS 139756-02-8 is a prime example of this strategy, where the pyrazole core is pre-formed and then coupled with the substituted phenyl moiety.
The Role of CAS 139756-02-8: A Critical Intermediate
The compound with CAS number 139756-02-8, chemically known as this compound, is a multi-substituted pyrazolecarboxamide that serves as an indispensable precursor in the industrial synthesis of sildenafil.[5][6] Its structure contains the essential N-methyl-3-propylpyrazole-5-carboxamide core, which is a key pharmacophoric element of sildenafil. The amino group at the 4-position of the pyrazole ring is the reactive site for the subsequent acylation and cyclization steps.
The purity and quality of this intermediate are paramount, as any impurities can be carried through the synthesis and complicate the purification of the final active pharmaceutical ingredient (API).[4]
The Convergent Synthetic Pathway
The synthesis of sildenafil can be conceptually divided into the preparation of two key fragments: the pyrazole core (represented by CAS 139756-02-8) and the substituted phenyl ring. These fragments are then coupled and cyclized to form the final pyrazolopyrimidinone structure.
Figure 1: A high-level overview of the convergent synthesis of sildenafil, highlighting the convergence of the pyrazole and phenyl fragments.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involving CAS 139756-02-8 in the synthesis of sildenafil.
Acylation of this compound
This step involves the coupling of the pyrazole intermediate with an activated form of the functionalized phenyl ring, typically 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride.
Protocol:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of this compound (CAS 139756-02-8) in a suitable aprotic solvent such as ethyl acetate.
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture. Stir at room temperature to ensure complete dissolution and homogenization.
-
Acylating Agent Addition: Dissolve 1.1 equivalents of 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride in ethyl acetate and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 25°C using an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting pyrazole intermediate is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide product. This intermediate is often used in the next step without further purification.
Cyclization to form the Pyrazolopyrimidinone Ring
The diamide intermediate is then cyclized under basic conditions to form the sildenafil core structure.
Protocol:
-
Reaction Setup: Dissolve the crude diamide from the previous step in a suitable high-boiling point solvent such as tert-butanol.
-
Base-mediated Cyclization: Add 1.2 equivalents of a strong base, such as potassium tert-butoxide, to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The cyclization reaction is driven by the elimination of water.[7]
-
Reaction Monitoring: Monitor the reaction for the formation of sildenafil by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water to dilute the reaction mixture and adjust the pH to approximately 7.5 with a dilute acid (e.g., 4M HCl).[7] The sildenafil product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to obtain crude sildenafil. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate.[8]
Figure 2: A step-by-step workflow for the acylation of CAS 139756-02-8 and subsequent cyclization to sildenafil.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described synthetic sequence.
| Parameter | Acylation Step | Cyclization Step |
| Key Reagents | CAS 139756-02-8, 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride, Triethylamine | Diamide intermediate, Potassium tert-butoxide |
| Solvent | Ethyl acetate | tert-Butanol |
| Reaction Temperature | 0-25°C | Reflux |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Expected Yield | >90% (crude) | ~95%[9] |
| Purity (after recrystallization) | - | >99% |
Conclusion
The use of this compound (CAS 139756-02-8) is a cornerstone of the modern, convergent synthesis of sildenafil. This intermediate provides a robust and efficient entry point to the core pyrazole structure of the final drug molecule. The protocols outlined in these application notes are designed to be reproducible and scalable, offering a solid foundation for researchers and drug development professionals working on the synthesis of sildenafil and its analogues. The high yields and purities achievable through this route underscore the importance of a well-designed synthetic strategy centered around key intermediates.
References
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- Terrett, N. K., et al. (1996). Bioorg. Med. Chem. Lett., 6(15), 1819-1824.
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Application Notes and Protocols: The Strategic Role of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in Agrochemical Synthesis
Introduction: A Versatile Building Block for Modern Crop Protection
The pyrazole ring is a cornerstone in the development of contemporary agrochemicals, offering a scaffold that imparts potent biological activity.[1] Pyrazole derivatives are integral to a wide array of fungicides, insecticides, and herbicides due to their diverse bioactivities.[1] Within this important class of compounds, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide emerges as a key intermediate, particularly in the synthesis of next-generation herbicides.[1] Its unique structural features, including a reactive amino group adjacent to a carboxamide, make it an ideal synthon for constructing more complex heterocyclic systems with significant herbicidal properties.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its physicochemical properties, outline a refined protocol for its own synthesis, and provide a detailed methodology for its use in the preparation of a herbicidal pyrazolo[1,5-a]pyrimidine scaffold. This document is intended for researchers and professionals in the agrochemical and pharmaceutical industries, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 139756-02-8 | [2][3] |
| Molecular Formula | C₈H₁₄N₄O | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 98-101 °C | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in various organic solvents. | |
| Storage | Store at 2-8 °C | [1] |
Synthesis Protocol for this compound
An improved, industrially scalable synthesis of this compound has been developed to enhance yield and simplify the procedure.[4] This multi-step process, starting from ethyl 3-n-propylpyrazole-5-carboxylate, is outlined below. The key improvements involve a one-pot methylation and hydrolysis, the introduction of a solvent extraction step during nitration, and a catalytic reduction, making the process more efficient and suitable for large-scale production.[4]
Experimental Workflow for the Synthesis of this compound
Caption: Improved multi-step synthesis workflow.
Step-by-Step Protocol
Step 1: One-Pot Methylation and Hydrolysis
-
In a suitable reactor, dissolve ethyl 3-n-propylpyrazole-5-carboxylate in an appropriate solvent.
-
Add dimethyl sulfate for the methylation of the pyrazole ring.
-
Without isolation of the methylated intermediate, proceed with hydrolysis by adding a solution of sodium hydroxide.
-
Heat the reaction mixture to ensure complete hydrolysis of the ester to the corresponding carboxylic acid.
-
Upon reaction completion, cool the mixture and acidify to precipitate the 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Filter the precipitate, wash with water, and dry.
Step 2: Nitration
-
To the 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.
-
After the nitration is complete, quench the reaction mixture with ice water.
-
Perform a solvent extraction to isolate the nitrated product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Wash the organic layer and concentrate to obtain the crude product.
Step 3: Amidation and Catalytic Reduction
-
The carboxylic acid is first converted to the corresponding carboxamide.
-
The subsequent reduction of the nitro group is carried out using a catalytic reduction method.[4]
-
In a hydrogenation reactor, suspend the 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent with a metal catalyst (e.g., Palladium on carbon).
-
Add ammonium formate as the hydrogen donor.
-
Pressurize the reactor with hydrogen gas and heat to the required temperature.
-
Monitor the reaction until the reduction is complete.
-
Filter off the catalyst and concentrate the filtrate to yield the final product, this compound.
This improved synthesis protocol reportedly increases the total yield by 8.5% to 39.3%, offering a more economical and environmentally friendly route to this key intermediate.[4]
Application in the Synthesis of Herbicidal Pyrazolo[1,5-a]pyrimidines
A primary application of this compound in the agrochemical sector is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This class of compounds is known for its herbicidal activity, often acting as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
The synthesis involves a condensation reaction between the this compound and a β-dicarbonyl compound, such as a β-ketoester. This reaction proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine ring system.
General Reaction Scheme
Caption: Synthesis of a herbicidal scaffold.
Protocol for the Synthesis of a 7-hydroxy-2-methyl-5-propyl-1,6-dihydro-pyrazolo[1,5-a]pyrimidine-3-carboxamide Scaffold
This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine scaffold from this compound and ethyl acetoacetate.
Materials and Reagents:
-
This compound
-
Ethyl acetoacetate (a β-ketoester)
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add glacial acetic acid to dissolve the starting material.
-
To this solution, add ethyl acetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water to remove any residual acetic acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-2-methyl-5-propyl-1,6-dihydro-pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Expected Outcome and Characterization:
The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the propyl and methyl groups, as well as aromatic protons of the pyrazolopyrimidine ring system. |
| ¹³C NMR | Resonances for the aliphatic and aromatic carbons, and the carbonyl carbon of the carboxamide. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| FT-IR | Characteristic absorption bands for N-H, C=O, and C=N bonds. |
Conclusion
This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its utility is particularly evident in the construction of herbicidal pyrazolo[1,5-a]pyrimidine scaffolds. The refined synthesis of this intermediate and its straightforward application in cyclization reactions provide an efficient pathway to novel crop protection agents. The protocols and data presented herein offer a valuable resource for researchers and professionals aiming to leverage this versatile building block in the development of innovative and effective agrochemical solutions.
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Application Notes and Protocols for Evaluating the Antifungal Activity of Pyrazole Carboxamides
Introduction: The Rise of Pyrazole Carboxamides in Antifungal Drug Discovery
The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. Pyrazole carboxamides have emerged as a promising class of antifungal agents, demonstrating potent activity against a broad spectrum of pathogenic fungi.[1][2][3][4] These compounds represent a significant advancement in the field of antifungal drug development, largely due to their specific mechanism of action targeting a crucial enzyme in fungal respiration.[5][6][7]
This comprehensive guide provides detailed experimental protocols for researchers, scientists, and drug development professionals to accurately assess the antifungal efficacy of novel pyrazole carboxamide candidates. The methodologies outlined herein are grounded in internationally recognized standards and incorporate field-proven insights to ensure the generation of robust and reproducible data.
Mechanism of Action: Targeting Fungal Respiration
The primary antifungal activity of pyrazole carboxamides stems from their potent and specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5][6][7][8] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular energy production.[6][8]
By binding to the ubiquinone-binding site of the SDH complex, pyrazole carboxamides block the oxidation of succinate to fumarate.[6][9] This disruption of the electron flow ultimately inhibits ATP synthesis, leading to a depletion of cellular energy and subsequent fungal cell death.[6] The high degree of conservation of the SDH enzyme across various fungal species contributes to the broad-spectrum activity of many pyrazole carboxamide derivatives.[8]
Caption: Mechanism of action of pyrazole carboxamide antifungals.
In Vitro Antifungal Susceptibility Testing
In vitro susceptibility testing is the cornerstone of antifungal drug discovery, providing essential data on the intrinsic activity of a compound against a panel of clinically relevant fungal pathogens. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15][16][17]
Essential Materials and Reagents
-
Fungal Strains: A representative panel of fungal isolates should be used, including both reference strains from recognized culture collections (e.g., ATCC) and well-characterized clinical isolates.
-
Quality Control (QC) Strains: Include recommended QC strains in each assay to ensure the validity of the results.[18][19][20][21]
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) for routine culture of yeasts.
-
Potato Dextrose Agar (PDA) for routine culture of filamentous fungi.
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). For EUCAST methodology, supplement with 2% glucose.[14][22]
-
-
Test Compounds:
-
Pyrazole carboxamide compounds dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Reference antifungal agents (e.g., fluconazole, amphotericin B) for comparison and quality control.
-
-
Equipment:
-
Sterile, 96-well, U-bottom microtiter plates.
-
Spectrophotometer or nephelometer.
-
Incubator set at 35°C.
-
Multichannel pipettors.
-
Protocol 1: Broth Microdilution Assay for Yeasts
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[23][24]
Step-by-Step Methodology:
-
Inoculum Preparation: a. Subculture yeast strains on SDA plates and incubate at 35°C for 24-48 hours. b. Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[25]
-
Preparation of Microtiter Plates: a. Prepare serial twofold dilutions of the pyrazole carboxamide compounds and reference antifungals in RPMI 1640 medium in a 96-well plate. A typical concentration range to test for novel compounds is 0.03 to 64 µg/mL. b. The final volume in each well after adding the inoculum should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: a. Read the MICs visually or with a microplate reader. b. The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[23]
Caption: Workflow for the broth microdilution assay.
Data Presentation: In Vitro Antifungal Activity
Summarize the quantitative data from the in vitro assays in a clear and structured table for easy comparison.
| Fungal Species | Strain ID | Pyrazole Carboxamide X (MIC, µg/mL) | Fluconazole (MIC, µg/mL) | Amphotericin B (MIC, µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | Clinical Isolate 1 | |||
| Candida auris | B11221 | |||
| Cryptococcus neoformans | H99 | |||
| Aspergillus fumigatus | AF293 | |||
| Candida parapsilosis (QC) | ATCC 22019 | |||
| Candida krusei (QC) | ATCC 6258 |
In Vivo Efficacy Testing
In vivo studies are critical for evaluating the therapeutic potential of a novel antifungal compound in a whole-organism system.[26][27] These studies provide valuable information on the compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a relevant infection model.
Animal Models of Fungal Infection
The choice of animal model depends on the target fungal pathogen and the type of infection being studied.[28] Common models include:
-
Murine Model of Disseminated Candidiasis: This is a widely used model to assess the efficacy of antifungal agents against systemic Candida infections.[29]
-
Murine Model of Invasive Aspergillosis: This model is used to evaluate compounds against life-threatening lung infections caused by Aspergillus fumigatus.
-
Alternative Models: For initial screening, non-mammalian models such as Galleria mellonella (wax moth larvae) can be used as a cost-effective and ethical alternative.[28]
Protocol 2: Murine Model of Disseminated Candidiasis
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Animal Acclimatization: a. Use immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1), depending on the experimental design. b. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Infection: a. Prepare an inoculum of Candida albicans in sterile saline. b. Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.
-
Treatment: a. Initiate treatment with the pyrazole carboxamide compound at a specified time post-infection (e.g., 2 hours). b. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). c. Include a vehicle control group and a positive control group (e.g., treated with fluconazole).
-
Monitoring and Endpoints: a. Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy). b. The primary endpoint can be survival over a specified period (e.g., 21 days). c. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by sacrificing a subset of animals at specific time points and plating organ homogenates on selective agar.
Caption: Workflow for in vivo efficacy testing.
Data Presentation: In Vivo Efficacy
Present the survival data using a Kaplan-Meier survival curve and the fungal burden data in a bar graph for clear visualization and statistical analysis.
| Treatment Group | N | Median Survival Time (Days) | Percent Survival |
| Vehicle Control | 10 | ||
| Pyrazole Carboxamide X (low dose) | 10 | ||
| Pyrazole Carboxamide X (high dose) | 10 | ||
| Fluconazole | 10 |
Conclusion: A Pathway to Novel Antifungals
The protocols detailed in this guide provide a robust framework for the systematic evaluation of pyrazole carboxamide antifungal candidates. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that will be instrumental in identifying and advancing the most promising compounds toward clinical development. The continued exploration of this chemical class holds significant promise for addressing the urgent medical need for new and effective antifungal therapies.
References
- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024).
- Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-22.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(41), 11447-11456.
- Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ResearchGate.
- Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-38.
- CLSI. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi.
- Li, Y., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(42), 13464-13472.
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- Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Semantic Scholar.
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- D'Houwer, S., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 221.
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- Kovacevik, B., et al. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System.
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- Mishra, B., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 189.
- Li, H., et al. (2018). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules, 23(11), 2959.
- Lass-Flörl, C. (2009). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust.
- Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653.
- EUCAST. (2026). Fungi (AFST).
- Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
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- van de Veerdonk, F. L., et al. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(6), 193-213.
- Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394.
- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
- Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365-11372.
- Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9474-9485.
- Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-94.
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
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- Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333-4340.
- D'Houwer, S., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate.
- Shields, R. K., & Clancy, C. J. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(1), 77.
- EUCAST. (2024). Clinical breakpoint table.
- Creative Biolabs. (n.d.). Antifungal Activity Test Service.
- Basmaciyan, L., et al. (2019). Fungal Reactive Oxygen Species Secreted by Candida albicans Induce Barrier Disruption and Cell Death in HaCaT Keratinocytes. International Journal of Molecular Sciences, 20(15), 3683.
- Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(2), 324-345.
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Protocol for synthesizing pyrazolo[4,3-d]pyrimidin-7(4H)-ones from its precursors
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: A Validated Protocol for the Laboratory-Scale Synthesis of Pyrazolo[4,3-d]pyrimidin-7(4H)-ones from 5-Aminopyrazole Precursors
Audience: Researchers, scientists, and drug development professionals.
Guiding Principles & Overview
The pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines, such as adenine and guanine, allows it to function as an effective competitor at the ATP-binding sites of numerous kinases and other enzymes. This structural motif is central to a range of therapeutic agents, most notably as potent phosphodiesterase type 5 (PDE5) inhibitors.
This document provides a robust and reproducible protocol for the synthesis of the foundational pyrazolo[4,3-d]pyrimidin-7(4H)-one ring system. The selected methodology is a well-established cyclocondensation reaction, valued for its reliability and straightforward execution. We will detail the synthesis starting from the commercially available precursor, 5-amino-1H-pyrazole-4-carboxamide, and diethyl carbonate, which serves as the C1 synthon for the pyrimidinone ring.
The causality behind each step—from the choice of base to the specific work-up conditions—is explained to empower the researcher not just to follow the protocol, but to understand and troubleshoot it.
Synthesis Workflow and Core Reaction
The overall transformation is a base-catalyzed cyclocondensation. The 5-aminopyrazole derivative provides the pyrazole ring and two key nitrogen nucleophiles. Diethyl carbonate provides the carbonyl carbon required to form the fused six-membered pyrimidinone ring.
Figure 1. High-level workflow for the synthesis of the pyrazolo[4,3-d]pyrimidin-7(4H)-one scaffold.
Detailed Experimental Protocol
This protocol is synthesized from established procedures for preparing adenosine receptor antagonists and related analogues.[1] 5-aminopyrazoles are well-documented precursors for a variety of fused heterocyclic systems, including the target pyrazolopyrimidines.[2][3][4]
Materials & Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Example Supplier | Notes |
| 5-Amino-1H-pyrazole-4-carboxamide | ≥98% | 126.11 | Sigma-Aldrich | The key precursor. |
| Diethyl carbonate | ≥99% | 118.13 | Sigma-Aldrich | C1 synthon; less hazardous than phosgene. |
| Sodium Ethoxide (NaOEt) | Reagent Grade | 68.05 | Acros Organics | Strong base; handle under inert conditions. |
| Ethanol (EtOH), Anhydrous | ACS Grade | 46.07 | Fisher Scientific | Must be anhydrous to prevent base quenching. |
| Hydrochloric Acid (HCl), conc. | 37% w/w | 36.46 | J.T. Baker | Used for neutralization/precipitation. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask fitted with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 5-amino-1H-pyrazole-4-carboxamide (1.0 eq., e.g., 5.00 g) .
-
Add anhydrous ethanol (approx. 100 mL) . Stir to create a slurry. The starting material may not fully dissolve at room temperature.
-
Begin purging the system with dry nitrogen. This is critical as sodium ethoxide is moisture-sensitive.
-
-
Base and Reagent Addition:
-
Carefully add sodium ethoxide (2.1 eq.) to the stirring slurry.
-
Rationale (Expertise): Two equivalents of base are used. The first deprotonates the most acidic proton (pyrazole N-H), and the second facilitates the deprotonation of the less acidic amino or amide group, generating the highly nucleophilic species required for both steps of the condensation.
-
Allow the mixture to stir for 15-20 minutes at room temperature.
-
Add diethyl carbonate (1.5 eq.) to the reaction mixture via syringe.
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to a gentle reflux (oil bath temperature ~85-90 °C) under a positive pressure of nitrogen.
-
Maintain reflux for 6-8 hours . The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by taking small aliquots, quenching them in dilute acid, and spotting on a silica plate.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as judged by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture slowly and with stirring into a beaker containing ice-cold water (200 mL) . This hydrolyzes any remaining diethyl carbonate and dissolves the sodium salts.
-
Acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 5-6.
-
Rationale (Trustworthiness): The product is anionic in the basic reaction mixture. Neutralization protonates the pyrimidinone ring system, drastically reducing its aqueous solubility and causing it to precipitate as a solid. This is a self-validating step; a clean precipitation is a strong indicator of successful product formation.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove residual impurities.
-
Dry the product in a vacuum oven at 60 °C overnight. The expected product is a white to off-white solid.
-
Reaction Mechanism Explained
The formation of the pyrazolo[4,3-d]pyrimidin-7(4H)-one ring occurs via a sequential acylation-cyclization pathway.
Figure 2. Key mechanistic steps in the base-catalyzed formation of the pyrimidinone ring.
-
Initial Deprotonation: Sodium ethoxide, a strong base, abstracts the acidic proton from the pyrazole ring nitrogen.
-
Nucleophilic Acylation: The resulting pyrazole anion attacks the electrophilic carbonyl carbon of diethyl carbonate. The tetrahedral intermediate collapses, eliminating an ethoxide anion to yield an N-acylated pyrazole intermediate.
-
Intramolecular Cyclization: Under heating, the exocyclic amide nitrogen performs a nucleophilic attack on the newly formed ester carbonyl. This intramolecular step is entropically favored.
-
Final Ring Formation: A second molecule of ethoxide is eliminated, forming the stable, aromatic-like pyrimidinone ring system as its sodium salt.
-
Protonation: Acidic work-up neutralizes the salt, yielding the final, insoluble product.
References
- Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(4), 791-797. [Link]
- Aggarwal, S., & Al-Obaidi, H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 225–248. [Link]
- Verma, A., Joshi, S., & Singh, D. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2013(i), 159-223. [Link]
- El-Moghazy, S. M., et al. (2012). Synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 8, 1619-1626. [Link]
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]
- Ghareb, N., et al. (2018). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(3), 179-196. [Link]
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Application Note: A Robust, Optimized RP-HPLC Method for the Quantification of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This compound, a key intermediate in pharmaceutical synthesis, is a polar molecule with basic properties, presenting unique challenges for chromatographic retention and peak symmetry.[1][2][3] This guide explains the causal relationships behind experimental choices, from initial column and mobile phase screening to the final optimization of gradient parameters. The final, validated method provides excellent peak shape, resolution, and reproducibility, making it suitable for purity testing and quantitative analysis in drug development and quality control environments.
Introduction
This compound is a substituted pyrazole derivative primarily known as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Accurate quantification and impurity profiling of this intermediate are essential to ensure the quality, safety, and efficacy of the final drug product. The development of a robust, specific, and stability-indicating HPLC method is therefore a non-negotiable step in the pharmaceutical manufacturing process.
This document serves as a comprehensive guide for researchers and drug development professionals, outlining a logical, science-driven workflow for creating such a method. We will move from understanding the analyte's physicochemical properties to a final, optimized protocol ready for validation according to ICH guidelines.[4][5][6]
Analyte Properties & Chromatographic Challenges
A successful method development strategy begins with a thorough understanding of the analyte's chemical nature. The key properties of this compound are summarized below.
| Property | Value / Observation | Chromatographic Implication |
| Molecular Formula | C₈H₁₄N₄O[1][2][3][7] | - |
| Molecular Weight | 182.22 g/mol [1][2][3][7] | Standard UV detection is suitable. |
| LogP | 0.17 - 1.33[3][7] | Low value indicates high polarity. May result in poor retention on traditional C18 columns.[8][9] |
| Key Functional Groups | Primary Aromatic Amine, Carboxamide, Pyrazole Ring | The primary amine is basic and readily protonated. This makes mobile phase pH a critical parameter for controlling retention and peak shape.[10] |
| Melting Point | 98-101 °C[3][7][11] | Indicates a stable, solid compound at room temperature. |
The primary challenge stems from the compound's polarity and its basic amino group. In RP-HPLC, polar compounds often exhibit insufficient retention on non-polar stationary phases, eluting at or near the solvent front.[12][13] Furthermore, the basic amine can engage in secondary ionic interactions with acidic silanol groups on the surface of standard silica-based columns, leading to significant peak tailing. Therefore, the method development strategy must prioritize enhancing retention and controlling peak shape.
Method Development Strategy
Our approach is a systematic, multi-stage process designed to efficiently identify and optimize the critical parameters governing the separation. The overall workflow is depicted below.
Caption: A systematic workflow for HPLC method development.
Rationale for Screening Choices
-
Column Selection: A standard C18 column serves as a baseline. A polar-embedded phase is included to enhance the retention of our polar analyte through alternative interactions and to shield the basic amine from residual silanols, thereby improving peak shape.[13] A Phenyl-Hexyl phase is chosen to evaluate potential π-π interactions with the pyrazole ring.
-
Mobile Phase pH Selection: Controlling the ionization state of the primary amine is paramount.
-
Low pH (e.g., 2.7 with Formic Acid): At a pH at least 2 units below the analyte's pKa, the amine will be fully protonated (ionized). This can suppress undesirable silanol interactions but may reduce retention in RP-HPLC.[10]
-
Mid pH (e.g., 4.5 with Acetate Buffer): This pH is near the typical pKa of aromatic amines and can lead to poor peak shape if both ionized and non-ionized forms coexist. However, it is screened to build a complete picture of the analyte's behavior.
-
Neutral pH (e.g., 6.8 with Phosphate Buffer): At this pH, the amine will be in its neutral, non-ionized form, which maximizes hydrophobic retention on a C18 column.[14] However, this requires a column stable at higher pH ranges.
-
Detailed Protocols & Experimental Conditions
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Columns:
-
Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Phenomenex Luna Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
-
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade (Milli-Q or equivalent)
-
Formic Acid, 99%+
-
Ammonium Acetate, HPLC Grade
-
Potassium Phosphate Monobasic, HPLC Grade
-
Preparation of Solutions
-
Mobile Phase A (pH 2.7): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase A (pH 4.5): Prepare a 10 mM ammonium acetate buffer by dissolving 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust pH to 4.5 using acetic acid.[14][15]
-
Mobile Phase A (pH 6.8): Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH to 6.8 using 1M KOH.
-
Mobile Phase B: Acetonitrile (100%).
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A (pH 2.7) and Acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
Final Optimized HPLC Method
The systematic screening and optimization process led to the selection of the following conditions, which provided the best balance of retention, peak symmetry, and analysis time.
| Parameter | Final Optimized Condition |
| Column | Phenomenex Luna Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B in 10 min; then to 95% B in 2 min; hold for 2 min; return to 10% B in 1 min; hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 235 nm |
| Run Time | 20 minutes |
Results and Discussion
Column and Mobile Phase Screening
Initial screening was performed using a generic gradient of 5-95% B over 15 minutes. The results clearly demonstrated the critical influence of both stationary phase chemistry and mobile phase pH on the chromatography.
| Column | Mobile Phase pH | Retention Time (min) | Tailing Factor (Tf) | Observations |
| Standard C18 | 2.7 | 2.8 | 1.8 | Poor retention, significant tailing. |
| Standard C18 | 6.8 | 8.5 | 1.4 | Good retention, but moderate tailing persists. |
| Polar-Embedded | 2.7 | 6.2 | 1.1 | Good retention, excellent peak shape. |
| Polar-Embedded | 6.8 | 9.1 | 1.2 | Good retention and peak shape. |
The combination of the Polar-Embedded C18 column and the low pH (2.7) mobile phase was selected for further optimization. At low pH, the analyte is fully protonated, and the polar-embedded phase effectively shields it from residual silanols, resulting in a symmetrical peak. This combination also provided a suitable retention time for gradient optimization.
Optimization of Gradient Elution
The initial generic gradient was refined to improve resolution from potential early-eluting impurities and to reduce the overall run time. By shallowing the gradient slope during the elution of the main peak (from 10% B to 70% B over 10 minutes), we ensured a robust separation. A subsequent high-organic wash step was included to elute any strongly retained compounds from the column.
System Suitability
To ensure the method's reliability, system suitability was assessed by performing six replicate injections of the working standard solution. The results were evaluated against typical acceptance criteria derived from ICH guidelines.[4][6][16]
| Parameter | Acceptance Criteria | Result | Status |
| Retention Time RSD | ≤ 1.0% | 0.21% | Pass |
| Peak Area RSD | ≤ 2.0% | 0.45% | Pass |
| Tailing Factor (Tf) | ≤ 1.5 | 1.12 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 8500 | Pass |
The low relative standard deviation (RSD) for retention time and peak area indicates excellent precision, while the high plate count and low tailing factor confirm the method's high efficiency and the symmetrical nature of the peak.
Conclusion
A robust, specific, and efficient RP-HPLC method for the analysis of this compound has been successfully developed. By systematically evaluating column chemistry and mobile phase pH, we addressed the inherent challenges of retaining and resolving this polar, basic compound. The final optimized method utilizes a polar-embedded C18 column with a low-pH mobile phase, delivering excellent performance that meets all system suitability criteria. This method is well-suited for routine quality control analysis and can serve as a foundation for further validation studies.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
- Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?. Axion Labs; 2021. [Link]
- PharmaCores. Discover the Art of Buffer selection in HPLC Development part 1. PharmaCores; 2023. [Link]
- Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. ACE; N.D. [Link]
- Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions; N.D. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]
- PubChem. This compound.
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- Chemsrc. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Chemsrc. [Link]
- PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Library of Medicine; 2003. [Link]
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Introduction: The Privileged Status of the Pyrazole Carboxamide Scaffold
An In-Depth Guide to Pyrazole Carboxamides: Synthesis and Application in Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of its N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, make it a versatile scaffold for interacting with biological targets.[2] When combined with a carboxamide functional group, the resulting pyrazole carboxamide moiety becomes a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has led to the incorporation of pyrazole carboxamides into numerous FDA-approved drugs and agrochemicals, cementing their status as powerful building blocks in the design of new therapeutic agents.[1][2][3][4]
This guide provides a detailed overview of the synthesis of pyrazole carboxamides and their strategic application in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their work. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and illustrate the scaffold's role in generating molecular diversity for structure-activity relationship (SAR) studies.
Core Synthetic Strategies: A Logic-Driven Approach
The construction of pyrazole carboxamides is typically approached with a high degree of strategic flexibility. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the chemical tolerance of functional groups elsewhere in the molecule.[5][6] The two most prevalent strategies are outlined below.
Strategy A: Pyrazole Ring Construction followed by Amidation
This is the most common and flexible approach, allowing for late-stage diversification.[6] The core logic is to first build the pyrazole ring with a stable ester or carboxylic acid handle, which is then activated and coupled with a diverse range of amines. This method is ideal for building compound libraries for SAR exploration, as a single pyrazole acid intermediate can be reacted with hundreds or thousands of different amines.
The foundational step is often the Knorr pyrazole synthesis (or a related cyclocondensation), which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7] The regioselectivity of this reaction is a critical consideration, governed by the nature of the substituents on both reactants.
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation
In this less common alternative, the amide bond is formed on an acyclic precursor before the cyclization reaction that creates the pyrazole ring.[5][6] This strategy can be advantageous if the desired amine is sensitive to the conditions required for the final amide coupling step in Strategy A, or if the necessary acyclic precursors are more readily available.[6]
Visualizing the Workflow: From Building Blocks to Final Compound
The following diagram illustrates the logical flow of the most common synthetic route (Strategy A), from basic starting materials to the final, diversified pyrazole carboxamide products.
Caption: General workflow for pyrazole carboxamide synthesis (Strategy A).
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the synthesis of a representative pyrazole carboxamide via Strategy A.
Protocol 1: Synthesis of a Pyrazole-Carboxylate Ester via Knorr Cyclocondensation
Objective: To construct the core pyrazole ring system with an ester handle for subsequent modification.
Causality: This reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the β-ketoester. The use of a catalytic amount of acid protonates a carbonyl group, activating it for attack and facilitating the subsequent dehydration and cyclization steps to form the stable aromatic pyrazole ring.[5][6]
Materials:
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.0 eq)
-
β-ketoester (e.g., Ethyl acetoacetate) (1.0 eq)
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.[5]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[5][6]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[5][6]
-
Heat the reaction mixture to reflux (typically 78-80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 2-6 hours.[6]
-
Upon completion, allow the mixture to cool to room temperature.
-
Workup and Purification: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6] If an oil is obtained, perform an extraction with an organic solvent (e.g., ethyl acetate) and water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis of the Ester to a Carboxylic Acid
Objective: To convert the stable ester into a carboxylic acid, which can be activated for amide coupling.
Causality: Saponification is a classic ester hydrolysis mechanism. The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide and forming the carboxylate salt. A final acidic workup is crucial to protonate the carboxylate, yielding the neutral carboxylic acid required for the next step.
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)[5][6]
-
Tetrahydrofuran (THF) and Water (Co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[6]
-
Add the base (LiOH or NaOH, ~2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[6]
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[6]
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum. If no precipitate forms, extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Protocol 3: Amide Coupling to Form the Pyrazole Carboxamide
Objective: To couple the pyrazole-carboxylic acid with a desired amine to form the final product.
Causality: The carboxylic acid is a poor electrophile. It must first be activated to a more reactive species.
-
Method A (Acid Chloride): Thionyl chloride or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This is then readily attacked by the nucleophilic amine. A base like triethylamine is added to quench the HCl generated during the reaction.[6]
-
Method B (Peptide Coupling): Reagents like HBTU or EDC/HOBt generate an activated ester in situ, which is more stable and selective than an acyl chloride but still highly reactive towards the amine. This method is preferred for sensitive or complex substrates.
Method A: Using Thionyl Chloride
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[5]
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Activation: Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Argon). Add a catalytic drop of DMF if using oxalyl chloride. Cool the mixture to 0 °C.
-
Add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-acyl chloride, which is typically used immediately without further purification.[6]
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[6]
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[6]
-
Workup and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
Applications in Drug Discovery
Pyrazole carboxamides are not merely synthetic targets; they are strategic tools for discovering and optimizing new drugs.
Scaffold for SAR and Library Development
The synthetic flexibility described above allows medicinal chemists to systematically modify every part of the pyrazole carboxamide structure. By creating a library of compounds where the substituents on the pyrazole ring and the amine portion of the carboxamide are varied, researchers can probe the structure-activity relationship (SAR). This process is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement
In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole carboxamide moiety is an effective bioisostere for other groups. For instance, in the development of antagonists for the CB1 cannabinoid receptor, the pyrazole C3-carboxamide of the drug rimonabant was successfully replaced with an oxadiazole ring, leading to a novel class of compounds with promising biological activity.[8][9][10] This demonstrates how the pyrazole carboxamide can serve as a starting point for scaffold hopping and the exploration of new chemical space.
Visualizing the Drug Discovery Cascade
The following diagram shows how pyrazole carboxamide building blocks fit into a typical drug discovery program.
Caption: Role of pyrazole carboxamides in a drug discovery workflow.
Prominence in Pharmaceuticals and Agrochemicals
The success of the pyrazole carboxamide scaffold is evident in the number of commercialized products that contain this core structure. They are found in a wide range of therapeutic areas, from oncology to inflammatory diseases, as well as in potent fungicides and insecticides.[3][11][12]
| Compound Class/Drug Name | Therapeutic/Application Area | Mechanism of Action (Target) |
| Celecoxib [2][4] | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |
| Ruxolitinib [4] | Myelofibrosis, Polycythemia Vera | Janus Kinase (JAK1/2) Inhibitor |
| Crizotinib [4][13] | Non-Small Cell Lung Cancer | ALK/ROS1/MET Kinase Inhibitor |
| Apixaban [4] | Anticoagulant | Factor Xa Inhibitor |
| Boscalid [14] | Fungicide | Succinate Dehydrogenase (SDH) Inhibitor |
| Tolfenpyrad [3] | Insecticide | Mitochondrial Electron Transport (Complex I) Inhibitor |
This table highlights the scaffold's ability to be tailored to interact with a diverse array of biological targets, including enzymes like kinases, cyclooxygenases, and metabolic enzymes, underscoring its privileged nature.
Conclusion
Pyrazole carboxamides represent a critically important class of molecules in medicinal chemistry. Their synthetic tractability, particularly through the common strategy of late-stage amidation of a pyrazole carboxylic acid core, makes them ideal building blocks for the construction of large, diverse compound libraries. This enables the rapid exploration of structure-activity relationships and the optimization of lead compounds. The proven success of this scaffold, evidenced by numerous marketed drugs and agrochemicals, ensures that pyrazole carboxamides will remain a focus of research and development for years to come. The protocols and strategies outlined in this guide provide a robust foundation for scientists aiming to harness the power of this privileged structure.
References
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- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
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- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.
- ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules.
- PubMed Central. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- Organic & Biomolecular Chemistry (RSC Publishing). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists.
- ResearchGate. Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2.
- ACS Publications. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
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- PubMed Central. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Bentham Science Publishers. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks.
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- Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
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Application Note: A Validated Screening Cascade for the Discovery and Characterization of Pyrazole-Based FLT3 Inhibitors
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a critical, clinically validated target in acute myeloid leukemia (AML), where activating mutations drive uncontrolled cell proliferation and are associated with a poor prognosis.[1][2][3] This guide provides a comprehensive, field-tested framework for the development and validation of a robust screening cascade designed to identify and characterize novel pyrazole-based FLT3 inhibitors. We detail a tiered approach, beginning with a high-throughput biochemical assay for primary hit identification, followed by essential cell-based secondary assays to confirm on-target activity and functional effects in a disease-relevant context. This document furnishes detailed, step-by-step protocols, explains the scientific rationale behind key experimental choices, and establishes self-validating data quality control systems, including Z'-factor determination and IC50 analysis, to ensure the integrity and reproducibility of screening campaigns.
Introduction: The Rationale for Targeting FLT3 in AML
Acute myeloid leukemia is a highly aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells.[3] A significant driver of this disease in approximately 30% of patients is the presence of activating mutations in the FLT3 gene.[1][4] The most common of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the kinase.[1][5][6][7] This aberrant signaling confers a strong proliferative and survival advantage to leukemic cells and is a well-established independent factor for poor overall survival.[2][6][8]
The clinical validation of FLT3 as a therapeutic target has led to the approval of several inhibitors, including midostaurin, gilteritinib, and quizartinib.[9][10][11][12] The pyrazole scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[13][14] This makes pyrazole-based compound libraries a promising source for novel, potent, and selective FLT3 inhibitors.[13][15]
The successful identification of such compounds is critically dependent on a well-designed and rigorously validated screening methodology.[16] This application note outlines a best-practice, two-tiered strategy to efficiently progress from a large chemical library to validated, cell-active hits.
The FLT3 Signaling Pathway
Under normal physiological conditions, FLT3 is activated upon binding its ligand (FL), leading to receptor dimerization, autophosphorylation, and the activation of downstream pro-survival and proliferative signaling pathways, including STAT5, RAS/MAPK, and PI3K/Akt.[2][17][18] In FLT3-ITD AML, this regulation is lost, resulting in chronic, oncogenic signaling that drives the disease.[1][7][17] An effective inhibitor must be able to interrupt this constitutive activity.
The Screening Cascade: A Tiered Strategy for Hit Identification and Validation
A robust screening cascade maximizes efficiency by using a high-throughput, cost-effective primary assay to identify a large number of initial "hits." These are then funneled into more complex, lower-throughput secondary assays that provide deeper biological and mechanistic insights. This tiered approach minimizes resource expenditure on non-viable compounds while ensuring that promising candidates are thoroughly validated.
Part I: Primary Biochemical Screen
The goal of the primary screen is to rapidly and reliably identify compounds that directly inhibit the enzymatic activity of FLT3 kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal choice due to its high sensitivity, low background, and homogeneous "mix-and-read" format, making it amenable to high-throughput screening (HTS).[19]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a synthetic peptide substrate by recombinant FLT3 kinase. The assay components include:
-
Recombinant FLT3 Kinase: The enzyme that catalyzes the reaction.
-
ULight™-labeled Peptide Substrate: A synthetic peptide containing a tyrosine residue that can be phosphorylated by FLT3.
-
Europium (Eu)-labeled Anti-phosphotyrosine Antibody: An antibody that specifically binds to the phosphorylated substrate.
-
ATP: The phosphate donor required for the kinase reaction.
When the ULight™-peptide is phosphorylated, the Eu-antibody binds to it, bringing the Europium donor and the ULight™ acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. The magnitude of this signal is directly proportional to the level of kinase activity.
Protocol: High-Throughput TR-FRET Assay
Materials:
-
Recombinant Human FLT3 (e.g., Life Technologies, PV3182)[19]
-
ULight™-TK Peptide (e.g., PerkinElmer, TRF0127)[19]
-
LANCE® Eu-W1024 Anti-Phosphotyrosine (PT66) Antibody (e.g., PerkinElmer, AD0068)[19]
-
ATP, MgCl₂, DTT, HEPES, EGTA, Tween-20
-
Assay Plates: Low-volume, 384-well white plates (e.g., PerkinElmer ProxiPlate)
-
Reference Inhibitor: Quizartinib (for positive control)
-
DMSO
-
Multichannel pipettes and/or automated liquid handlers
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Plating: Dispense 50 nL of test compounds and controls (dissolved in 100% DMSO) into the 384-well assay plate. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Enzyme/Substrate Addition: Add 5 µL of 2x FLT3 kinase / ULight™-peptide mix. (Final concentrations: e.g., 0.03 ng/µL FLT3, 100 nM peptide).[19]
-
Initiate Reaction: Add 5 µL of 2x ATP solution to all wells to start the kinase reaction. (Final concentration: e.g., 200 µM, approximately Km for ATP).[19] The final DMSO concentration should be ≤1%.[20]
-
Incubation: Incubate the plate at room temperature for 90 minutes, protected from light.
-
Stop/Detection: Add 10 µL of Stop/Detection Mix (Assay buffer containing 20 mM EDTA and 4 nM Eu-antibody).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the emission ratio (665 nm / 615 nm).
Assay Validation and Quality Control: The Z'-Factor
Before initiating a full screen, the assay must be validated to ensure it can reliably distinguish hits from noise. The Z'-factor is the industry-standard metric for this purpose, as it accounts for both the dynamic range of the assay and the variability of the signals.[21][22][23][24]
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3σp + 3σn) / |µp - µn| ] Where:
-
µp = mean of the positive control (e.g., 10 µM Quizartinib, minimal signal)
-
σp = standard deviation of the positive control
-
µn = mean of the negative control (DMSO only, maximal signal)
-
σn = standard deviation of the negative control
Table 1: Example Z'-Factor Calculation Data
| Control Type | Number of Replicates (n) | Mean Signal (µ) (TR-FRET Ratio) | Std. Dev. (σ) |
|---|---|---|---|
| Negative (Max Signal) | 32 | 0.850 | 0.045 |
| Positive (Min Signal) | 32 | 0.125 | 0.020 |
| Calculated Z'-Factor | | 0.71 | |
Interpretation of Z'-Factor: [21][22]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: The assay is not suitable for screening.
A calculated Z'-factor of 0.71 indicates a robust and reliable assay with a large separation between controls and low data variability.
Part II: Secondary Cell-Based Assays
Compounds that demonstrate potent, dose-dependent inhibition in the biochemical assay ("confirmed hits") must be advanced to cell-based assays. These assays are critical for confirming that a compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a desired biological response. We recommend using AML cell lines that endogenously express the FLT3-ITD mutation, such as MV4-11 or MOLM-14 , as they are dependent on FLT3 signaling for survival.[13][25][26]
Protocol: Cell Viability/Proliferation Assay (MTT)
This assay measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation.[27]
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium + 10% Fetal Bovine Serum (FBS)
-
96-well clear, flat-bottom cell culture plates
-
Test compounds and reference inhibitor (e.g., Gilteritinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.[27]
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls. Add the compounds to the cells (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Convert absorbance values to percent inhibition relative to DMSO-treated controls and plot against compound concentration to determine the IC50 value.
Protocol: Target Engagement - FLT3 Phosphorylation Assay (Cellular ELISA)
This assay provides direct evidence that the compound is inhibiting the FLT3 kinase within the cell by measuring the level of FLT3 autophosphorylation.
Materials:
-
MV4-11 cells
-
6-well cell culture plates
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
FLT3 Sandwich ELISA Kit (e.g., R&D Systems, DuoSet IC) or similar[28]
-
Microplate reader
Procedure:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of the test compound for 1-2 hours.
-
Cell Lysis: Aspirate media, wash cells with cold PBS, and add lysis buffer. Scrape cells and collect the lysate.
-
ELISA Protocol:
-
Coat a 96-well plate with the FLT3 capture antibody overnight.
-
Block the plate with blocking buffer.
-
Add normalized cell lysates to the wells and incubate.
-
Wash the plate and add the detection antibody (e.g., anti-phospho-FLT3-Y591).
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add HRP substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Determine the concentration-dependent inhibition of FLT3 phosphorylation and calculate the IC50 value.
Data Analysis and Interpretation
A promising pyrazole-based inhibitor should exhibit potent activity in both the biochemical and cellular assays. A significant drop-off in potency from the biochemical to the cellular assay (e.g., >10-fold) may indicate poor cell permeability or high plasma protein binding.
Table 2: Hypothetical Profile of a Promising Pyrazole-Based FLT3 Inhibitor
| Compound | Biochemical FLT3 IC50 (nM) (TR-FRET) | Cellular p-FLT3 IC50 (nM) (MV4-11 ELISA) | Cellular Viability IC50 (nM) (MV4-11 MTT) |
|---|---|---|---|
| Reference: Quizartinib | 2.1 | 1.5 | 3.0 |
| Pyrazole Hit: PZ-10q | 15.2 | 25.8 | 35.5 |
| Negative Control Cell Line: U937 (FLT3-negative) | N/A | N/A | > 10,000 |
The hypothetical data for PZ-10q shows strong biochemical potency that translates well into cellular target inhibition and anti-proliferative activity.[13] The lack of activity in an FLT3-negative cell line provides evidence of on-target activity.[25]
Conclusion and Future Directions
This application note details a robust, tiered assay cascade for the identification and validation of novel pyrazole-based FLT3 inhibitors. By combining a high-throughput biochemical TR-FRET assay with disease-relevant cellular assays for target engagement and cell viability, this workflow provides a reliable path from a chemical library to validated hits. The protocols and validation criteria described herein ensure high-quality, reproducible data, enabling confident decision-making in the early stages of the drug discovery process.
Validated hits from this cascade, such as the hypothetical PZ-10q, would be prioritized for further studies, including:
-
Kinase Selectivity Profiling: Assessing the inhibitor's activity against a broad panel of kinases to understand its off-target profile.
-
Resistance Profiling: Testing activity against known FLT3 resistance mutations (e.g., D835Y).
-
In Vivo Efficacy: Evaluating the compound in animal models of FLT3-ITD AML.
-
ADME/Tox Studies: Characterizing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
References
- Source: National Institutes of Health (NIH)
- Title: Calculating a Z-factor to assess the quality of a screening assay.
- Title: Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is...
- Title: Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications Source: PubMed Central URL
- Source: PubMed Central (PMC)
- Title: High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications Source: ResearchGate URL
- Title: VANFLYTA® First FLT3 Inhibitor Approved in the U.S.
- Title: FDA approves gilteritinib for relapsed or refractory acute myeloid leukemia (AML)
- Title: Which Inhibitor Should Be Used to Treat FLT3-Positive AML?
- Title: FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia Source: DIMA Biotechnology URL
- Title: FDA Approves Quizartinib Plus Chemo for Newly Diagnosed FLT3-ITD–Positive AML Source: Unknown Source URL
- Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL
- Title: FLT3/ITD AML and the law of unintended consequences Source: Blood - ASH Publications URL
- Title: FDA approves quizartinib for newly diagnosed FLT3-ITD AML Source: VJHemOnc URL
- Title: Association of FLT3-internal tandem duplication length with overall survival in acute myeloid leukemia: a systematic review and meta-analysis Source: Haematologica URL
- Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: PubMed Central URL
- Title: Z-factor Source: Wikipedia URL
- Title: The roles of FLT3 in hematopoiesis and leukemia Source: Blood | American Society of Hematology URL
- Title: Internal tandem duplication mutation of FLT3 blocks myeloid differentiation through suppression of C/EBPα expression Source: Scilit URL
- Title: A generic HTS assay for kinase screening: Validation for the isolation of an engineered malate kinase Source: Bohrium URL
- Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: Unknown Source URL
- Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
- Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL
- Title: Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits Source: Unknown Source URL
- Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia | Request PDF Source: ResearchGate URL
- Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL
- Title: A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo Source: Unknown Source URL
- Source: RSC Medicinal Chemistry (RSC Publishing)
- Title: Potency of FLT3 inhibitors in biochemical and cellular assays Source: ResearchGate URL
- Title: HTS Assay Validation Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL
- Title: FLT3 Kinase Assay Kit Source: BPS Bioscience URL
- Title: FLT3 (ITD)
- Title: FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation Source: PMC - PubMed Central URL
- Title: FLT3 inhibitors in acute myeloid leukemia: Current status and future directions Source: PMC - NIH URL
- Title: Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach Source: NIH URL
- Title: Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia Source: Scholarly Publications Leiden University URL
- Title: Identification of novel FLT3 kinase inhibitors Source: PubMed URL
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The Strategic Utility of 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine in Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction
In the landscape of modern pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Among these crucial building blocks is tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 139756-02-8), a heterocyclic compound that has proven indispensable in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate. We will explore its core applications, provide detailed experimental protocols for key transformations, and discuss the underlying chemical principles that make it a valuable tool in medicinal chemistry. The primary focus will be on its role in the synthesis of potent kinase inhibitors, such as Ruxolitinib and Crizotinib, which are cornerstones in the treatment of various cancers and inflammatory diseases.[1][2]
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its safe handling and successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀BrN₃O₂ | N/A |
| Molecular Weight | 342.22 g/mol | N/A |
| Appearance | Off-white to white crystalline powder | [3] |
| Boiling Point | ~417.5 °C at 760 mmHg (iodo-analog) | [3] |
| Flash Point | ~206.3 °C (iodo-analog) | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
Safety Precautions:
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn when handling 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine.[4][5][6][7][8] Work should be conducted in a well-ventilated fume hood.[4][5][7][8] Avoid inhalation of dust and direct contact with skin and eyes.[4][6][7][8] In case of accidental exposure, follow standard first-aid procedures and consult the material safety data sheet (MSDS).[4][7]
The Role in Kinase Inhibitor Synthesis: A Mechanistic Overview
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.[2] Inhibitors of JAKs have emerged as a significant class of therapeutics. The structural motif of a pyrazole ring linked to a piperidine core, as found in 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine, is a common feature in many potent JAK inhibitors.[2] This intermediate serves as a versatile scaffold, allowing for the strategic introduction of various functionalities through well-established cross-coupling reactions.
The core utility of this intermediate lies in the reactivity of the bromine atom on the pyrazole ring, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C or C-N bonds, enabling the connection of the pyrazole-piperidine moiety to other key fragments of the target API. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures its stability during these coupling reactions and can be efficiently removed in a subsequent step to allow for further functionalization.
Caption: Synthetic utility of the pyrazole intermediate.
Detailed Application Protocols
The following protocols are provided as a guide for the use of 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine in key synthetic transformations. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Protocol 1: Synthesis of the Intermediate via Nucleophilic Substitution
The synthesis of 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine can be achieved through the reaction of a suitable piperidine precursor with 4-bromopyrazole. One common method involves the Mitsunobu reaction.
Reaction Scheme:
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Bromopyrazole
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 4-bromopyrazole (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (1.2 eq).
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture. The temperature should be maintained at 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine.
Causality of Experimental Choices:
-
The Mitsunobu reaction is a reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including the N-alkylation of pyrazoles.[9]
-
The use of anhydrous THF and an inert atmosphere is crucial to prevent the quenching of the reactive intermediates.
-
The purification by column chromatography is necessary to remove triphenylphosphine oxide and other reaction byproducts.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] This is a key step in the synthesis of many kinase inhibitors where the pyrazole ring is coupled with another aryl or heteroaryl moiety.
Reaction Scheme:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction. [12][13]This is particularly useful for synthesizing APIs where the pyrazole is linked to an amine-containing fragment.
Reaction Scheme:
Materials:
-
1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, tBu₃P)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) under an inert atmosphere.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.
-
Add 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or other suitable methods.
Protocol 4: Boc Deprotection
The final step after the key coupling reaction is often the removal of the Boc protecting group to liberate the piperidine nitrogen for further reactions or to yield the final API. [14] Reaction Scheme:
Materials:
-
Boc-protected coupled product
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or methanol)
-
Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane, Methanol)
-
Saturated aqueous sodium bicarbonate solution (for workup)
Procedure (using TFA in DCM):
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1-0.5 M solution).
-
Cool the solution to 0 °C.
-
Add TFA (5-10 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To obtain the free base, dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. [14]7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). [14]8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Conclusion
1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine is a strategically important and versatile intermediate in pharmaceutical synthesis. Its pre-functionalized pyrazole and protected piperidine moieties provide a robust platform for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors. The protocols outlined in this document for its synthesis and subsequent elaboration through Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by Boc deprotection, provide a solid foundation for researchers in the field. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices will enable the successful application of this intermediate in the development of novel therapeutics.
References
- Haydl, A. M., Xu, K., & Breit, B. (2015). Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes.
- Google Patents. (n.d.). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
- Fussell, S. J., et al. (2011). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 52(35), 4525-4527.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Eureka | Patsnap. (n.d.). Synthesis method of ruxolitinib intermediate.
- SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
- Google Patents. (n.d.). CN104496904A - Synthesis method of ruxolitinib intermediate.
- ResearchGate. (n.d.). Synthesis and structure of crizotinib.
- MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(x), x.
- Google Patents. (n.d.). CN102898449A - Method for synthesizing Crizotinib intermediate.
- ACS Publications. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
- MDPI. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(x), x.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
- ACS Publications. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- PMC - NIH. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones.
- Google Patents. (n.d.). EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.
- ACS Publications. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega.
- ACS Figshare. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.
- ResearchGate. (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1.
- White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines.
- Wikipedia. (n.d.). 1-Boc-4-AP.
Sources
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- 9. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
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Application Notes & Protocols for the Synthesis of Novel Pyrazole Carboxamide Derivatives
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel pyrazole carboxamide derivatives. Pyrazole carboxamides are a privileged scaffold in modern drug discovery, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and inflammation. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind procedural choices, and the necessary validation techniques. We will cover the most reliable and versatile synthetic routes, from classic carbodiimide-mediated couplings to the use of high-efficiency uronium salt reagents. The protocols included are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.
Significance and Strategic Overview
The pyrazole ring system, coupled with a carboxamide linker, is a cornerstone of modern medicinal chemistry. This scaffold is capable of forming key hydrogen bond interactions with protein backbones, making it an ideal pharmacophore for kinase inhibitors, among other target classes. The synthesis of a diverse library of these derivatives is often a critical step in a hit-to-lead or lead optimization campaign.
The primary synthetic disconnection for pyrazole carboxamides involves the formation of an amide bond between a pyrazole carboxylic acid core and a suitable amine.
General Synthetic Workflow
The overall process, from starting materials to a fully characterized final compound, follows a logical progression. This workflow emphasizes iterative analysis to ensure the quality of intermediates and the final product.
Figure 2: Mechanism of EDC/HOBt coupling showing the role of HOBt in preventing side reactions.
Protocol 2.1: General Procedure for EDC/HOBt Coupling
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole carboxylic acid (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., DMF, DCM, or MeCN) to a concentration of 0.1-0.5 M.
-
Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. A clear solution should be observed as the active ester forms.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of the same solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to liberate the free amine. Add this solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 5% aqueous HCl or citric acid (to remove base and unreacted EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
-
Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS.
Method B: Urionium/Guanidinium Salt-Mediated Coupling (HATU)
For challenging syntheses, such as those involving sterically hindered amines or electron-deficient pyrazoles, more powerful coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based reagent.
Expertise & Rationale: HATU works on a similar principle to EDC/HOBt but is significantly more potent. The key difference is that the leaving group formed during amide bond formation is a derivative of HOAt (1-hydroxy-7-azabenzotriazole), which is incorporated into the HATU structure. HOAt is a superior acyl transfer agent compared to HOBt, leading to faster reaction times, higher yields, and reduced side reactions. This method is often the go-to choice for difficult couplings despite its higher cost.
Protocol 2.2: General Procedure for HATU Coupling
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Amine & Base Addition: Add the amine (1.1 eq) directly to the carboxylic acid solution, followed by a non-nucleophilic base like DIPEA (3.0 eq).
-
Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir at room temperature. These reactions are typically much faster than EDC couplings and are often complete within 30-90 minutes. Monitor by LC-MS.
-
Work-up & Purification: Follow the same work-up (Step 5) and purification (Step 6) procedure as described in Protocol 2.1. The water-soluble byproducts from HATU and DIPEA are easily removed during the aqueous washes.
-
Validation: Confirm the structure and purity of the final compound as described in Protocol 2.1.
Comparison of Common Amide Coupling Reagents
The selection of a coupling strategy is a balance between efficiency, cost, and the specific demands of the substrates.
| Reagent System | Relative Cost | Typical Reaction Time | Advantages | Disadvantages |
| EDC / HOBt | Low | 2 - 16 hours | Cost-effective, readily available, good for standard couplings. | Slower, can fail with hindered substrates, risk of N-acylurea side product. |
| HATU / DIPEA | High | 0.5 - 2 hours | Very fast and high-yielding, excellent for difficult couplings, low racemization. | Expensive, reagent has limited shelf-life if exposed to moisture. |
| SOCl₂ / Amine | Very Low | 1 - 4 hours | Inexpensive, powerful for robust substrates, drives reaction to completion. | Harsh conditions (heat often required), not suitable for sensitive functional groups, generates HCl byproduct. |
| T3P® / Base | Moderate | 1 - 3 hours | High-yielding, byproducts are water-soluble and easily removed, good safety profile. | Requires a stoichiometric amount of base, can be viscous and difficult to handle. |
Quality Control and Structural Validation
Confirmation of the desired product is a non-negotiable step. A combination of techniques should always be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and purity assessment. It provides the mass of the product, confirming that the desired amide bond has formed, and the LC trace (typically UV) gives an estimate of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall structure by showing the expected proton signals, multiplicities, and integrations. The disappearance of the carboxylic acid proton signal (-COOH, often a broad singlet >10 ppm) and the appearance of the amide N-H proton signal (typically 6-9 ppm) are key indicators of success.
-
¹³C NMR: Confirms the presence of all carbon atoms in the molecule, including the characteristic amide carbonyl carbon (typically 160-175 ppm).
-
-
High-Performance Liquid Chromatography (HPLC): Used for a final, high-resolution assessment of purity (e.g., >95%) before biological testing or further use.
Conclusion
The synthesis of novel pyrazole carboxamides is a well-established yet highly adaptable field. By understanding the mechanisms and relative merits of different amide coupling strategies, from the economical EDC/HOBt system to the highly efficient HATU reagent, researchers can effectively and rationally design synthetic routes to access new chemical entities. The protocols and validation standards outlined in this guide provide a robust framework for the successful creation and characterization of these medicinally important molecules.
References
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403.
Application of pyrazole carboxamides in crop protection research
An In-Depth Technical Guide to the Application of Pyrazole Carboxamides in Crop Protection Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pyrazole carboxamide fungicides. Moving beyond simple procedural lists, this document delves into the causal relationships behind experimental design, the intricacies of the mechanism of action, and the practical methodologies required for synthesis and evaluation. Our goal is to equip you with both the foundational knowledge and the field-proven techniques necessary to innovate in the vital area of crop protection.
Introduction: The Ascendancy of Pyrazole Carboxamides
Pyrazole carboxamide derivatives have become a cornerstone in the management of fungal plant diseases, demonstrating broad-spectrum efficacy against a wide array of devastating pathogens.[1] Their development marked a significant advancement in the ongoing challenge of fungicide resistance, offering a unique mode of action that remains effective against pathogens that have developed resistance to other fungicide classes.[1][2] These compounds belong to the succinate dehydrogenase inhibitor (SDHI) class, a group of fungicides that target a fundamental process in fungal respiration.[3][4] The success of commercialized SDHIs like Bixafen, Fluxapyroxad, and Penthiopyrad underscores the importance and potential of this chemical class in securing global food supplies.[5][6]
Mechanism of Action: Targeting the Fungal Powerhouse
The primary fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[1][7][8]
Causality of Inhibition: SDH is responsible for the oxidation of succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, pyrazole carboxamides physically block the transfer of electrons from succinate to ubiquinone.[1][7] This targeted disruption has a cascade of catastrophic effects on the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, depriving the cell of its primary energy source.[1]
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for the synthesis of amino acids and other vital cellular components.[1]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow leads to the generation of damaging ROS, which cause oxidative stress and damage to proteins, lipids, and DNA.[1]
This multi-faceted attack on the cell's energy and metabolic hub results in the cessation of fungal growth and, ultimately, cell death.[1] The specificity of this target in the fungal mitochondria is a key reason for the high efficacy of SDHI fungicides.
Signaling Pathway Diagram: Mechanism of Action
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Strategic Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives: A Guide to Core Scaffold Construction and Diversification
An Application Note for Medicinal and Process Chemists
The 5-amino-1H-pyrazole-4-carboxamide framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a foundation for inhibitors targeting a wide range of biological targets, particularly protein kinases.[1] Derivatives of this core structure are integral to the development of therapeutics for oncology and inflammatory diseases, most notably as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2]
This guide provides a detailed, experience-driven approach to the synthesis of the 5-amino-1H-pyrazole-4-carboxamide core and its subsequent diversification. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a reproducible and scalable process for researchers in drug discovery and development.
Part 1: Synthesis of the Core Scaffold: A Two-Step Approach
The most robust and widely adopted method for synthesizing the parent 5-amino-1H-pyrazole-4-carboxamide (Compound 3 ) proceeds through a two-step sequence: formation of a stable nitrile intermediate followed by controlled hydrolysis. This approach ensures high purity and predictable yields.[3]
Caption: Workflow for the two-step synthesis of the core scaffold.
Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile (Intermediate 2)
This initial step involves the formation of the pyrazole ring through the condensation of ethoxymethylenemalononitrile with hydrazine.
Causality and Mechanism: The reaction is initiated by a nucleophilic attack of hydrazine onto the electron-deficient β-carbon of the ethoxymethylenemalononitrile, followed by the elimination of ethanol. The key ring-forming step is an intramolecular cyclization where the terminal amino group of the hydrazine adduct attacks one of the nitrile groups.[4] This type of reaction, forming a ring from a dinitrile or a cyano-imine intermediate, is mechanistically related to the Thorpe-Ziegler reaction.[5][6][7] The choice of ethanol as a solvent is ideal as it readily dissolves the reactants and is easily removed post-reaction.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethoxymethylenemalononitrile (1.0 eq).
-
Add absolute ethanol to the flask until the solid is fully dissolved.
-
Slowly add hydrazine hydrate (1.05 eq) to the solution at room temperature. The addition is slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote crystallization.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile as a white to off-white solid.
Data Summary: Protocol 1
| Reagent | Molar Eq. | Solvent | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|---|
| Ethoxymethylenemalononitrile | 1.0 | Ethanol | 78°C (Reflux) | 2-4 hours | 85-95% |
| Hydrazine Hydrate | 1.05 | - | - | - | - |
Protocol 2: Hydrolysis of 5-Amino-1H-pyrazole-4-carbonitrile (2) to the Carboxamide (3)
The conversion of the nitrile to the carboxamide is a critical step that requires careful control of conditions to prevent over-hydrolysis to the carboxylic acid.
Causality and Mechanism: Concentrated sulfuric acid serves as both the reagent and catalyst. The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and tautomerization lead to the formation of the primary amide.[3] The reaction is highly exothermic and must be cooled during the initial addition to prevent degradation and unwanted side products.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add concentrated sulfuric acid.
-
While maintaining the temperature below 10°C, add the 5-amino-1H-pyrazole-4-carbonitrile (2 ) portion-wise to the stirred sulfuric acid.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7. Be cautious as this will generate CO2 gas.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from water or an ethanol/water mixture to obtain pure 5-amino-1H-pyrazole-4-carboxamide.
Data Summary: Protocol 2
| Reagent | Role | Solvent | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Substrate | None | 0°C to RT | 12-24 hours | 70-85% |
| Conc. Sulfuric Acid | Reagent/Catalyst | - | - | - | - |
Part 2: Strategic Diversification of the Pyrazole Scaffold
The true value of the pyrazole core lies in its potential for derivatization at two key positions: the N-1 position of the pyrazole ring and the 5-amino group.
Caption: Key strategies for diversifying the pyrazole scaffold.
Strategy 1: N-1 Substitution via Substituted Hydrazines
The identity of the substituent at the N-1 position is determined at the very beginning of the synthesis. By replacing hydrazine hydrate in Protocol 1 with a substituted hydrazine, a diverse array of N-1 functionalized pyrazoles can be generated.[4][8]
Procedural Modification: Simply substitute the desired hydrazine derivative (e.g., phenylhydrazine, 4-methylphenylhydrazine, etc.) for hydrazine hydrate in Protocol 1. The rest of the procedure, including the subsequent hydrolysis in Protocol 2, remains largely unchanged.
Common Hydrazine Starting Materials
| Hydrazine Derivative | Resulting N-1 Substituent |
|---|---|
| Phenylhydrazine | Phenyl |
| Methylhydrazine | Methyl |
| 2,4-Dichlorophenylhydrazine | 2,4-Dichlorophenyl |
| 4-Sulfamoylphenylhydrazine | 4-Sulfamoylphenyl |
Strategy 2: Derivatization via Amide Coupling at the 5-Amino Position
Creating a library of drug candidates often involves acylating the 5-amino group. This is achieved through standard amide coupling reactions, where a carboxylic acid is activated to react with the amino group of the pyrazole core.
Causality and Mechanism: Amide bond formation requires the activation of the carboxylic acid's hydroxyl group into a better leaving group. Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.[9][10] HATU reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the 5-amino group of the pyrazole to form the thermodynamically stable amide bond.[10]
Protocol 3: General Procedure for HATU-Mediated Amide Coupling
Experimental Protocol:
-
In a dry reaction vial, dissolve the desired carboxylic acid (R-COOH) (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add HATU (1.2 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the 5-amino-1H-pyrazole-4-carboxamide (3 ) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final 5-(acylamino) derivative.
Data Summary: Protocol 3
| Reagent | Molar Eq. | Role | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxamide | 1.0 | Amine Source | DMF | Room Temp | 4-12 hours |
| Carboxylic Acid (R-COOH) | 1.1 | Acyl Source | - | - | - |
| HATU | 1.2 | Coupling Reagent | - | - | - |
| DIPEA | 2.5 | Base | - | - | - |
Conclusion
The synthetic pathways detailed in this guide provide a reliable and versatile platform for producing 5-amino-1H-pyrazole-4-carboxamide and its derivatives. The two-step synthesis of the core scaffold is high-yielding and robust. Subsequent derivatization, achieved by either selecting a substituted hydrazine at the outset or by performing amide coupling on the 5-amino group, opens the door to vast chemical libraries. By understanding the rationale behind each step, researchers can troubleshoot and adapt these protocols to generate novel molecules of significant therapeutic potential.
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- Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.ResearchGate.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.National Center for Biotechnology Information (PMC).
- Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides.Royal Society of Chemistry.
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- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.International Journal of ChemTech Research.
- Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4- carboxamide Derivatives as Potential Antitumor Agents.Bentham Science.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.MDPI.
- Thorpe reaction.Wikipedia.
- Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.Royal Society of Chemistry.
- Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journals.
- Thorpe-Ziegler Reaction.Chem-Station.
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.ACS Publications.
- Sur la Formation d'un Derive Pyrazolique Original a partir d'Hydrazine et d'Ethoxymethylene Malononitrile.J-Stage.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).MDPI.
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.ResearchGate. Available at: [https://www.researchgate.net/publication/319623631_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.National Center for Biotechnology Information (PMC).
- Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile.Ningbo Inno Pharmchem Co., Ltd.
- A Concise Review on the Synthesis of Pyrazole Heterocycles.Hilaris Publishing.
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- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.Royal Society of Chemistry.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of this important scaffold, with a focus on the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a green, efficient, and rapid alternative to conventional heating methods, leading to significantly reduced reaction times, improved yields, and enhanced selectivity.[4] This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental protocol, and offer insights into the advantages of this modern synthetic approach for the rapid generation of compound libraries for drug discovery.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and Microwave Synthesis
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered substantial interest in the field of drug discovery. Their rigid, planar structure provides an excellent scaffold for the development of potent and selective inhibitors of various enzymes, most notably protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern pharmaceutical research. Several pyrazolo[1,5-a]pyrimidine-based compounds have entered clinical trials, and some have been approved for the treatment of various cancers, underscoring the therapeutic relevance of this scaffold.[1][2]
Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents under conventional heating, often requiring long reaction times and harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[6][7] Key advantages of MAOS include:
-
Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[4]
-
Increased Yields and Purity: The rapid and controlled heating often minimizes the formation of side products, leading to higher yields and cleaner reaction profiles.
-
Energy Efficiency: Microwave reactors heat the sample directly, rather than the vessel, leading to significant energy savings.
-
Green Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[4]
This guide will focus on a widely used and versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines: the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds under microwave irradiation.
Reaction Mechanism and Workflow
The formation of the pyrazolo[1,5-a]pyrimidine ring system from a 5-aminopyrazole and a β-dicarbonyl compound proceeds through a condensation-cyclization pathway. The generally accepted mechanism is as follows:
-
Initial Condensation: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile and attacks one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by dehydration to form a β-enaminone intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then performs a nucleophilic attack on the second carbonyl carbon of the intermediate.
-
Dehydration: A final dehydration step leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
The regioselectivity of the reaction (i.e., which carbonyl group of an unsymmetrical β-dicarbonyl is attacked first) can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[5]
Experimental Workflow Diagram
Caption: General workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol describes the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine from 3-amino-1H-pyrazole and acetylacetone as a representative example.
Materials and Equipment:
-
3-Amino-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or glacial acetic acid, or solvent-free)
-
Microwave synthesis reactor
-
Microwave vials (e.g., 10 mL) with caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Purification system (recrystallization apparatus or flash chromatography)
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (1.0 mmol, 83.09 mg).
-
Addition of Dicarbonyl Compound: To the vial, add acetylacetone (1.1 mmol, 0.11 mL).
-
Solvent Addition (Optional): Add 2-3 mL of ethanol or a few drops of glacial acetic acid as a catalyst. For a solvent-free reaction, omit this step.
-
Microwave Reaction:
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120-150 °C
-
Time: 5-20 minutes
-
Power: 100-300 W (adjust as needed to maintain the target temperature)
-
-
Start the irradiation.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the vial to room temperature.
-
If the product has precipitated, collect the solid by vacuum filtration. Wash the solid with cold ethanol or water.
-
If the product has not precipitated, add cold water to the reaction mixture to induce precipitation.
-
Alternatively, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
If necessary, further purification can be achieved by flash column chromatography on silica gel.
-
Data Presentation: Comparison of Microwave vs. Conventional Synthesis
The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of various pyrazolo[1,5-a]pyrimidine derivatives.
| Product | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | Microwave | Acetic Acid | 140 | 10 min | 92 | [8] (comparative) |
| Conventional | Acetic Acid | Reflux | 4 h | 75 | [8] (comparative) | |
| 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidines | Microwave | Solvent-free | 150 | 5 min | 85-95 | [5] |
| Conventional | Ethanol | Reflux | 6-8 h | 60-75 | [5] | |
| 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Microwave | Solvent-free | 120 | 4 min | ~95 | [4] |
| Conventional | Ethanol | Reflux | 3 h | Not specified | [4] |
Applications in Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal pharmacophore. Notable examples of pyrazolo[1,5-a]pyrimidine-based drugs and clinical candidates include:
-
Zaleplon: A non-benzodiazepine hypnotic used for the treatment of insomnia. Although not a kinase inhibitor, its clinical success highlights the drug-like properties of the scaffold.[9]
-
Kinase Inhibitors: Numerous pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including:
The rapid and efficient synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidines using microwave technology is a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates.
Signaling Pathway Visualization
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines, a critical scaffold in modern drug discovery. The protocols and data presented herein demonstrate the clear advantages of this technology in terms of speed, efficiency, and sustainability. For researchers and scientists in the pharmaceutical industry, mastering these techniques can accelerate the discovery and development of novel therapeutics targeting a wide range of diseases.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). (URL: [Link])
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (URL: [Link])
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- Zaleplon - Wikipedia. (URL: [Link])
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- Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
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- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (URL: [Link])
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (URL: [Link])
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- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zaleplon - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Molecular Docking Studies of Pyrazole-Carboxamide Sulfonamides
Document ID: AN-PCS-2026-01
Abstract
This document provides a comprehensive, in-depth technical guide for performing molecular docking studies on pyrazole-carboxamide sulfonamide derivatives, a class of compounds with significant therapeutic potential.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each procedural choice. We will cover the entire workflow, from initial ligand and protein preparation to the execution of docking simulations and the critical analysis of the resulting data. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Introduction: The Scientific Imperative
Pyrazole-carboxamide sulfonamides represent a versatile scaffold in medicinal chemistry. The pyrazole core is a key structural motif in numerous approved drugs, including the COX-2 inhibitor celecoxib and the PDE5 inhibitor sildenafil.[3] When combined with sulfonamide moieties, which are well-known zinc-binding groups, these compounds become potent inhibitors of metalloenzymes like carbonic anhydrases (CAs), a critical target in various pathologies.[1][3]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4] It has become an indispensable tool in modern drug discovery, allowing for the rapid screening of virtual libraries and providing atomic-level insights into the mechanism of inhibition.[4][5] This guide will provide the necessary protocols to effectively apply this technique to the study of pyrazole-carboxamide sulfonamides.
The Molecular Docking Workflow: A Conceptual Overview
Successful molecular docking is not a single-step process but a multi-stage workflow. Each stage is critical for the integrity of the final result. The accuracy of the output is directly dependent on the quality of the input.
Caption: High-level overview of the molecular docking workflow.
Part 1: Pre-Docking Preparation - The Foundation
The fidelity of your docking simulation is contingent upon the meticulous preparation of both the ligand and the target protein. Garbage in, garbage out is the immutable law of computational chemistry.
Protocol: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and partial charges.
Rationale: Docking programs require a 3D structure as input. The initial 2D drawing of a molecule is geometrically naive. We must convert it to a realistic 3D conformation and assign a force field to describe its energetic properties. Force fields like MMFF94 (Merck Molecular Force Field 94) are well-suited for a wide range of organic, drug-like molecules and provide excellent geometric accuracy.[6][7][8]
Step-by-Step Protocol (using Avogadro and Open Babel - Free Software):
-
2D to 3D Conversion:
-
Draw your pyrazole-carboxamide sulfonamide derivative in a 2D chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
Save the structure as a MOL or SDF file.
-
Open the file in Avogadro. The software will automatically generate an initial 3D structure.
-
-
Force Field Selection and Energy Minimization:
-
Go to Extensions -> Molecular Mechanics -> Setup Force Field....
-
Select "MMFF94" from the dropdown menu and click "OK".[9] This force field is robust for the types of organic molecules we are studying.[6][9]
-
Go to Extensions -> Optimize Geometry. Avogadro will perform an energy minimization to find a low-energy conformation. The "dE" value in the status bar should approach zero.
-
-
File Format Conversion for Docking:
-
Docking software like AutoDock Vina requires the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[10]
-
Save the optimized structure from Avogadro as a PDB file.
-
Use Open Babel (a command-line tool) to convert the PDB file to PDBQT. The command is: obabel input.pdb -O output.pdbqt --partialcharge gasteiger
-
Protocol: Target Protein Preparation
Protein preparation aims to clean a raw PDB structure, correcting for missing atoms, adding hydrogens, and assigning charges to create a computationally ready model.
Rationale: Crystal structures from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, have missing side chains or loops, and contain experimental artifacts like water molecules or co-solvents that need to be addressed.[11][12][13] The Schrödinger Suite's Protein Preparation Wizard is an industry-standard tool that automates these corrections, ensuring a high-quality receptor model.[14][15][16]
Step-by-Step Protocol (using Schrödinger Maestro):
-
Import Structure:
-
Open Maestro and go to File -> Get PDB....
-
Enter the PDB ID of your target protein (e.g., a carbonic anhydrase isoform like '2VVO') and click "Download".
-
-
Launch Protein Preparation Wizard:
-
Go to Tasks and search for "Protein Preparation Wizard".
-
The downloaded PDB structure will be automatically loaded.
-
-
Process the Structure:
-
In the "Import and Process" tab, ensure "Assign bond orders" and "Add hydrogens" are checked.[14]
-
For metalloenzymes like carbonic anhydrases, it is crucial to correctly handle the metal center. Ensure "Create zero-order bonds to metals" is selected.
-
Click "Preprocess". The wizard will analyze the structure and identify potential issues.
-
-
Refine the Structure:
-
In the "Review and Modify" tab, address any identified problems. This may involve correcting bond orders or dealing with overlapping atoms.
-
Crucially, decide on the treatment of water molecules. Waters that bridge key interactions between the protein and a known ligand might be important. However, for a standard docking run, it's common practice to remove waters that are not critical to binding by selecting "Delete waters beyond 5.0 Å from het groups".[14]
-
In the "Refine" tab, select "H-bond assignment" to optimize the hydrogen-bonding network.
-
Perform a restrained minimization to relieve any steric clashes introduced during preparation. Select "Minimize" with an RMSD cutoff of 0.3 Å. This ensures heavy atoms do not move significantly from their crystallographic positions.[14]
-
-
Export the Prepared Receptor:
-
The final, prepared protein structure will be available in your project entry list, ready for the next stage.
-
Part 2: The Docking Workflow - Execution
With prepared molecules, we can now define the search space and perform the docking simulation.
Caption: Relationship between inputs and outputs in a docking simulation.
Protocol: Defining the Binding Site (Grid Generation)
Rationale: We must explicitly tell the docking program where to search for a binding pose. This is done by defining a 3D box, or "grid," that encompasses the active site of the protein. If the structure was solved with a known inhibitor, the easiest approach is to define the grid around the position of that inhibitor.[17]
Step-by-Step Protocol (using AutoDock Tools):
-
Load Prepared Molecules:
-
Open AutoDock Tools (ADT).
-
Go to File -> Read Molecule and open your prepared protein PDBQT file.
-
Go to Ligand -> Input -> Open and load your prepared ligand PDBQT file.
-
-
Define the Grid Box:
-
Go to Grid -> Grid Box....
-
A box will appear around the molecule. You can adjust the center and dimensions of this box.
-
Center the box on the known active site. If a co-crystallized ligand is present, center the grid on it. A good starting size is 20 x 20 x 20 Å around the ligand.[18]
-
Record the center coordinates (x, y, z) and size dimensions (x, y, z). These are required for the Vina configuration file.
-
Protocol: Performing the Docking Simulation
Rationale: AutoDock Vina uses a sophisticated scoring function and a Lamarckian genetic algorithm to explore possible binding poses of the ligand within the defined grid, estimating the binding affinity for the most favorable poses.[19]
Step-by-Step Protocol (using AutoDock Vina):
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.
-
Run the command: ./vina --config conf.txt
-
-
Execution:
-
Vina will begin the docking calculation. The progress will be displayed in the terminal. Upon completion, it will generate the output files specified in conf.txt: all_poses.pdbqt (containing the docked conformations) and results.log (containing the binding scores).[20]
-
Part 3: Post-Docking Analysis - Interpretation & Validation
Generating results is only half the battle; interpreting them correctly is paramount.
Protocol: Analyzing Docking Scores and Poses
Rationale: The primary outputs of a docking run are the binding poses and their associated scores. The docking score is an estimate of the binding affinity, typically in kcal/mol. A more negative score generally indicates a stronger predicted interaction.[21][22][23] However, the score alone is insufficient. Visual inspection of the binding pose is essential to determine if the interactions are chemically sensible.[21]
Step-by-Step Analysis Protocol:
-
Review the Log File:
-
Open the results.log file. Vina will list the top predicted binding modes (usually 9) and their corresponding affinity scores.
-
-
Visualize the Results:
-
Open a molecular visualization program like PyMOL or Chimera.
-
Load your prepared protein structure (protein.pdbqt).
-
Load the Vina output file (all_poses.pdbqt). This will load all the predicted binding poses.
-
Focus on the top-scoring pose (Mode 1).
-
-
Analyze Key Interactions:
-
Examine the interactions between your pyrazole-carboxamide sulfonamide and the protein's active site residues. Look for:
-
Hydrogen Bonds: Are there hydrogen bonds between polar groups on the ligand and residues in the pocket?
-
Hydrophobic Interactions: Is the nonpolar part of your molecule situated in a greasy, hydrophobic pocket?
-
Metallo-Interactions: For carbonic anhydrase, is the sulfonamide group coordinating with the active site Zinc ion? This is a critical validation checkpoint.
-
Pi-Stacking: Are there interactions between the aromatic pyrazole ring and aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR)?
-
-
Sample Data Presentation:
All quantitative data should be summarized for clarity.
| Ligand ID | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| PCS-001 | -9.2 | THR199, HIS94, Zn731 | 2 |
| PCS-002 | -8.7 | THR199, GLN92, Zn731 | 1 |
| PCS-003 | -9.5 | THR199, HIS94, LEU198, Zn731 | 2 |
| Control | -8.1 | THR199, HIS94, Zn731 | 2 |
Protocol: Self-Validation via Re-Docking
Rationale: How can you trust your docking protocol? The most common method for validation is to perform a "re-docking" experiment.[24][25] If your protein structure was co-crystallized with a native ligand, you can extract that ligand and dock it back into the protein using your established protocol. If the protocol is accurate, it should reproduce the original crystallographic pose.
Validation Protocol:
-
Prepare the Native Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it using the same protocol as your test compounds (Section 2.1).
-
Perform Docking: Dock this native ligand back into the prepared protein using the exact same grid and docking parameters (Sections 2.3 & 2.4).
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable and capable of accurately predicting binding modes for this target.[22][24][26]
Conclusion
This guide provides a robust and validated framework for conducting molecular docking studies on pyrazole-carboxamide sulfonamides. By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can generate high-quality, reliable data to guide their drug discovery efforts. Remember that molecular docking is a predictive model, and its results should always be interpreted in the context of experimental data.
References
- Jorgensen, W. L. OPLS Force Fields. Wikipedia. [Link]
- Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society. [Link]
- Molecular Docking Tutorial. (2025). How to Interpret Docking Scores with Precision. YouTube. [Link]
- El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?.
- Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]
- Jorgensen, W. L., & Tirado-Rives, J. (2020). Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. PMC. [Link]
- Schrodinger Software. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]
- Zhu, H. (2014). Implementation and Application of the Mmff94 Force Field. UNL Digital Commons. [Link]
- Open Babel Development Team. MMFF94 Force Field. Read the Docs. [Link]
- GROMACS. Force fields in GROMACS. GROMACS Manual. [Link]
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
- Schrödinger, Inc. OPLS4 Force Field. Schrödinger. [Link]
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
- Chen, Y-F. (2023). Interpretation of Molecular docking results?.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- NodePit.
- Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
- Varma, C.K. (2001). MOLECULAR MECHANICAL FORCE FIELDS. Stanford University. [Link]
- Wikipedia. Merck molecular force field. Wikipedia. [Link]
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
- Avogadro. (2022). Molecular Mechanics & Force Fields. Avogadro Website. [Link]
- AutoDock Vina Development Team. Basic docking. Read the Docs. [Link]
- GitHub Pages.
- Kaggle. (2023). Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
- Ross, G. Session 4: Introduction to in silico docking. University of Oxford. [Link]
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. [Link]
- Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
- The University of Manchester. 6. Preparing the protein and ligand for docking. The University of Manchester. [Link]
- Reddit. (2024).
- Schrödinger, Inc. Maestro. Schrödinger. [Link]
- Meiler Lab. Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab. [Link]
- TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
- ResearchGate. (2015). How can I validate a docking protocol?.
- Dockamon. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. [Link]
- Hampson, G. et al. (2014).
- Lolak, N., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents.
- Gentile, D., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
- Protein Structural Analysis Laboratory. Lessons from Docking Validation.
- Software at Stanford. Protein Preparation Wizard. Stanford University. [Link]
- Lolak, N., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC. [Link]
- Gkeka, P., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. NIH. [Link]
- ResearchGate. (2022). How to prepare a protein in case of targeting a newly identified pocket in Maestro Schrodinger.
- Molelixir Informatics. (2025). Ligand Preparation for Molecular docking. YouTube. [Link]
- Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. PMC. [Link]
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]
- 7. biochem218.stanford.edu [biochem218.stanford.edu]
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- 9. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 10. eagonlab.github.io [eagonlab.github.io]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. kaggle.com [kaggle.com]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. Protein Preparation Wizard — NodePit [nodepit.com]
- 15. bioboot.github.io [bioboot.github.io]
- 16. Protein Preparation Wizard | Software at Stanford [software.stanford.edu]
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- 21. youtube.com [youtube.com]
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- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this key pharmaceutical intermediate.[1][2] As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your yield and purity.
Diagram: Overall Synthetic Workflow
Below is a generalized workflow for the synthesis of this compound, highlighting the key transformations.
Caption: Generalized synthetic pathway.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.
Low Yield in Pyrazole Ring Formation (Step A → B)
Question: I am experiencing a low yield during the initial cyclocondensation reaction to form the pyrazole ring. What are the likely causes and how can I improve it?
Answer:
Low yields in Knorr-type pyrazole synthesis are often traced back to three primary factors: reagent quality, reaction conditions, and competing side reactions.
-
Reagent Quality:
-
Hydrazine: Use of aged or improperly stored hydrazine hydrate can be a significant issue. Hydrazine is susceptible to oxidation. It is recommended to use freshly opened or distilled hydrazine hydrate for optimal results.
-
β-Ketoester: The starting β-ketoester, ethyl 2-cyano-3-oxohexanoate, should be of high purity. Impurities can interfere with the cyclization. Verify its purity via NMR or GC-MS before use.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol is commonly used, other solvents like acetic acid can sometimes improve yields by catalyzing the condensation and dehydration steps.[3]
-
Temperature: The reaction is typically run at reflux.[3] Ensure your reaction temperature is appropriate for the solvent used and that the mixture is heated uniformly. Inadequate heating can lead to incomplete reaction.
-
pH Control: The reaction is sensitive to pH. A slightly acidic medium, often achieved by adding a catalytic amount of an acid like glacial acetic acid, can facilitate the reaction.[4]
-
-
Side Reactions:
-
The formation of regioisomers is a common challenge in pyrazole synthesis when using substituted hydrazines.[5][6] While this is not an issue with hydrazine itself in the initial step, subsequent steps with substituted hydrazines require careful control of reaction conditions to favor the desired isomer.
-
Proposed Solution Protocol:
-
Ensure all glassware is thoroughly dried.
-
To a stirred solution of high-purity ethyl 2-cyano-3-oxohexanoate (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product. Purification can often be achieved by recrystallization from ethanol.[3]
Incomplete Nitration or Formation of Byproducts (Step C → D)
Question: My nitration step is sluggish, and I'm observing multiple spots on my TLC plate, suggesting byproduct formation. How can I optimize this step?
Answer:
Nitration of the pyrazole ring is a critical step that can be prone to issues if not carefully controlled. The pyrazole ring is electron-rich, making it susceptible to over-nitration or side reactions if conditions are too harsh.[7] The subsequent hydrolysis of the ester to a carboxylic acid also needs to be considered.
-
Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is typically used. The ratio and concentration of these acids are critical. An excess of nitric acid or overly harsh conditions can lead to the formation of dinitro products or oxidative degradation.
-
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating mixture is essential to prevent side reactions.[8]
-
Hydrolysis: An improved synthesis method suggests that the methylation and hydrolysis reactions can be completed in one reactor, avoiding the need for intermediate isolation and purification.[9] This can improve the overall yield.
Proposed Solution Protocol:
-
Dissolve the ethyl 1-methyl-5-amino-3-propyl-1H-pyrazole-4-carboxylate in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir at this temperature for the recommended time, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice.
-
The subsequent hydrolysis can be carried out by carefully adding water and heating the mixture.
Low Yield in the Final Reduction Step (Step E → F)
Question: I am struggling to get a good yield in the final reduction of the nitro group to an amine. What are the best practices for this transformation?
Answer:
The reduction of the nitro group is the final step and is crucial for obtaining the desired product. Several methods can be employed, each with its own advantages and potential pitfalls.
-
Catalytic Hydrogenation: This is a clean and efficient method.
-
Catalyst: Palladium on carbon (Pd/C) is a common catalyst. Ensure the catalyst is active and not poisoned.
-
Hydrogen Source: This can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[9] The use of ammonium formate is often simpler and safer for lab-scale synthesis.[9]
-
Solvent: Methanol or ethanol are suitable solvents.
-
-
Metal-Acid Reduction: While effective, this method (e.g., Sn/HCl or Fe/HCl) can require a more rigorous workup to remove metal salts.
Proposed Solution Protocol (Catalytic Transfer Hydrogenation):
-
Dissolve the nitro-pyrazole carboxamide in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Add ammonium formate (3-5 equivalents) in portions.
-
The reaction is often exothermic; maintain a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the pharmaceutical industry?
A1: It is a key intermediate in the industrial synthesis of Sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2]
Q2: Are there alternative synthetic routes to consider?
A2: Yes, while the route described is common, other strategies exist. For instance, some methods involve constructing the pyrazole ring with the carboxamide functionality already in place on an acyclic precursor.[3][4] However, the late-stage amidation approach is often more flexible for creating derivatives.[3]
Q3: What are the best practices for purification of the final product?
A3: Purification of the final product, this compound, can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities remain, flash column chromatography on silica gel may be necessary.[10]
Q4: How can I confirm the identity and purity of my synthesized compound?
A4: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Q5: What safety precautions should be taken during this synthesis?
A5: Standard laboratory safety practices should be followed.
-
Hydrazine: Is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitrating Agents: Concentrated acids are highly corrosive. Handle with extreme care and appropriate PPE. The nitration reaction is exothermic and should be performed with caution.
-
Catalytic Hydrogenation: If using hydrogen gas, ensure the system is properly set up to avoid leaks and potential ignition sources.
Quantitative Data Summary
| Step | Reactants | Reagents | Typical Yield | Reference |
| Ring Formation | Ethyl 2-cyano-3-oxohexanoate | Hydrazine, Ethanol, Acetic Acid (cat.) | 70-85% | [3] |
| Methylation | Ethyl 5-amino-3-propyl-1H-pyrazole-4-carboxylate | Methylating agent (e.g., Dimethyl sulfate) | >90% | [9] |
| Nitration & Hydrolysis | Ethyl 1-methyl-5-amino-3-propyl-1H-pyrazole-4-carboxylate | HNO₃, H₂SO₄ | 60-75% | [9] |
| Amidation | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | Thionyl chloride, Ammonia | >85% | [8] |
| Reduction | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide | Pd/C, Ammonium formate | >90% | [9] |
| Overall Improved Yield | 39.3% | [9] |
Experimental Protocols
Protocol 1: Improved Synthesis of this compound
This protocol is based on an improved method that combines steps to increase overall yield.[9]
Step 1 & 2: One-Pot Methylation and Hydrolysis
-
The starting material, 3-n-propylpyrazole-5-carboxylic acid ethyl ester, undergoes methylation.
-
Without isolation of the methylated intermediate, the reaction mixture is directly subjected to hydrolysis. This avoids purification losses at this stage.[9]
Step 3: Nitration with Solvent Extraction
-
The product from the previous step is nitrated using a standard nitrating mixture (HNO₃/H₂SO₄).
-
Crucially, a solvent extraction step is introduced after nitration to improve the purity and isolation of the nitrated product.[9]
Step 4: Reduction via Catalytic Transfer Hydrogenation
-
The nitrated intermediate is reduced using a catalytic transfer hydrogenation system.
-
This involves using a metal catalyst (like Pd/C) in the presence of a hydrogen donor such as ammonium formate.[9] This method is generally milder and more suitable for industrial-scale production compared to other reduction methods.[9]
Diagram: Troubleshooting Logic
Caption: Common troubleshooting pathways.
References
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate.
- This compound - PubChem.
- This compound - Advent Chembio.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org.
- Literatures preparation of 4-aminopyrazole derivatives. - ResearchGate.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
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- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of Ulipristal Acetate (CAS 126784-99-4)
A Note on Chemical Identification: This guide focuses on the purification of Ulipristal Acetate. Initial searches for CAS 139756-02-8 identify a Sildenafil impurity[1][2][3][4][5][6]. However, given the context of this technical guide for drug development professionals, and the frequent, albeit incorrect, association of this CAS number with Ulipristal Acetate in some databases, we have inferred the intended subject to be the active pharmaceutical ingredient, Ulipristal Acetate. The correct CAS number for Ulipristal Acetate is 126784-99-4[7][8][9].
Introduction for the Senior Application Scientist
As a selective progesterone receptor modulator (SPRM), Ulipristal Acetate's efficacy is intrinsically linked to its purity[10][11][12]. The presence of stereoisomeric impurities, starting materials, or degradation products can impact its therapeutic action and safety profile[13][14][15]. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the purification of Ulipristal Acetate, drawing from established protocols and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Ulipristal Acetate?
A1: Impurities in Ulipristal Acetate can originate from various stages of its synthesis and storage. They are generally categorized as:
-
Synthetic Intermediates: Unreacted starting materials or intermediates from the multi-step synthesis[16][17][18].
-
Process-Related Impurities: Reagents, solvents, or by-products from the reaction sequence.
-
Stereoisomeric Impurities: Diastereomers or epimers, such as the C17 epi-ulipristal acetate, which can be challenging to separate due to their similar physicochemical properties[13][14].
-
Degradation Products: These can form due to factors like exposure to acid, base, oxidation, light, or heat. Common degradation products include demethylated and N-oxide derivatives[14][15][19][20].
Q2: My purified Ulipristal Acetate shows a low melting point and appears as a yellowish, sticky solid. What could be the cause?
A2: A low or broad melting point, along with a sticky or oily appearance, typically indicates the presence of residual solvents or a mixture of polymorphic forms. Ulipristal Acetate is known to exist in different crystalline forms, some of which may be solvates[21][22][23][24][25]. For instance, crystallization from methanol under certain conditions can initially yield a yellow, viscous substance[24]. Inadequate drying is another common cause.
Q3: What is the recommended solvent for dissolving Ulipristal Acetate for purification or analysis?
A3: Ulipristal Acetate exhibits good solubility in various organic solvents. For purification and analytical purposes, the following are commonly used:
-
For Analysis (HPLC): A mixture of acetonitrile and water or a buffered aqueous solution is frequently employed as the mobile phase[19][26][27]. It is also soluble in DMSO, DMF, and ethanol[7][9][28]. When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can negatively impact solubility[29].
-
For Purification (Crystallization): A range of solvents can be used, including ethanol-water mixtures, isopropanol, ethyl acetate, and various hydrocarbons and ketones[21][22]. The choice of solvent is critical as it can influence the resulting polymorphic form.
Troubleshooting Purification by Crystallization
Crystallization is a critical step in achieving high-purity Ulipristal Acetate. The following section addresses common issues encountered during this process.
Problem 1: Oiling Out During Crystallization
-
Symptom: Instead of forming crystals, the product separates as an oily layer upon cooling or addition of an anti-solvent.
-
Causality: This often occurs when the solution is supersaturated too quickly or when the temperature difference between dissolution and crystallization is too large. The presence of certain impurities can also inhibit crystal nucleation and promote oiling out.
-
Troubleshooting Workflow:
Caption: Troubleshooting oiling out during crystallization.
Problem 2: Poor Yield of Crystalline Product
-
Symptom: A significant portion of the product remains in the mother liquor after crystallization.
-
Causality: This can be due to the high solubility of Ulipristal Acetate in the chosen solvent system, even at lower temperatures. The volume of the solvent used might also be excessive.
-
Solutions:
-
Optimize Solvent System: Experiment with solvent/anti-solvent combinations to reduce the solubility of the product at the crystallization temperature. For example, using an ethanol/water mixture can be effective[22].
-
Concentrate the Mother Liquor: Carefully concentrate the mother liquor and attempt a second crystallization to recover more product.
-
Temperature Reduction: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C) to maximize precipitation.
-
Problem 3: Inconsistent Polymorphic Form
-
Symptom: Batch-to-batch variation in the crystalline form, as determined by techniques like XRPD or DSC.
-
Causality: The polymorphic form of Ulipristal Acetate is highly dependent on the crystallization conditions, including the solvent system, cooling rate, and agitation[21][22].
-
Control Strategy:
-
Strictly Define and Control Parameters: Standardize the crystallization protocol, including solvent ratios, temperatures, cooling profiles, and stirring speed.
-
Seeding: Use seed crystals of the desired polymorphic form to ensure consistent crystallization of that form.
-
Solvent Selection: Different solvents can favor the formation of specific polymorphs. For example, an isopropanol-solvated crystal can be a precursor to other forms[22].
-
Table 1: Recommended Solvents for Ulipristal Acetate Crystallization
| Solvent/Solvent System | Purpose | Reference |
| Ethanol/Water | Recrystallization for specific polymorphic forms. | [21][22] |
| Isopropanol/Ethanol | Preparation of solvates; purification. | [24] |
| Ethyl Acetate/Petroleum Ether | Preparation of solvates. | [24] |
| Diethyl Ether | Crystallization to yield a high melting point form. | [22] |
| Methanol | Can be used for crystallization, but care must be taken to avoid the formation of viscous material. | [24] |
Troubleshooting Purification by HPLC
For achieving the highest purity, especially at a smaller scale or for analytical standard preparation, preparative HPLC is often employed.
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Symptom: Chromatographic peaks are asymmetrical.
-
Causality:
-
Tailing: Can be caused by secondary interactions with the stationary phase, column overload, or low mobile phase pH for a basic compound.
-
Fronting: Often a sign of column overload or poor sample solubility in the mobile phase.
-
-
Troubleshooting Steps:
-
Check Sample Solubility: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Ulipristal Acetate is soluble in DMSO, but a large injection volume of DMSO can cause peak distortion[9][28].
-
Reduce Loading: Decrease the amount of sample injected onto the column.
-
Optimize Mobile Phase: For basic compounds like Ulipristal Acetate, adding a modifier like triethylamine to the mobile phase can reduce peak tailing by masking active sites on the silica support[26]. Adjusting the pH of the mobile phase can also improve peak shape[27].
-
Column Health: Ensure the column is not degraded or clogged. A guard column can help extend the life of the main column.
-
Protocol: Reverse-Phase HPLC Method for Purity Analysis
This protocol is a starting point for developing a purity analysis method for Ulipristal Acetate.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[26]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 10 mmol·L⁻¹ potassium dihydrogen phosphate with 0.05% triethylamine)[26]. An example of an isocratic system is acetonitrile and water (60:40 v/v)[19].
-
Flow Rate: 1.0 mL/min.[26]
-
Detection Wavelength: Ulipristal Acetate has UV absorbance maxima at approximately 265 nm and 304 nm[7]. A wavelength of around 302 nm is often used for detection[26][30].
-
Column Temperature: 25 °C.[26]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a concentration of approximately 50 µg/mL[19].
Caption: General workflow for HPLC purity analysis of Ulipristal Acetate.
Final Purity Confirmation
After purification, it is essential to confirm the purity and identity of the Ulipristal Acetate. A combination of the following analytical techniques is recommended:
-
HPLC: To determine the percentage purity and identify any remaining related substances.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.
-
Melting Point: To check for sharpness, which is an indicator of purity. The melting point is reported to be in the range of 183-185 °C[8].
By systematically addressing these common issues, researchers and drug development professionals can enhance the efficiency and success of Ulipristal Acetate purification, ensuring a high-quality product for further development.
References
- Google Patents. (n.d.). CA2885798A1 - Crystalline polymorphic form of ulipristal acetate.
- PubMed. (2014). A new and efficient method for the synthesis of Ulipristal acetate.
- Google Patents. (n.d.). WO2014050107A1 - Crystalline polymorphic form of ulipristal acetate.
- Google Patents. (n.d.). CN102887931B - Ulipristal acetate crystals and preparation method thereof.
- Royal Society of Chemistry. (2018). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers.
- Google Patents. (n.d.). CN102675395A - Polymorphic form of ulipristal acetate and preparation method thereof.
- Scite.ai. (n.d.). A simple and convenient synthetic route to Ulipristal acetate.
- Google Patents. (n.d.). CN105237607A - Ulipristal acetate crystal form K substance, preparation method, composition and uses thereof.
- SynThink. (n.d.). Ulipristal EP Impurities & USP Related Compounds.
- Google Patents. (n.d.). EP2774933A1 - Ulipristal acetate preparation method and intermediate thereof.
- Therapeutic Goods Administration. (2015). Australian Public Assessment Report for ulipristal acetate.
- Cleanchem. (n.d.). Sildenafil Amino Amide Impurity | CAS No: 139756-02-8.
- GLSyntech. (n.d.). Sildenafil Amino Amide Impurity | CAS No- 139756-02-8.
- Google Patents. (n.d.). CN105566431A - Ulipristal acetate impurities and preparation and detection method thereof.
- Google Patents. (n.d.). CN103601785A - Novel synthesis method of Ulipristal acetate.
- Pharmaffiliates. (n.d.). CAS No : 139756-02-8 | Product Name : Sildenafil Amino Amide Impurity.
- SynZeal. (n.d.). Sildenafil Amino Amide Impurity | 139756-02-8.
- ResearchGate. (2022). Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC.
- Pharmaffiliates. (n.d.). Ulipristal Acetate-impurities.
- ResearchGate. (n.d.). Determination of ulipristal acetate and its related substances by HPLC.
- Google Patents. (n.d.). CN112745323B - Citric acid alidenafil crystal form H and....
- ResearchGate. (2021). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF ULIPRISTAL ACETATE IN BULK AND PHARMACEUTICAL DOSAGE FORM.
- Veeprho Pharmaceuticals. (n.d.). Sildenafil Amino Amide Impurity | CAS 139756-02-8.
- PMC. (2020). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility.
- Taylor & Francis. (n.d.). Selective progesterone receptor modulators – Knowledge and References.
- Wikipedia. (n.d.). Selective progesterone receptor modulator.
- PMC. (2019). 90 YEARS OF PROGESTERONE: Selective progesterone receptor modulators in gynaecological therapies.
- ResearchGate. (2016). Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions related to the optimization of pyrazole ring formation. As your virtual Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in your experiments. This resource is built on a foundation of scientific integrity, drawing from established literature and field-proven insights to help you navigate the complexities of pyrazole synthesis.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrazole Synthesis
This section addresses specific, practical problems you may encounter at the bench. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Q1: My pyrazole synthesis is resulting in very low or no product yield. What are the likely causes and how can I fix it?
Low yield is one of the most common frustrations in synthesis. The root cause can range from reagent quality to suboptimal reaction parameters. Let's break down the possibilities systematically.
-
Poor Quality of Starting Materials:
-
Hydrazine Instability: Hydrazine and its derivatives can degrade over time. Hydrazine hydrate, in particular, can absorb atmospheric CO₂. Ensure you are using a fresh bottle or have properly stored your reagents.
-
1,3-Dicarbonyl Compound Integrity: β-Diketones or related synthons can exist in keto-enol tautomeric forms. The equilibrium can be solvent and pH-dependent, potentially affecting reactivity. Confirm the purity of your dicarbonyl compound via NMR or other appropriate analytical techniques.
-
-
Suboptimal Reaction Temperature:
-
Insufficient Energy: Many classical pyrazole syntheses, like the Knorr cyclocondensation, require heating to overcome the activation energy for cyclization and subsequent dehydration. If you are running the reaction at room temperature with slow conversion, a modest increase in temperature (e.g., to 60-80 °C) can significantly improve the rate and yield.[1][2]
-
Thermal Decomposition: Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final pyrazole product. If you observe charring or the formation of numerous side products at high temperatures, consider reducing the heat or switching to a higher-boiling point solvent to maintain a stable reflux temperature.
-
-
Incorrect Stoichiometry or Catalyst Loading:
-
Reagent Ratio: Ensure the molar ratios of your reactants are correct. For a simple condensation, a 1:1 ratio of the 1,3-dicarbonyl compound and hydrazine is typical.
-
Catalyst Activity: Acid or base catalysts are often crucial. Acetic acid is a common choice for Knorr-type reactions.[3] The catalyst may be deactivated by impurities or used in insufficient quantity. Consider a modest increase in catalyst loading (e.g., from a catalytic amount to 0.5 equivalents) or switching to a stronger acid like p-toluenesulfonic acid (TsOH) if the reaction is sluggish.[1][4]
-
-
Inefficient Mixing or Mass Transfer:
-
In heterogeneous reactions (e.g., using a solid-supported catalyst), vigorous stirring is essential to ensure efficient contact between reactants.[5] If your reaction mixture is very thick or contains solids, consider increasing the solvent volume or using a mechanical stirrer.
-
Below is a logical workflow to diagnose and solve low-yield issues in your pyrazole synthesis.
Caption: Troubleshooting flowchart for low pyrazole yield.
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
This is a classic challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different pyrazole products.
-
Understanding the Mechanism: The regioselectivity is determined by which nitrogen atom of the hydrazine attacks which carbonyl group first. This is influenced by both steric and electronic factors. Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity.
-
Protic vs. Aprotic Solvents: Classical syntheses often use protic solvents like ethanol. However, dipolar aprotic solvents like DMF or N,N-dimethylacetamide can sometimes offer superior regioselectivity.[6]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[7] Their unique hydrogen-bonding properties can stabilize one transition state over the other, favoring the formation of a single isomer.
-
-
Catalyst Control:
-
Acid-Assisted Reactions: For reactions involving electron-deficient hydrazones, adding an acid like trifluoroacetic acid (TFA) can improve regioselectivity by modulating the nucleophilicity of the reactants.[8]
-
Metal Catalysis: Certain metal catalysts, such as silver triflate (AgOTf), can provide high regioselectivity in reactions between trifluoromethylated ynones and hydrazines, leading to specific isomers in excellent yields.[1]
-
-
Strategic Precursor Design:
-
Instead of a direct condensation, consider a stepwise approach. For instance, reactions of N-arylhydrazones with nitroolefins offer a highly regioselective route to polysubstituted pyrazoles, avoiding the issues of symmetrical dicarbonyls.[8] This method relies on the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8]
-
Q3: My reaction is clean, but I am struggling to purify the final pyrazole product. What are the best practices?
Purification can be challenging due to the polar nature of the pyrazole ring, especially the N-H group which can interact strongly with silica gel.
-
Recrystallization: This is often the most effective method for purifying pyrazoles.
-
Solvent Selection: The key is finding a solvent system where your compound is soluble when hot but sparingly soluble when cold.
-
Common Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are excellent starting points.[9][10]
-
Mixed-Solvent Systems: A powerful technique involves dissolving the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and then adding a "bad" hot anti-solvent (e.g., water or hexane) dropwise until turbidity persists.[9][11] Slow cooling should then yield pure crystals. Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.[11]
-
-
Addressing "Oiling Out":
-
This occurs when the compound precipitates as a liquid above its melting point. To prevent this, use a larger volume of solvent, cool the solution much more slowly (e.g., by placing the flask in an insulated container), or try a different solvent system.[9] Adding a seed crystal can also induce proper crystallization.[9]
-
-
Column Chromatography Modifications:
-
Deactivating Silica Gel: The acidic nature of standard silica gel can cause streaking or retention of basic pyrazole compounds. Pre-treating the silica gel with triethylamine (typically by including 0.5-1% triethylamine in your eluent) can neutralize the acidic sites and lead to much better separation.[10]
-
Alternative Stationary Phases: If silica fails, consider using neutral alumina or reversed-phase (C18) silica for purification.[10]
-
-
Acid-Base Extraction:
-
If your pyrazole has a basic nitrogen, you can sometimes purify it by dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer as a salt, and then basifying the aqueous layer and re-extracting the pure pyrazole back into an organic solvent.[10][12]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about pyrazole synthesis strategy and optimization.
Q1: How do I choose the right catalyst for my pyrazole synthesis?
The choice of catalyst is critical and depends on the specific reaction pathway.
| Catalyst Type | Typical Application | Mechanism & Considerations |
| Brønsted Acids (e.g., Acetic Acid, TsOH) | Knorr synthesis (1,3-dicarbonyl + hydrazine) | Protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. Essential for the dehydration step.[1][4] |
| Lewis Acids (e.g., Sc(OTf)₃, CeO₂/SiO₂) | Multicomponent reactions | Coordinates with carbonyl oxygen, increasing its electrophilicity. Heterogeneous Lewis acids can be recycled.[5] |
| Transition Metals (e.g., Ag, Ru, Rh, Cu) | Cycloadditions, C-H functionalization | Enables novel bond formations. For example, silver catalysts are effective for synthesizing CF₃-substituted pyrazoles.[1] Ruthenium catalysts can be used in hydrogen transfer reactions starting from 1,3-diols.[13] |
| Bases (e.g., K₂CO₃, DBU) | From α,β-unsaturated tosylhydrazones | Promotes the formation of a diazo intermediate from the tosylhydrazone, which then undergoes a 1,3-dipolar cycloaddition.[2][14] |
Q2: What are the advantages of using microwave-assisted synthesis for pyrazole formation?
Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrazole synthesis and improving yields.[15][16]
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a dramatic reduction in reaction times—often from hours to minutes.[16][17]
-
Improved Yields and Selectivity: The rapid and uniform heating can minimize the formation of side products that might occur during prolonged heating with conventional methods.[16][18]
-
Solvent-Free Conditions: In some cases, reactions can be run neat or on a solid support, aligning with the principles of green chemistry by reducing solvent waste.[14][19] For example, the cycloaddition of tosylhydrazones can be performed under solvent-free microwave conditions.[1]
Q3: How can I make my pyrazole synthesis more environmentally friendly ("greener")?
Green chemistry principles are increasingly important in modern organic synthesis.[20]
-
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives is a key strategy. Water, ethanol, and deep eutectic solvents (DESs) are excellent choices for many pyrazole syntheses.[4][5] Water-based methods, in particular, are highly desirable.[5]
-
Catalysis: Employing recyclable heterogeneous catalysts (e.g., nanocatalysts, polymer-bound catalysts) instead of stoichiometric reagents improves atom economy and reduces waste.[4][5]
-
Energy Efficiency: As mentioned, techniques like microwave[16][18] and ultrasound-assisted synthesis can significantly reduce energy consumption by shortening reaction times.[15]
-
Multicomponent Reactions (MCRs): Designing a synthesis where multiple starting materials are combined in a single step (an MCR) reduces the number of synthetic steps, minimizes solvent use for intermediate purifications, and saves time and resources.[21][22]
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Vertex AI Search.
- Green Synthetic Strategies for Pyrazole Deriv
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Process for the purification of pyrazoles. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Purification of Amino-Pyrazoles. (2022). Reddit.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
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- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
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- 17. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
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- 19. mdpi.com [mdpi.com]
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- 21. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of sildenafil from its intermediates
Technical Support Center: Synthesis of Sildenafil
Welcome to the technical support center for the synthesis of sildenafil. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of sildenafil from its key intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and process optimization strategies.
Overview of Sildenafil Synthesis
The synthesis of sildenafil has evolved from early, linear routes to more convergent and optimized commercial processes.[1] The core of the synthesis involves the construction of a pyrazolopyrimidinone ring system, which is then functionalized with a substituted phenylsulfonyl group. While multiple routes exist[2], a common and illustrative pathway involves the key steps of pyrazole formation, N-methylation, nitration, reduction, acylation, cyclization, and sulfonation/amination.[3][4] This guide will address challenges that can arise during these critical transformations.
Figure 1: Generalized Synthetic Scheme for Sildenafil
Caption: A simplified overview of a common synthetic route to sildenafil, highlighting key transformations.
Troubleshooting Guide by Synthetic Step
Step 1: N-Methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester
Question 1: I am observing low yields and the formation of isomeric products during the N-methylation of the pyrazole intermediate. What is causing this and how can I improve the regioselectivity?
Answer: The N-methylation of unsymmetrical pyrazoles can indeed be challenging, often leading to a mixture of N1 and N2 methylated isomers. The ratio of these isomers is influenced by the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the base, and the solvent.
-
Causality: The pyrazole ring has two nitrogen atoms that can be alkylated. The preference for methylation at a particular nitrogen is a delicate balance. Using a strong alkylating agent like dimethyl sulfate can sometimes lead to a lack of selectivity.
-
Solution & Protocol: To enhance the regioselectivity for the desired N1-methylated product, careful control of reaction conditions is crucial.
-
Reagent Choice: Dimethyl sulfate is a commonly used and effective methylating agent for this step.[3][5]
-
Solvent and Base: The choice of solvent and base can influence the reaction's selectivity. A polar aprotic solvent is often suitable.
-
Temperature Control: Maintain a consistent temperature, as fluctuations can affect the isomer ratio. The reaction might require heating to proceed at a reasonable rate.[3]
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired N1-methyl isomer before proceeding to the next step.
-
Step 2: Nitration of the Pyrazole Carboxylic Acid
Question 2: The nitration step is giving me a low yield and multiple byproducts. The reaction also seems difficult to control. What are the best practices for this step?
Answer: Nitration of the pyrazole ring is an exothermic reaction and requires careful control to prevent over-nitration or degradation of the starting material.[6]
-
Causality: The reaction is highly exothermic and can lead to runaway reactions if not properly managed.[6] The strong acidic conditions can also lead to side reactions.
-
Solution & Protocol:
-
Reagent Combination: A mixture of oleum (fuming sulfuric acid) and fuming nitric acid is typically used for this transformation.[3][4]
-
Temperature Management: Strict temperature control is paramount. The reaction should be carried out at a low temperature, typically by adding the nitrating agent dropwise to a cooled solution of the pyrazole carboxylic acid.[6]
-
Controlled Addition: The Pfizer research group developed a safer, three-step procedure for this hazardous reaction on a commercial scale:
-
Dissolve the pyrazole intermediate in concentrated sulfuric acid.
-
Separately, mix fuming nitric acid with concentrated sulfuric acid.
-
Add the nitrating mixture to the pyrazole solution at a controlled rate to manage the exotherm.[6]
-
-
Quenching: The reaction mixture should be quenched by carefully pouring it onto ice to precipitate the nitrated product.
-
Step 3: Reduction of the Nitro Group
Question 3: I am struggling with the reduction of the nitro group to an amine. My yields are inconsistent, and I am concerned about the use of hazardous reagents.
Answer: The reduction of the nitro group is a critical step to install the amine functionality required for the subsequent acylation. Several methods can be employed, each with its own advantages and challenges.
-
Causality: Incomplete reduction can lead to impurities, while some reducing agents, like tin(II) chloride, are effective but present environmental and safety concerns on a larger scale.[5]
-
Solution & Protocol:
-
Catalytic Hydrogenation (Greener Approach): This is often the preferred method in commercial synthesis due to its cleaner reaction profile and avoidance of heavy metal waste.[2][7]
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst.
-
Solvent: Ethyl acetate is a suitable solvent for this reaction.[7]
-
Hydrogen Source: The reaction is carried out under a hydrogen atmosphere.
-
Procedure: The nitropyrazole is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogenation until the reaction is complete. The catalyst is then removed by filtration. The resulting solution of the aminopyrazole can often be used directly in the next step.[7]
-
-
Tin(II) Chloride (Lab-Scale): While less ideal for large-scale production, SnCl₂ in the presence of hydrochloric acid is a reliable method for laboratory-scale synthesis.[5]
-
Step 4: Cyclization to form the Pyrazolopyrimidinone Ring
Question 4: My cyclization step to form the pyrazolopyrimidinone ring is resulting in low yields and a significant amount of a hydrolysis side product. How can I optimize this reaction?
Answer: The formation of the pyrimidinone ring is a key step in building the core structure of sildenafil. The main challenge is often the competing hydrolysis of the carboxamide group.[8]
-
Causality: The initial medicinal chemistry route used aqueous sodium hydroxide and hydrogen peroxide, which led to moderate yields (30-70%) due to the hydrolysis of the carboxamide to the corresponding carboxylic acid as a major side product.[8]
-
Solution & Protocol: The key to a high-yielding cyclization is to use anhydrous conditions.
-
Base and Solvent: The use of a strong, non-aqueous base like potassium t-butoxide (KOtBu) in an anhydrous solvent such as t-butanol is highly effective.[2][8]
-
Temperature: The reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion.[9]
-
Work-up: After cooling, water is added, and the pH is adjusted to the isoelectric point (around 7.5) with an acid like HCl to precipitate the product.[2] This method has been reported to achieve yields of up to 95% and provides a very clean product.[7][8][9]
-
Figure 2: Troubleshooting the Cyclization Step
Caption: Decision-making flow for troubleshooting the cyclization step.
Step 5: Chlorosulfonation and Condensation with 1-methylpiperazine
Question 5: The chlorosulfonation of the pyrazolopyrimidinone intermediate is problematic. I'm observing incomplete reactions and the formation of a sulfonic acid impurity.
Answer: Chlorosulfonation is a sensitive reaction, and the sulfonyl chloride intermediate is highly susceptible to hydrolysis.
-
Causality: The presence of moisture can lead to the hydrolysis of the desired sulfonyl chloride to the corresponding sulfonic acid, which will not react with 1-methylpiperazine in the subsequent step.[10] In some cases, the reaction may not go to completion, leaving unreacted starting material.[11]
-
Solution & Protocol:
-
Improved Reagent System: An improved method involves the use of chlorosulfonic acid in combination with thionyl chloride.[11] The thionyl chloride helps to drive the reaction to completion and consumes any trace amounts of water present.
-
Reaction Conditions: The pyrazolopyrimidinone intermediate is added portion-wise to a mixture of chlorosulfonic acid and thionyl chloride at a low temperature (0-10 °C). The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion.[11]
-
Work-up and Next Step: The reaction mixture is carefully quenched on ice, and the product is extracted with a solvent like dichloromethane. This solution containing the sulfonyl chloride can then be directly used for the condensation reaction with 1-methylpiperazine.[11]
-
Question 6: I am having difficulty with the final purification of sildenafil and removing process-related impurities.
Answer: The final purity of sildenafil is critical for its use as an active pharmaceutical ingredient (API). Several impurities can arise from the synthetic process.[12][13]
-
Common Impurities:
-
Desmethyl Sildenafil: Arises if there is piperazine impurity in the 1-methylpiperazine starting material.[13]
-
Sildenafil N-oxide: An oxidation product of the piperazine nitrogen.[10][13]
-
Sulfonic Acid Impurity: From hydrolysis of the sulfonyl chloride intermediate.[10][13]
-
Other impurities can include unreacted starting materials or byproducts from side reactions.[12]
-
-
Purification Protocol:
-
Crude Product Isolation: After the condensation with 1-methylpiperazine, the crude sildenafil base is typically isolated by concentrating the reaction mixture and crystallizing the product from a suitable solvent like methanol.[11]
-
Recrystallization: For higher purity, the crude sildenafil free base can be recrystallized. A mixture of toluene and methanol has been shown to be effective for removing certain impurities.[14] The process involves dissolving the crude product in the solvent mixture with warming, followed by cooling to induce crystallization, filtration, and drying.[14]
-
Salt Formation: Sildenafil is typically formulated as its citrate salt to improve its solubility and bioavailability.[11] The purified sildenafil base is reacted with citric acid in a suitable solvent to form sildenafil citrate, which can be isolated by filtration.[2]
-
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Potential Source | Mitigation and Control Strategy |
| Desmethyl Sildenafil | Piperazine impurity in 1-methylpiperazine | Use high-purity 1-methylpiperazine. |
| Sildenafil N-oxide | Oxidation of the piperazine nitrogen | Avoid harsh oxidizing conditions; use appropriate antioxidants if necessary. |
| Sulfonic Acid Impurity | Hydrolysis of the sulfonyl chloride intermediate | Maintain anhydrous conditions during chlorosulfonation; use thionyl chloride. |
| Unreacted Intermediates | Incomplete reactions | Monitor reaction completion by TLC or HPLC; optimize reaction times and temperatures. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to sildenafil offers the best overall yield? A1: The optimized commercial synthesis routes are significantly more efficient than the initial medicinal chemistry route. While the first route had an overall yield of about 27.6%, improved process chemistry has pushed the overall yield to as high as 51.7% or more.[1][7] The key improvements came from making the synthesis more convergent and optimizing critical steps like the cyclization.[8]
Q2: What are the main "green chemistry" improvements in the commercial synthesis of sildenafil? A2: The commercial synthesis of sildenafil has incorporated several green chemistry principles to enhance safety and reduce environmental impact. These include:
-
Replacing hazardous reagents like tin chloride for the nitro group reduction with catalytic hydrogenation, where the only byproduct is water.[2][5]
-
Using stoichiometric amounts of thionyl chloride in the preparation of the sulfonyl chloride intermediate to reduce waste.[5]
-
Substituting thionyl chloride for oxalyl chloride in the preparation of 2-ethoxybenzoyl chloride to avoid the emission of carbon monoxide.[2][5]
Q3: How is the final sildenafil product typically isolated and purified to clinical quality? A3: High-purity sildenafil is obtained through a carefully controlled final precipitation and, if necessary, recrystallization. After the cyclization step, adding water and adjusting the pH to the isoelectric point (around 7.5) causes the sildenafil base to precipitate out of the solution.[2] This method is very effective, and it is often possible to obtain clinical quality material directly from this filtration without the need for further purification.[6][9] If needed, recrystallization from a solvent system like toluene/methanol can further enhance purity.[14] The final step is often the formation of the citrate salt.[2]
References
- Synthesis of Sildenafil Citrate. (n.d.). Retrieved from the University of Bristol School of Chemistry.
- Sildenafil. (n.d.). In Wikipedia.
- SILDENAFIL - New Drug Approvals. (2015, October 2).
- Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.
- Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Clinical Pharmacology & Biopharmaceutics, 7(1).
- A Synthesis of Sildenafil. (2018, June 5). UKEssays.
- Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Hilaris Publisher.
- Dunn, P. J., et al. (1997). Process for preparing sildenafil. EP0812845B1.
- An Overview of the Synthetic Routes to Sildenafil and Its Analogues. (2017, March 23).
- Synthesis of Sildenafil Citrate (Viagra®). (n.d.).
- High-yield purification method for preparation of high-purity sildenafil freebases. (n.d.). CN102993205B.
- A novel process for the synthesis of sildenafil citrate. (n.d.). WO2001019827A1.
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2015). Molecules, 20(4), 7176–7187.
- Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. (2017). Research Journal of Pharmacy and Technology, 8(2), 1375-1382*.
- Synthesis and Characterization of Potential Impurities of Sildenafil. (2011). Chemistry & Biology Interface, 1(2), 177-184.
- Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. (2002).
- The Synthesis of Sildenafil Citrate: A Technical Guide. (2025). Benchchem.
- Method for preparing sildenafil citrate. (n.d.). CN111116591A.
- Single step isolation of sildenafil from commercially available Viagra tablets. (2001).
- Processes for preparing sildenafil. (n.d.). US6204383B1.
- The Chemical Development of the Commercial Route to Sildenafil: A Case History. (n.d.). Erowid.
- Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (2012). E-Journal of Chemistry, 9(3), 1349-1357.
- Single step isolation of sildenafil from commercially available Viagra (TM) tablets. (2025, August 5).
- New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.).
- Technical Support Center: Refining PDE5-IN-9 (Sildenafil) Synthesis for Higher Purity. (2025). Benchchem.
- Sildenafil raw material medicine impurity, preparation method thereof and... (n.d.). CN112645954A.
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- 14. CN102993205B - High-yield purification method for preparation of high-purity sildenafil freebases - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in Solution
Welcome to the technical support center for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As a key intermediate in the synthesis of pharmaceuticals like sildenafil, understanding its stability profile is critical for robust process development and formulation.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to empower you to identify, diagnose, and resolve stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, which features a primary amino group, a carboxamide functional group, and a pyrazole ring, the main stability concerns in solution are:
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid.
-
Oxidation: The primary amino group and the electron-rich pyrazole ring can be prone to oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen.[3][4]
-
Photodegradation: Aromatic amines and heterocyclic compounds can be sensitive to light, potentially leading to discoloration and the formation of degradation products upon exposure to UV or visible light.
Q2: How can I determine the stability of this compound in my specific experimental conditions?
A2: A systematic approach involving forced degradation studies is the most effective way to assess stability.[5][6] These studies intentionally stress the compound under various conditions (e.g., pH, temperature, light, oxidizing agents) to rapidly identify potential degradation pathways and products. The results will help in developing a stability-indicating analytical method, typically HPLC, to monitor the compound's purity over time under your specific conditions.
Q3: What are the likely degradation products I should be looking for?
A3: While specific degradation products need to be confirmed experimentally, the most probable degradants would be:
-
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Resulting from the hydrolysis of the carboxamide group.
-
Oxidized derivatives: Potentially involving modification of the amino group or the pyrazole ring. The exact structures would need to be elucidated using techniques like LC-MS.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be:
-
Stored at refrigerated temperatures (2-8 °C) or frozen, if solubility permits.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
-
Buffered at a pH where the compound exhibits maximum stability, which can be determined through a pH-rate profile study.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Purity and Potency in Solution
If you observe a faster-than-expected decrease in the concentration of this compound in your solution, it is likely due to chemical degradation. The following guides will help you identify the cause.
The carboxamide functional group can be hydrolyzed to a carboxylic acid, especially at non-neutral pH.
Troubleshooting Protocol: Forced Hydrolysis Study
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare Stress Samples:
-
Acidic Condition: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL.
-
Basic Condition: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL.
-
Neutral Condition: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60 °C) and analyze them at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable HPLC method (see "Development of a Stability-Indicating HPLC Method" below).
-
Evaluation: Compare the chromatograms of the stressed samples with the initial sample. A decrease in the main peak area and the appearance of a new, more polar peak (likely the carboxylic acid) would indicate hydrolysis.
| Condition | Time (hours) | Main Peak Area | Degradation (%) | New Peak Area(s) |
| 0.1 N HCl | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Water | 0 | |||
| 24 |
Table 1: Example Data Collection for Forced Hydrolysis Study.
The presence of oxidizing agents, or even dissolved atmospheric oxygen, can lead to the degradation of the compound.
Troubleshooting Protocol: Forced Oxidation Study
-
Prepare Stock Solution: Prepare a stock solution as described for the hydrolysis study.
-
Prepare Stress Sample: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of ~100 µg/mL.
-
Incubation: Keep the sample at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC.
-
Evaluation: Significant degradation in the presence of hydrogen peroxide confirms susceptibility to oxidation.
Issue 2: Appearance of Unknown Peaks in Chromatograms During Stability Studies
The emergence of new peaks in your HPLC analysis that are not present in the initial sample is a clear sign of degradation.
Exposure to light, particularly UV light, can induce degradation.
Troubleshooting Protocol: Photostability Study
-
Prepare Samples: Prepare solutions of the compound (~100 µg/mL) in a transparent container. Prepare a control sample in a light-protected container (e.g., wrapped in foil).
-
Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Analysis: Analyze the samples at appropriate time intervals and compare them to the protected control sample.
-
Evaluation: The formation of new peaks in the exposed sample that are absent in the control sample indicates photodegradation.
Elevated temperatures can accelerate degradation reactions. While pyrazole derivatives are generally thermally stable, this should be experimentally verified.[1][7][8]
Troubleshooting Protocol: Thermal Stress Study
-
Prepare Samples:
-
Solid State: Place a small amount of the solid compound in a vial.
-
Solution State: Prepare a solution of the compound (~100 µg/mL).
-
-
Exposure: Place the samples in an oven at an elevated temperature (e.g., 80 °C).
-
Analysis: Analyze the samples at various time points and compare them to a sample stored at the recommended storage temperature.
-
Evaluation: The appearance of degradation products indicates thermal instability.
Experimental Workflows and Methodologies
Overall Stability Testing Workflow
The following diagram illustrates a comprehensive workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment.
Development of a Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the compound and separating it from any potential degradation products.
Protocol:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A good starting point is a gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH adjusted).
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or a PDA detector.
-
Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good resolution between the main peak and any degradation peaks generated during forced degradation studies.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from forced degradation studies to demonstrate that the method can separate the main compound from its degradation products and any matrix components.
-
Linearity: Prepare a series of solutions of known concentrations and plot the peak area against concentration to establish the linear range.
-
Accuracy: Determine the recovery of the compound from a spiked matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.
-
Potential Degradation Pathways
The following diagram illustrates the hypothetical primary degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways.
References
- Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- MedCrave. (2016). Forced degradation studies.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- PubChem. (n.d.). This compound.
- MDPI. (2020). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- ResearchGate. (n.d.). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.
- ResearchGate. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
- OUCI. (2021). The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions.
- ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqu… [ouci.dntb.gov.ua]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. As a key intermediate in the synthesis of pharmaceutically active compounds like Sildenafil, achieving high purity and yield is critical[1][2]. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, is designed to help you navigate common challenges, resolve impurities, and optimize your synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this pyrazole, and where are impurities likely to form?
A plausible and widely adopted strategy for this class of molecules is based on the Knorr pyrazole synthesis[3]. The synthesis can be broken down into two main stages: formation of the core pyrazole ring and subsequent functional group manipulations.
Stage 1: Pyrazole Ring Formation The core is typically constructed by condensing methylhydrazine with a suitably substituted 1,3-dicarbonyl equivalent, such as ethyl 2-cyano-3-oxoheptanoate. This initial cyclization is the primary source of the most challenging impurity: the undesired regioisomer.
Stage 2: Functional Group Manipulation A common route to introduce the 4-amino group involves a nitration followed by a reduction, as outlined in synthetic improvement studies[4]. The final step is the conversion of the ester to the primary amide. Each of these steps presents a unique set of potential impurities.
Below is a workflow diagram illustrating the key synthetic stages and potential points of impurity introduction.
Caption: Competing pathways leading to regioisomers.
Control Strategies: Your choice of solvent is the most powerful tool for controlling regioselectivity. While traditional syntheses use solvents like ethanol, often resulting in isomer mixtures, fluorinated alcohols can dramatically shift the equilibrium to favor a single isomer. [5]
| Solvent | Typical Isomer Ratio (Desired:Undesired) | Rationale |
|---|---|---|
| Ethanol | ~ 1 : 1.3 | Low selectivity, common baseline. [5] |
| Acetic Acid | Variable, often poor | Acid catalysis can accelerate both pathways. [6] |
| TFE (2,2,2-Trifluoroethanol) | > 20 : 1 | The high acidity and hydrogen-bond donating ability of TFE selectively stabilizes the transition state leading to the desired isomer. |
| HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) | > 50 : 1 | Even stronger H-bond donor than TFE, providing excellent selectivity. |
Troubleshooting Protocol: Improving Regioselectivity
-
Solvent Exchange: Replace ethanol or methanol with 2,2,2-trifluoroethanol (TFE).
-
Temperature Control: Run the reaction at room temperature. Elevated temperatures can sometimes decrease selectivity.
-
pH Control: If using a hydrazine salt, ensure proper buffering (e.g., with sodium acetate) to freebase the hydrazine in situ without creating harsh acidic conditions that might lower selectivity.
-
Characterization: Use 1H NMR and 2D NMR (NOESY/HMBC) to definitively assign the structure of the major and minor isomers. The chemical shift of the N-methyl group and its correlation to protons on the pyrazole ring will be diagnostic.
Q3: My final product is difficult to purify and shows streaking on silica gel TLC. What are the best purification strategies?
The final product contains multiple nitrogen atoms (amino group, pyrazole ring, amide), making it quite polar and basic. These properties cause strong interactions with the acidic silanol groups on standard silica gel, leading to poor peak shape (streaking) and difficult separation.[7][8]
Troubleshooting Protocol: Purification of a Polar Basic Compound
-
Modify the Mobile Phase (Silica Gel):
-
Add a Basic Modifier: Before resorting to more complex methods, add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica, dramatically improving peak shape. [7] * Rationale: The modifier competes with your product for binding to the acidic sites, allowing your compound to elute more cleanly.
-
-
Switch the Stationary Phase:
-
Alumina: Use neutral or basic alumina as your stationary phase. Alumina is less acidic than silica and is often better suited for basic compounds. [7] * Reversed-Phase (C18): This is an excellent alternative. The compound is eluted with a polar mobile phase like water/acetonitrile or water/methanol. [7][9] * Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the basic nitrogens. This improves peak shape and retention.
-
Loading: Dissolve the crude product in a strong solvent like methanol or DMF, adsorb it onto a small amount of C18 silica ("dry loading"), and load the resulting powder onto the column. This prevents poor separation from injecting in a strong solvent. [7]
-
-
-
Crystallization:
-
Crystallization is a powerful and scalable purification method if you can find the right solvent system.
-
Dealing with "Oiling Out": If the product separates as an oil instead of crystals, it is often due to supersaturation or impurities. Try the following:
-
Add a small amount of hot solvent to redissolve the oil and allow it to cool much more slowly.
-
Use a glass rod to scratch the inside of the flask to create nucleation sites.
-
Add a "seed crystal" of pure material to induce crystallization. [7] * Solvent Screening: Screen various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, and mixtures with water or heptane) to find conditions that provide good crystal formation.
-
-
Q4: The amidation of the ethyl ester to the final carboxamide is low-yielding. How can I optimize this step?
Direct amidation of unactivated esters with ammonia can be a slow process requiring harsh conditions. Several factors can lead to low yields, including incomplete reaction, side reactions, or product degradation.
Common Issues and Solutions:
-
Insufficient Reactivity:
-
Solution: Use a catalyst. While thermal methods exist, they often require high temperatures (>160 °C).[10] Modern catalytic methods are more efficient. For example, systems based on nickel or iron can facilitate the direct amidation of esters under milder conditions.[10][11] Alternatively, hydrolyze the ester to the corresponding carboxylic acid first. The acid can then be activated with a standard coupling reagent (e.g., HATU, HOBt/EDC) and reacted with ammonia to form the amide under very mild conditions.
-
-
Reversibility and Hydrolysis:
-
Issue: The reaction can be reversible, or the product amide can be hydrolyzed back to the carboxylic acid if water is present under harsh conditions.
-
Solution: Ensure anhydrous conditions. Use a sealed "bomb" reactor or a pressure vessel when reacting with ammonia in a solvent like methanol to maintain a high concentration of the nucleophile and drive the reaction to completion.
-
-
Byproduct Formation:
-
Issue: At high temperatures, side reactions can occur.
-
Solution: If using a direct thermal method, carefully control the temperature and reaction time. Monitor by HPLC or TLC to avoid degradation of the product. Consider switching to a milder, catalyzed procedure as described above.
-
Recommended Protocol: Two-Step Amidation via Carboxylic Acid
-
Saponification: Dissolve the ethyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate in a mixture of methanol and water. Add 1.2 equivalents of NaOH or LiOH and stir at room temperature (or gently heat to 40-50 °C) until TLC/HPLC shows complete consumption of the starting ester.
-
Workup: Remove the methanol under reduced pressure. Dilute with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to pH ~3-4. The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry thoroughly.
-
Amide Coupling: Dissolve the carboxylic acid in an aprotic solvent like DMF. Add 1.1 equivalents of a coupling reagent (e.g., HATU) and 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 10-15 minutes to form the activated ester.
-
Amidation: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol) and stir at room temperature until the reaction is complete.
-
Purification: Perform an aqueous workup and purify the final product using the methods described in Q3 .
References
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Bouabdallah, I., et al. (2017).
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- This compound. PubChem. [Link]
- This compound. Advent Chembio. [Link]
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
- Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- Very polar compound purification using aqueous normal-phase flash column chrom
- Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]
- Knorr Pyrazole Synthesis advice. Reddit r/Chempros. [Link]
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
- Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Direct amidation of esters with nitroarenes.
- Recent Advances in Aminopyrazoles Synthesis and Functionaliz
- A green chemistry perspective on catalytic amide bond form
Sources
- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to our dedicated resource for researchers, chemists, and drug development professionals navigating the complexities of pyrazole synthesis. This guide is designed to provide you with in-depth, actionable insights to troubleshoot and optimize the regioselectivity of your reactions. We understand that controlling the formation of specific pyrazole isomers is often a critical challenge, and this resource is here to equip you with the knowledge and protocols to achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding regioselectivity in pyrazole synthesis.
Q1: What are the primary factors that control regioselectivity in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines?
The regioselectivity in the condensation of 1,3-dicarbonyl compounds with substituted hydrazines is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions. The initial step of the reaction, the nucleophilic attack of the hydrazine onto one of the carbonyl groups, is often the selectivity-determining step. Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. Subsequent dehydration and cyclization then lead to the pyrazole product.
Key factors include:
-
Electronic Effects of Substituents: Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups will have the opposite effect.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.
-
Reaction Conditions: The solvent, temperature, and pH can significantly influence the reaction pathway. For instance, acidic conditions can protonate a carbonyl group, increasing its electrophilicity and potentially altering the site of initial attack.
Q2: How can I predict the major regioisomer in my pyrazole synthesis?
Predicting the major regioisomer involves a careful analysis of the starting materials. A general rule of thumb is to compare the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. The most nucleophilic nitrogen will typically attack the most electrophilic carbon.
For example, in the reaction of 1-phenyl-1,3-butanedione with methylhydrazine, the carbonyl group adjacent to the phenyl ring is more electrophilic due to the electron-withdrawing nature of the phenyl group. The terminal nitrogen of methylhydrazine is more nucleophilic. Therefore, the major product is 1,5-dimethyl-3-phenyl-1H-pyrazole.
Q3: Can I use a catalyst to improve the regioselectivity of my reaction?
Yes, catalysts can play a crucial role in enhancing regioselectivity. Acid catalysts, such as hydrochloric acid or acetic acid, are commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. In some cases, the choice of acid can influence which carbonyl is preferentially activated. Lewis acids have also been explored to coordinate with the dicarbonyl compound and direct the regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during pyrazole synthesis, with a focus on improving regioselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity (formation of a mixture of isomers) | 1. Similar electronic and steric environments of the two carbonyl groups. 2. Reaction conditions are not optimized. | 1. Modify the Substrate: If possible, introduce a substituent on the 1,3-dicarbonyl compound that creates a significant electronic or steric bias. 2. Vary the Solvent: Changing the solvent polarity can influence the reaction pathway. Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to nonpolar aprotic (e.g., toluene, dioxane). 3. Optimize the Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the isomeric ratio. |
| Low Yield of the Desired Regioisomer | 1. Side reactions are occurring. 2. The reaction is not going to completion. | 1. Control the pH: For reactions involving substituted hydrazines, the pH can be critical. An overly acidic environment can lead to the formation of the hydrazinium salt, reducing the nucleophilicity of the hydrazine. A slightly acidic medium is often optimal. 2. Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may improve the yield. Monitor the reaction closely to avoid decomposition. |
| Inconsistent Results Between Batches | 1. Purity of starting materials. 2. Variations in reaction setup and conditions. | 1. Purify Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can sometimes act as catalysts or inhibitors. 2. Standardize the Protocol: Maintain consistent reaction conditions (temperature, stirring rate, addition rate of reagents) for each experiment. |
In-Depth Protocols
Here, we provide detailed experimental protocols for achieving high regioselectivity in pyrazole synthesis.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes the synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole from 1-phenyl-1,3-butanedione and methylhydrazine, a classic example where regioselectivity is a key consideration.
Step-by-Step Methodology:
-
To a solution of 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (0.46 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired regioisomer.
Protocol 2: Solvent Effects on Regioselectivity
This experiment demonstrates how the choice of solvent can influence the isomeric ratio of the products.
Step-by-Step Methodology:
-
Set up three parallel reactions in 50 mL round-bottom flasks.
-
To each flask, add 1-(4-methoxyphenyl)-1,3-butanedione (2.06 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
To the first flask, add ethanol (20 mL). To the second, add toluene (20 mL). To the third, add glacial acetic acid (20 mL).
-
Heat all three mixtures to 80 °C and stir for 6 hours.
-
Analyze the isomeric ratio in each reaction mixture using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Outcome: The polarity and protic nature of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the protonation state of the hydrazine, thereby affecting the regioselectivity. A comparison of the results from the three solvents will indicate the optimal solvent for maximizing the yield of the desired regioisomer.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanism is crucial for rationally designing experiments to control regioselectivity.
Mechanism of Pyrazole Formation:
The reaction proceeds through a multi-step mechanism involving nucleophilic attack, dehydration, and cyclization. The initial attack of the hydrazine on one of the carbonyl groups is often the rate-determining and selectivity-determining step.
Caption: General reaction pathway for pyrazole synthesis.
Controlling Regioselectivity through Reaction Conditions:
The choice of reaction conditions can be visualized as a decision tree, where each parameter can influence the final product ratio.
Caption: Influence of reaction conditions on regioselectivity.
References
- The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Wiley. [Link]
- A Review on the Synthesis of Pyrazole Derivatives and Their Biological Activities. IntechOpen. [Link]
- Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
Troubleshooting low efficacy in pyrazole-based kinase inhibitors
Welcome to the technical support center for pyrazole-based kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of these compounds in experimental settings. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its synthetic accessibility and ability to mimic the adenine ring of ATP in binding to the kinase hinge region.[1][2][3] However, like any class of small molecules, their application is not without potential pitfalls. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome hurdles and ensure the accuracy and reliability of your results.
Troubleshooting Guide: Addressing Low Efficacy
This section is dedicated to resolving specific issues you may encounter that manifest as low or inconsistent efficacy of your pyrazole-based kinase inhibitor.
Question 1: My pyrazole inhibitor is highly potent in biochemical assays (e.g., low nM IC50), but shows significantly lower activity in cell-based assays. What are the likely causes and how can I troubleshoot this?
This is a common and often frustrating discrepancy in kinase inhibitor development.[4] The transition from a cell-free environment to a complex cellular system introduces multiple variables that can impact a compound's apparent potency. The root cause typically falls into one of three categories: poor cell permeability, high protein binding, or cellular efflux.
The discrepancy between biochemical and cellular potency often points to issues with the compound's ability to reach and engage its target within the cell at a sufficient concentration.
Step 1: Assess Physicochemical Properties
Poor solubility is a frequent culprit for low cellular efficacy. A compound that precipitates in aqueous media will not be available to cross the cell membrane.
-
Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in phosphate-buffered saline (PBS) or cell culture medium to a range of concentrations above and below the expected therapeutic dose.
-
Incubate the dilutions at 37°C for 1-2 hours.
-
Measure the turbidity of each solution using a nephelometer or by observing for visible precipitate. The highest concentration that remains clear is the kinetic solubility.[5]
-
| Parameter | Interpretation | Next Steps |
| Kinetic Solubility | A solubility of <1 µM in physiological buffer is a red flag. | Consider reformulation with solubilizing agents (e.g., cyclodextrins) or chemical modification of the pyrazole scaffold to enhance hydrophilicity.[1] |
| LogP/LogD | A high LogP (>5) can indicate poor aqueous solubility and high plasma protein binding. | Medicinal chemistry efforts may be needed to introduce more polar functional groups. |
Step 2: Evaluate Cell Permeability
If solubility is adequate, the compound may not be efficiently crossing the cell membrane.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A donor plate is prepared with a lipid-infused artificial membrane.
-
The test compound is added to the donor wells.
-
An acceptor plate with buffer is placed on top of the donor plate.
-
The "sandwich" is incubated, allowing passive diffusion of the compound across the artificial membrane.
-
The concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient.
-
A low permeability coefficient in a PAMPA assay suggests that the compound has difficulty with passive diffusion across lipid bilayers.
Step 3: Investigate Efflux Pump Activity
Many cell lines express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the cell.[1]
-
Experimental Approach: Co-incubation with Efflux Pump Inhibitors
-
Run your cellular activity assay with your pyrazole inhibitor alone.
-
In parallel, run the same assay but co-incubate the cells with your inhibitor and a known P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
A significant increase in the potency of your pyrazole inhibitor in the presence of the P-gp inhibitor strongly suggests it is a substrate for this efflux pump.
-
Step 4: Consider Plasma Protein Binding
In cell-based assays containing serum, your inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cells and engage the target kinase.
-
Workflow Diagram: Troubleshooting Low Cellular Efficacy
Caption: A decision tree for troubleshooting low cellular efficacy.
Question 2: My pyrazole inhibitor shows activity, but I suspect it's due to off-target effects. How can I confirm on-target engagement in cells and identify potential off-targets?
Distinguishing on-target from off-target effects is crucial for validating your inhibitor's mechanism of action.[6] Pyrazole-based inhibitors, while often designed for a specific kinase, can exhibit polypharmacology.[7][8]
1. Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound.
-
Protocol: CETSA
-
Treat intact cells with your pyrazole inhibitor or a vehicle control.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet precipitated proteins.
-
Analyze the supernatant by Western blot for your target kinase.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[9]
-
2. NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a compound to its target.[4]
-
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. An inhibitor that engages the target will displace the tracer, leading to a loss of BRET signal.
1. Kinome Profiling
Screen your inhibitor against a large panel of recombinant kinases at a fixed concentration. This will provide a broad overview of its selectivity.[7]
| Service Provider | Technology | Typical Panel Size |
| Reaction Biology | Radiometric Assay | >400 kinases |
| DiscoverX (Eurofins) | KINOMEscan™ (binding assay) | >450 kinases |
| Promega | ADP-Glo™ Kinase Assay | Customizable |
2. Chemoproteomics
This unbiased approach identifies the cellular targets of a drug by using a chemical probe, often an analogue of the inhibitor with a clickable tag, to pull down its binding partners from cell lysates for identification by mass spectrometry.
-
Signaling Pathway Diagram: On-Target vs. Off-Target Effects
Caption: On-target vs. off-target inhibition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common kinase families targeted by pyrazole-based inhibitors? The pyrazole scaffold is versatile and has been successfully used to target a wide range of kinases, including Akt, Aurora kinases, MAPK, B-Raf, JAKs, Bcr-Abl, c-Met, and FGFR.[1][2]
Q2: How can I improve the selectivity of my pyrazole inhibitor? Selectivity can often be improved through medicinal chemistry. Small modifications to the pyrazole ring or the addition of different substituents can have significant effects on the selectivity profile.[9] Structure-based drug design, using co-crystal structures, can guide these modifications to exploit differences in the ATP-binding pockets of various kinases.[10]
Q3: My cells are developing resistance to my pyrazole inhibitor. What are the common mechanisms? Resistance to kinase inhibitors can occur through several mechanisms:
-
Target Modification: Mutations in the kinase domain, such as the "gatekeeper" mutation, can prevent the inhibitor from binding effectively while still allowing ATP binding.[11]
-
Gene Amplification: Increased expression of the target kinase can overcome the inhibitory effect.[11]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.[11]
Q4: Are there specific formulation strategies for poorly soluble pyrazole inhibitors? For preclinical studies, formulation vehicles such as a mixture of PEG400, Solutol HS 15, and water are often used. For in vitro experiments, using a higher percentage of DMSO in the final assay volume (up to 0.5-1%) can sometimes help, but DMSO controls are critical.
Q5: What is the significance of the pyrazole ring's interaction with the kinase hinge region? The nitrogen atoms in the pyrazole ring are excellent hydrogen bond donors and acceptors. This allows them to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[3][12] This provides a strong anchor for the inhibitor in the active site.
References
- Bara, T. A., & Cătană, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
- Bara, T. A., & Cătană, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 28(14), 5359. [Link]
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Bara, T. A., & Cătană, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- Singh, P. P., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link]
- Grädler, U., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
- Norman, M. H., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. PubMed. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Halekotte, J., & Stoll, R. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Ventura, A. C., & Tirosh, B. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 83. [Link]
- Tagat, J. R., et al. (2013). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. NIH. [Link]
- DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Gomaa, H. A. M., et al. (2020).
- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
- Lin, C. C., & Yang, J. C. (2014). [Kinase inhibitors and their resistance]. PubMed. [Link]
- Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
- Westover, K. D., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 818-825. [Link]
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]
- Gellibert, F., et al. (2006). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 45(33), 10179-10189. [Link]
- Lin, J. J., & Shaw, A. T. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2260-2268. [Link]
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- 10. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Technical Support Center: Optimizing Pyrazole-Carboxamide Synthesis for Industrial Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazole-carboxamides. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up these vital chemical scaffolds from the lab to industrial production. Pyrazole-carboxamides are cornerstone structures in numerous pharmaceuticals and agrochemicals, and their efficient, robust synthesis is critical for drug development and commercialization.[1][2][3]
This document moves beyond simple protocols to address the common challenges and critical decision points encountered during process optimization. We will delve into the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to ensure your synthesis is efficient, scalable, and reliable.
General Synthetic Workflow: A Two-Stage Approach
The most versatile and industrially adopted strategy for pyrazole-carboxamide synthesis is a two-stage process.[1][4] This approach allows for modular assembly and purification of intermediates, which is crucial for ensuring the quality of the final active pharmaceutical ingredient (API).
-
Stage 1: Pyrazole Core Formation. This typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often via the Knorr pyrazole synthesis, to form a pyrazole with an ester or carboxylic acid functionality.[5][6][7]
-
Stage 2: Amide Bond Formation. The pyrazole-carboxylic acid (or its activated form) is then coupled with a target amine to yield the final pyrazole-carboxamide.[1]
Caption: General workflow for pyrazole-carboxamide synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield & Regioisomer Formation in Pyrazole Synthesis
Q: My Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound results in a low yield of a difficult-to-separate mixture of two regioisomers. How can I improve the yield and selectivity?
A: This is a classic challenge rooted in the reaction mechanism. The cyclocondensation can proceed via two pathways, depending on which carbonyl group the hydrazine initially attacks.[5][6]
-
Causality: The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. In many cases, the reaction of a hydrazine with a β-ketoester gives two regioisomers.[6] The reaction is often run under acidic catalysis, which activates the carbonyl group for nucleophilic attack.[5]
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at a lower temperature. While this may slow the reaction rate, it often increases selectivity by favoring the pathway with the lower activation energy. Start at 0 °C and slowly warm to room temperature, monitoring by TLC or HPLC.
-
Solvent Optimization: The solvent polarity can influence the stability of the intermediates. Screen a range of solvents. Protic solvents like ethanol are common, but exploring aprotic solvents like THF or toluene may alter the selectivity profile.
-
pH Control: The reaction is acid-catalyzed, but excess acid can lead to side reactions. The optimal pH is typically between 0 and 6.9.[8] Experiment with sub-stoichiometric amounts of a milder acid, such as acetic acid, instead of strong mineral acids.[1]
-
Pre-formation of Intermediates: Consider a stepwise approach where you first form the hydrazone at one carbonyl selectively (often the more reactive ketone over an ester) under controlled conditions, then drive the cyclization in a second step with heat or a change in pH.
-
Issue 2: Byproduct Formation During Amide Coupling
Q: During the amide coupling step between my pyrazole-carboxylic acid and amine, I observe a significant byproduct that appears to be the pyrazole N-acylated product. How can I prevent this?
A: This side reaction occurs because the pyrazole ring's nitrogen atom can act as a competing nucleophile, attacking the activated carboxylic acid intended for the target amine.[9]
-
Causality: The nucleophilicity of the pyrazole nitrogen can sometimes rival that of the target amine, especially if the amine is sterically hindered or electronically deactivated. This leads to the formation of a stable N-acyl pyrazole, a thermodynamic sink that reduces your yield.
-
Troubleshooting Steps:
-
Use a Bulky Activating Agent: Reagents like HATU or HBTU generate a bulky active ester. The steric hindrance of this intermediate can favor reaction with a less-hindered primary or secondary amine over the more-hindered pyrazole nitrogen.
-
Employ Additives: Using additives like HOBt or HOAt with carbodiimide coupling reagents (e.g., EDC) can suppress side reactions by forming a less reactive, more selective intermediate ester.[9]
-
Protecting Groups (Last Resort): If the above methods fail, consider protecting the pyrazole nitrogen. A tert-butoxycarbonyl (Boc) or trityl (Trt) group can be installed on the pyrazole nitrogen before the coupling reaction and removed afterward.[9] This adds steps to the synthesis but can be the most robust solution.
-
Caption: Decision workflow for troubleshooting low amide coupling yields.
Issue 3: Difficulties with Product Purification and Isolation
Q: My final pyrazole-carboxamide product is an oil or a low-melting solid that is difficult to crystallize, and column chromatography is not feasible for our 10 kg scale. What are my options?
A: This is a common hurdle in process chemistry. The key is to transform the product into a more easily handled, crystalline form.
-
Causality: The inability to crystallize can be due to residual solvents, minor impurities inhibiting lattice formation, or the inherent physical properties of the molecule itself.
-
Troubleshooting Steps:
-
Salt Formation: If your molecule has a basic handle (like a pyridine or other amine), you can form a salt with an acid (e.g., HCl, H₂SO₄, or an organic acid like methanesulfonic acid). Acid addition salts are often highly crystalline and much easier to isolate and purify by filtration than the free base.[10] The salt can be neutralized in a later step if the free base is required.
-
Solvent Screening for Recrystallization: Perform a systematic solvent screen. Use a high-throughput method with small amounts of your crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) and anti-solvents (e.g., water, heptane). Look for systems where the product is soluble when hot but sparingly soluble when cold.
-
Slurrying: If a full recrystallization is not possible, slurrying the crude product in a solvent where it is poorly soluble (e.g., diethyl ether or heptane) can effectively wash away more soluble impurities and sometimes induce crystallization.
-
Seeding: If you have ever managed to obtain a small amount of crystalline material, use it to seed a supersaturated solution of your crude product. This can dramatically facilitate crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which amide coupling reagent is the most suitable for industrial-scale synthesis?
A: The "best" reagent is a trade-off between cost, efficiency, safety, and waste profile. There is no single answer, but here is a comparative analysis to guide your decision.[11][12][13][14]
| Parameter | Acid Chlorides (e.g., SOCl₂, (COCl)₂)[1] | Carbodiimides (e.g., EDC) | Phosphonium/Uronium (e.g., HATU, HBTU) |
| Cost | Very Low | Moderate | High to Very High |
| Efficiency | Very High | Good to High | Very High, Fast Reactions |
| Byproducts | HCl, SO₂ (gaseous) | Soluble Urea | Soluble Phosphine Oxide / Tetramethylurea |
| Byproduct Removal | Quenching/Scrubbing | Aqueous Workup/Crystallization | Aqueous Workup/Crystallization (can be difficult) |
| Safety/Handling | Corrosive, toxic gases, highly reactive | Skin sensitizer | Potentially explosive (HBTU/HATU) |
| Industrial Viability | Excellent for simple, robust substrates. Requires engineering controls for gas handling. | Good. EDC is common, but urea byproduct can complicate purification. | Poor for large-scale APIs. Typically reserved for high-value, complex molecules where efficiency is paramount. |
Recommendation: For early-stage scale-up, activating the pyrazole-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is often the most cost-effective method.[1] However, this requires careful process control to manage the exothermic reaction and off-gassing. For more sensitive substrates, EDC in combination with HOBt is a reliable, albeit more expensive, alternative.[9][15]
Q2: What are the critical safety considerations when using hydrazine at an industrial scale?
A: Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be explosive.[16] Industrial use demands strict safety protocols:
-
Engineering Controls: All manipulations should occur in a closed system or a well-ventilated reactor with scrubbers to handle any potential vapor release.
-
Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, chemically resistant suits, and gloves are mandatory.
-
Temperature Control: Hydrazine reactions can be exothermic. Ensure the reactor has adequate cooling capacity and that addition is done slowly and controllably to prevent thermal runaway.
-
Quenching & Waste: Have a validated quenching procedure ready. Aqueous solutions of sodium hypochlorite or hydrogen peroxide can be used to neutralize excess hydrazine, but this process itself can be exothermic and must be carefully controlled. All waste must be treated as hazardous.
Q3: How can I adopt "green chemistry" principles for my pyrazole-carboxamide synthesis?
A: Optimizing for industrial production inherently aligns with many green chemistry principles (reducing waste, improving efficiency).
-
Solvent Choice: Replace hazardous solvents like dichloromethane (DCM) or DMF with greener alternatives where possible. Consider 2-MeTHF, CPME, or ethyl acetate.
-
Atom Economy: Choose reactions with high atom economy. The direct amide coupling is superior to the acid chloride route in this regard, as it incorporates more atoms from the reagents into the final product.
-
Catalysis: Using catalytic acid for the Knorr synthesis is preferable to stoichiometric amounts.[5]
-
Process Intensification: Explore one-pot processes where the pyrazole formation and amide coupling could potentially be done sequentially in the same reactor, reducing solvent waste and workup steps.[17]
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-carboxylate Ester via Knorr Cyclocondensation
This protocol describes a representative synthesis using common starting materials.
-
Setup: Equip a temperature-controlled reactor with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Charge Reagents: Charge the reactor with ethanol (5 volumes) and the hydrazine derivative (1.0 eq). Begin stirring.
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the solution.[1]
-
Substrate Addition: Add the β-ketoester (e.g., ethyl acetoacetate, 1.05 eq) dropwise via the addition funnel, maintaining the internal temperature below 30 °C.[1]
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 80 °C) and monitor the reaction by HPLC until the starting material consumption is >98% (typically 4-8 hours).[4]
-
Workup & Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by ~70% under vacuum. Add water (5 volumes) to precipitate the product. Stir the resulting slurry for 1 hour at 10 °C.
-
Filtration: Collect the solid product by filtration, wash the cake with a cold mixture of ethanol/water (1:1), followed by cold water.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight.
Protocol 2: Saponification to Pyrazole-4-carboxylic Acid
-
Setup: Use a reactor equipped for stirring and temperature control.
-
Dissolution: Suspend the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF (3 volumes) and water (2 volumes).[1]
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq) to the slurry.
-
Reaction: Heat the mixture to 50 °C and stir vigorously until the reaction is complete by HPLC analysis (typically 4-12 hours).[1]
-
Acidification: Cool the mixture to 0-5 °C in an ice bath. Slowly and carefully add hydrochloric acid (3 M) until the pH of the mixture is 2-3. A thick precipitate should form.[1]
-
Isolation: Stir the cold slurry for 1 hour. Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum at 60 °C.
Protocol 3: Amide Coupling via Acid Chloride
-
Setup: In a dry reactor under a nitrogen atmosphere, suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 volumes). Add a catalytic amount of DMF (0.02 eq).[1]
-
Activation: Cool the suspension to 0 °C. Add thionyl chloride (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C. Gas evolution (SO₂ and HCl) will occur.
-
Acid Chloride Formation: Warm the mixture to room temperature and stir for 1-2 hours until the solid dissolves and gas evolution ceases.
-
Amine Addition: In a separate reactor, dissolve the target amine (1.1 eq) and triethylamine (TEA, 2.5 eq) in DCM (3 volumes). Cool to 0 °C.
-
Coupling: Slowly transfer the activated acid chloride solution into the amine solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by HPLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product for further purification (e.g., recrystallization).[1]
Part 4: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific Catalog. [Link]
-
Google Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 7955-7989. [Link]
-
MDPI. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Google Patents. (n.d.). Process for the preparation of pyrazoles. EP0020964A1.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. IJPSR. [Link]
-
National Institutes of Health (NIH). (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
National Institutes of Health (NIH). (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure. [Link]
-
MDPI. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]
-
Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
-
Journal of Pharmaceutical Research and Reports. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Welcome to the dedicated technical support guide for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the degradation of this critical intermediate during storage and handling. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory standards.
Introduction to the Stability of this compound
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably sildenafil.[1] The stability of this compound is paramount to ensure the quality, purity, and safety of the final drug product. The presence of both an amino group and a carboxamide group on the pyrazole ring makes the molecule susceptible to specific degradation pathways, primarily hydrolysis and oxidation. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on manufacturer safety data sheets (SDS) and general chemical stability principles, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. To minimize degradation, especially from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. For long-term storage, refrigeration (2-8°C) is advisable.
Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?
A2: The two primary functional groups of concern are the 4-amino group and the 5-carboxamide group. The amino group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. The carboxamide group is prone to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to form the corresponding carboxylic acid.[2]
Q3: How does pH affect the stability of this compound in solution?
A3: The compound is expected to be most stable in a neutral pH range. In acidic or basic solutions, the rate of hydrolysis of the carboxamide group will increase. Forced degradation studies on sildenafil, the downstream product, show partial degradation under both acidic and basic conditions, indicating the pyrazole carboxamide core's susceptibility to pH extremes.[3]
Q4: Is this compound sensitive to light?
A4: While solid-state sildenafil shows good photostability, its solutions can undergo photodegradation.[3][4] As a precautionary measure, it is recommended to handle this compound in a manner that minimizes exposure to light, especially UV light. Storing the compound in amber vials or in the dark is a best practice in line with ICH Q1B guidelines for photostability testing.[5]
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, dry, dark, inert atmosphere), the compound should remain stable for an extended period. However, for any critical application, it is essential to re-test the purity of the material if it has been stored for a long time, especially if the storage conditions have deviated from the ideal.
Troubleshooting Guide: Degradation Issues
This section addresses specific issues you might encounter, providing the causal explanations and step-by-step protocols for investigation and resolution.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage
Possible Cause: Chemical degradation due to improper storage conditions. The most likely culprits are hydrolysis and/or oxidation.
Causality Explained:
-
Hydrolysis: If the compound has been exposed to moisture, especially in the presence of acidic or basic contaminants, the carboxamide group can hydrolyze to form 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Oxidation: Exposure to air (oxygen), particularly if accelerated by light or trace metal impurities, can lead to the oxidation of the 4-amino group. This can result in the formation of colored impurities (often pinkish or brownish) and a variety of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss.
Experimental Protocol: Forced Degradation Study
To identify potential degradation products, a forced degradation study should be performed on a small scale. This will help confirm the identity of the unknown peaks in your HPLC analysis.[5]
Objective: To generate likely degradation products of this compound under controlled stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber (optional, or a UV lamp)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24 hours), take an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. At timed intervals, take an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At timed intervals, take an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C. At timed intervals, prepare solutions from the solid sample or dilute the heated solution for HPLC analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after exposure.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Issue 2: The solid compound has developed a pink or brownish color over time.
Possible Cause: Oxidation of the 4-amino group.
Causality Explained: Aromatic amines are known to be susceptible to oxidation, which often results in the formation of colored products. This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light and heat. The color change is a visual indicator that the purity of the compound has likely been compromised.
Preventative Measures:
-
Strict Exclusion of Oxygen: Always handle and store the compound under an inert atmosphere. After weighing out the material, flush the container with nitrogen or argon before sealing.
-
Light Protection: Store the compound in an amber glass vial or in a light-blocking container.
-
Temperature Control: Avoid storing the compound at elevated temperatures. Refrigeration is recommended.
Table 1: Summary of Potential Degradation Pathways and Preventative Measures
| Degradation Pathway | Stress Condition | Likely Degradation Product(s) | Preventative Measures |
| Hydrolysis | Moisture, Acidic/Basic pH | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Store in a desiccator; avoid exposure to acidic or basic environments. |
| Oxidation | Oxygen, Light, Heat, Metal Ions | Oxidized amino-species (e.g., nitroso, nitro derivatives), colored polymers | Store under inert gas (N₂/Ar); use amber vials; store in a cool place. |
| Photolysis | UV/Visible Light | Ring-opened products, various radical-mediated products | Store in the dark; use light-blocking containers. |
| Thermal Degradation | High Temperature | Various decomposition products | Store at recommended cool or refrigerated temperatures. |
Recommended Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of this compound.
Objective: To separate the intact compound from its potential degradation products.
Suggested HPLC Parameters (Starting Point for Method Development):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B. (e.g., 95:5 A:B to 5:95 A:B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 290 nm (or PDA detector to scan a range) |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (the ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness.[6]
Caption: Factors influencing the stability of the compound.
References
- International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
- Bhole, R., Bonde, C., Girase, G., & Gurav, S. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Identification of its Degradation Products. An-Najah University Journal for Research - A (Natural Sciences), 38(3).
- Zhang, Y. (2010). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Eichhorn, P., & Aga, D. S. (2012). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. ResearchGate.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Rochelle, D. R., & Rochelle, J. L. (2010). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate.
- Agyepong, A. A., & Ofori-Kwakye, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Sahu, J. K., & Sahu, A. (2017). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.
- Ferreira, M. J., & Leitão, J. M. (2019). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules.
- Eichhorn, P., & Aga, D. S. (2012). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Environmental Science & Technology.
- Nagarajan, B., & Priyadarshini, B. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. ResearchGate.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Gazy, A. A. K., & El-Zeiny, M. B. (2019). Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product. ResearchGate.
- SGS. (n.d.). How to Approach a Forced Degradation Study.
- Reddy, B. P., & Reddy, K. R. (2010). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. E-Journal of Chemistry.
- Shintani, H. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Eichhorn, P., & Aga, D. S. (2014). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS. ResearchGate.
- Kumar, A. (2017). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine.
- Nagarajan, B., & Priyadarshini, B. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers.
- Ruenraroengsak, P., & Kirking, T. (2011). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Science.
- Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
Sources
Refinement of analytical techniques for pyrazole carboxamide quantification
Technical Support Center: Quantification of Pyrazole Carboxamides
Welcome to the technical support hub for the analytical quantification of pyrazole carboxamide compounds. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, you will find practical, in-depth answers to common challenges encountered during method development, validation, and routine analysis.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed troubleshooting, please refer to the comprehensive guides in Part 2.
Q1: My HPLC analysis is showing significant peak tailing for my pyrazole carboxamide analyte. What is the likely cause and how can I fix it?
A: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like pyrazoles. The primary cause is often secondary interactions between the basic nitrogen atoms in your analyte and residual acidic silanol groups on the surface of the silica-based stationary phase.[1]
-
Quick Fixes:
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (typically to a pH of 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield these residual silanols. Ensure you are using a column suitable for basic compounds.
-
Check for Column Contamination: Contaminants from previous analyses can also cause peak tailing. Flush your column with a strong solvent to remove any adsorbed compounds.[1]
-
Q2: I'm observing inconsistent retention times in my HPLC runs. What should I investigate?
A: Retention time drift can be caused by several factors related to your HPLC system or mobile phase preparation.[2]
-
Troubleshooting Steps:
-
Mobile Phase Composition: Inaccurately prepared or degrading mobile phase is a frequent culprit. Prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed. For gradient methods, ensure your pump's mixer is functioning correctly.[2]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time can lead to shifting retention times.[2]
-
Pump Performance: Check for leaks in the pump seals or fittings.[2][3] Fluctuations in pump pressure can indicate air bubbles in the system; degas your mobile phase and purge the pump.[2]
-
Temperature Control: Inconsistent column temperature can affect retention. Use a column oven to maintain a stable temperature.[2]
-
Q3: My LC-MS/MS sensitivity for pyrazole carboxamides is lower than expected. How can I improve it?
A: Low sensitivity in LC-MS/MS can stem from issues with ionization, fragmentation, or matrix effects.
-
Optimization Strategies:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically effective for pyrazole carboxamides due to their nitrogen atoms, which are readily protonated.[4][5] Optimize source parameters like capillary voltage, gas flow, and temperature.
-
Mobile Phase Additives: The choice of mobile phase additive is critical. While formic acid is common, ammonium formate or ammonium acetate can sometimes improve ionization efficiency.
-
MRM Transition Optimization: Ensure you have selected the most abundant and stable precursor-to-product ion transition (MRM) for your analyte. This may require direct infusion of a standard solution into the mass spectrometer.
-
Sample Preparation: Matrix components from your sample (e.g., plasma, tissue extracts) can suppress the ionization of your analyte. Implement a more rigorous sample cleanup technique like solid-phase extraction (SPE) to remove these interferences.[6]
-
Q4: Do I need to validate my analytical method for pyrazole carboxamide quantification?
A: Yes, if the data is to be used for regulatory submissions, quality control, or in a clinical setting, method validation is mandatory. The International Council for Harmonisation (ICH) provides comprehensive guidelines on this process.[7][8][9]
-
Key Validation Parameters (ICH Q2(R2)):
-
Specificity: The ability to assess the analyte in the presence of other components.[7]
-
Linearity: A direct correlation between concentration and response.[7]
-
Accuracy: Closeness of results to the true value.[7]
-
Precision: Repeatability and intermediate precision of the method.
-
Quantitation Limit (LOQ): The lowest concentration that can be reliably quantified.
-
Detection Limit (LOD): The lowest concentration that can be detected.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters.[10]
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for pyrazole carboxamide quantification. This guide addresses frequent problems and provides a systematic approach to troubleshooting.
// Tailing Path Tailing_Causes [label="Potential Causes:\n1. Secondary Silanol Interactions\n2. Column Contamination\n3. Mismatched Sample Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Tailing_Sol1 [label="Solution 1: Modify Mobile Phase\n- Lower pH (add 0.1% Formic Acid)\n- Use Base-Deactivated Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailing_Sol2 [label="Solution 2: Clean Column\n- Flush with strong solvent\n (e.g., Isopropanol, Methylene Chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailing_Sol3 [label="Solution 3: Adjust Sample Solvent\n- Dissolve sample in mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Fronting Path Fronting_Causes [label="Potential Causes:\n1. Column Overload\n2. Sample solvent stronger than\n mobile phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Fronting_Sol1 [label="Solution 1: Reduce Concentration\n- Dilute the sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fronting_Sol2 [label="Solution 2: Adjust Sample Solvent\n- Dissolve sample in a weaker solvent\n or mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Splitting Path Splitting_Causes [label="Potential Causes:\n1. Column Void / Damage\n2. Clogged Inlet Frit\n3. Sample solvent incompatibility", fillcolor="#F1F3F4", fontcolor="#202124"]; Splitting_Sol1 [label="Solution 1: Replace Column\n- Inspect for bed collapse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Splitting_Sol2 [label="Solution 2: Backflush or Replace Frit\n- Disconnect from detector first!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Splitting_Sol3 [label="Solution 3: Match Sample Solvent\n- Dissolve sample in mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Tailing; Check_Tailing -> Tailing_Causes [label="Yes"]; Check_Tailing -> Check_Fronting [label="No"]; Tailing_Causes -> Tailing_Sol1; Tailing_Causes -> Tailing_Sol2; Tailing_Causes -> Tailing_Sol3; Tailing_Sol1 -> End; Tailing_Sol2 -> End; Tailing_Sol3 -> End;
Check_Fronting -> Fronting_Causes [label="Yes"]; Check_Fronting -> Check_Splitting [label="No"]; Fronting_Causes -> Fronting_Sol1; Fronting_Causes -> Fronting_Sol2; Fronting_Sol1 -> End; Fronting_Sol2 -> End;
Check_Splitting -> Splitting_Causes [label="Yes"]; Check_Splitting -> End [label="No (Other Issue)"]; Splitting_Causes -> Splitting_Sol1; Splitting_Causes -> Splitting_Sol2; Splitting_Causes -> Splitting_Sol3; Splitting_Sol1 -> End; Splitting_Sol2 -> End; Splitting_Sol3 -> End; } end_dot Caption: Troubleshooting workflow for common HPLC peak shape problems.
If you suspect column contamination is causing pressure issues or peak shape problems, a thorough cleaning is necessary.[1]
Objective: To remove strongly adsorbed contaminants from a reversed-phase (C18) column.
Materials:
-
HPLC-grade water
-
Isopropanol
-
Methylene Chloride (optional, for very non-polar contaminants)
-
Hexane (optional, for very non-polar contaminants)
Procedure:
-
Disconnect from Detector: ALWAYS disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Initial Flush: Flush the column with your mobile phase but without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water).
-
Intermediate Solvent Flush: Flush the column with at least 25 mL of Isopropanol. This is crucial if you plan to use immiscible solvents like hexane.
-
Strong Solvent Wash:
-
For polar and moderately non-polar contaminants, flushing with 100% Acetonitrile or Methanol may be sufficient.
-
For highly non-polar contaminants, you can use a stronger solvent series. A typical reversed-phase column cleaning sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride*
-
Hexane*
-
-
-
Return to Mobile Phase: To return to your reversed-phase mobile phase, reverse the flushing sequence, ensuring you use Isopropanol as a bridge between hexane/methylene chloride and acetonitrile/methanol.
-
Re-equilibration: Once flushed with your initial mobile phase (without buffer), reconnect the column to the detector and equilibrate with the full mobile phase until a stable baseline is achieved.
*Note: Always check your column's manual to ensure compatibility with strong organic solvents like Methylene Chloride and Hexane.
Guide 2: LC-MS/MS Method Development Workflow
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for quantifying pyrazole carboxamides, especially in complex biological matrices.
This table provides a starting point for developing a quantification method for a novel pyrazole carboxamide derivative. Parameters should be optimized for each specific analyte and instrument.
| Parameter | Typical Setting/Value | Rationale |
| LC Column | C18, 2.1 x 50 mm, < 3 µm | Provides good retention for moderately non-polar pyrazole carboxamides.[5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]+) for ESI+ and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, balancing analysis time and efficiency. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure.[4] |
| Ionization Mode | ESI Positive | Pyrazole nitrogens are readily protonated.[4][5] |
| Capillary Voltage | 3 - 4 kV | Optimized to maximize signal for the specific analyte.[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions. |
References
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- HPLC Troubleshooting Guide. Restek. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Mitigating Mammalian Toxicity in 1-methyl-1H-pyrazole-5-carboxamide Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-5-carboxamide derivatives. This class of compounds has shown significant promise in various applications, including as antiparasitic agents; however, unexpected mammalian toxicity has been a critical challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and address these toxicological hurdles in your research.
Introduction: The Paradox of Potency and Toxicity
The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry. Derivatives have demonstrated potent activity against a range of targets, including parasitic nematodes.[1][2][3] A perplexing issue that has emerged is the significant discrepancy between in vitro and in vivo toxicity. Many compounds in this class exhibit low cytotoxicity in standard cell-based assays yet demonstrate acute and potent toxicity in rodent models.[1][2][4]
Research has revealed that the primary driver of this toxicity is the impairment of mitochondrial function, specifically the inhibition of cellular respiration.[1][2][3] This guide will equip you with the foundational knowledge and practical methodologies to proactively assess and navigate this mitochondrial liability.
Frequently Asked Questions (FAQs) - Understanding the Root Cause
Here we address common questions regarding the underlying mechanism of toxicity associated with 1-methyl-1H-pyrazole-5-carboxamide derivatives.
Q1: Why are these compounds toxic to mammals when they are designed to target parasites or fungi?
The toxicity stems from the inhibition of a highly conserved enzyme, succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5][6] While subtle structural differences in the SDH enzyme between target organisms (like fungi or nematodes) and mammals can be exploited to achieve selectivity, many pyrazole carboxamide derivatives exhibit off-target inhibition of the mammalian enzyme. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cascade of detrimental effects including a halt in ATP production and the generation of harmful reactive oxygen species (ROS).[5]
Q2: My standard cytotoxicity assays (e.g., MTT, LDH) on cancer cell lines showed the compound is safe. Why did it fail in animal studies?
This is a critical observation reported in the literature.[1][2] Standard cytotoxicity assays often rely on cell lines that are highly glycolytic and less dependent on mitochondrial oxidative phosphorylation for energy production. Therefore, these cells can be less sensitive to mitochondrial toxicants. The unexpected in vivo toxicity is often revealed in metabolically active tissues that are highly reliant on mitochondrial respiration, such as the liver.[1][2][7] To bridge this gap, it is crucial to use more physiologically relevant cell models or assays that directly probe mitochondrial function.[1][8]
Q3: What are the typical signs of toxicity observed in vivo?
Studies have reported a rapid onset of acute toxicity in mice following oral administration of these compounds.[2][4] Observable signs can appear within 15 minutes of dosing, suggesting rapid absorption and a direct impact on a vital physiological process.[2][4]
Q4: Is there a correlation between the physicochemical properties of these derivatives, like lipophilicity, and their toxicity?
Yes, to some extent. One study noted that murine toxicity was positively correlated with the inhibition of oxygen consumption in rat hepatoma (FAO) cells.[2] This inhibition of oxygen consumption, in turn, was negatively correlated with the lipophilicity of the right-hand side (RHS) of the molecule, though not with the overall molecular lipophilicity.[2] This suggests that specific structural features influencing the interaction with the mitochondrial target are key determinants of toxicity.
Troubleshooting Guides & Experimental Protocols
This section provides actionable steps and detailed protocols to investigate and mitigate the toxicity of 1-methyl-1H-pyrazole-5-carboxamide derivatives.
Problem 1: Unexpected in vivo toxicity despite low in vitro cytotoxicity.
Your lead compound appeared safe in initial cell-based screens but showed significant toxicity in animal models. This points towards a specific mechanism of toxicity not captured by your initial assays, with mitochondrial dysfunction being the prime suspect.
Recommended Action: Directly assess the impact of your compound on mitochondrial function.
Protocol 1: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol utilizes extracellular flux analysis to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Objective: To determine if the test compound inhibits mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
Mammalian cells with active mitochondrial respiration (e.g., HepG2, primary hepatocytes, or FAO cells)
-
Culture medium (consider glucose-free medium supplemented with galactose to force reliance on oxidative phosphorylation)[9]
-
Test compound and vehicle control (e.g., DMSO)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with assay medium and incubate for a short period. Inject the test compound at various concentrations into the designated wells.
-
OCR Measurement: Place the plate in the Seahorse XF Analyzer and perform baseline OCR measurements.
-
Mitochondrial Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A dose-dependent decrease in basal and maximal respiration is indicative of mitochondrial toxicity.[8]
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of mitochondrial dysfunction.[8][10]
Objective: To assess if the test compound disrupts the mitochondrial membrane potential.
Materials:
-
Fluorescent microscope or plate reader
-
Black-walled, clear-bottom microplates
-
Mammalian cell line of choice
-
Test compound and vehicle control
-
Fluorescent MMP dye (e.g., JC-1 or TMRE)
-
Positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane)
Procedure:
-
Cell Culture and Treatment: Seed cells in the microplate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. Include wells for vehicle control and a positive control.
-
Dye Loading: Remove the treatment medium and incubate the cells with the MMP dye according to the manufacturer's instructions.
-
Washing: Gently wash the cells to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader or visualize under a fluorescence microscope.
-
For JC-1: Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low MMP will show green fluorescence (J-monomers). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
For TMRE: The fluorescence intensity is proportional to the MMP. A decrease in fluorescence indicates depolarization.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the treated groups to the controls. A significant decrease in MMP in a dose-dependent manner suggests mitochondrial toxicity.
Problem 2: Screening new derivatives for potential mitochondrial toxicity early in development.
You have a library of new 1-methyl-1H-pyrazole-5-carboxamide derivatives and want to prioritize those with a lower risk of mitochondrial toxicity before committing to more extensive studies.
Recommended Action: Implement a tiered, high-throughput screening approach.
Protocol 3: High-Throughput Screening for Mitochondrial Dysfunction
This protocol describes a simplified, plate-based assay to quickly assess mitochondrial toxicity.
Objective: To rapidly screen a compound library for mitochondrial liabilities.
Workflow:
-
Primary Screen (Cell Viability in Galactose Medium): Culture cells (e.g., HepG2) in medium containing galactose instead of glucose.[9] This forces the cells to rely on oxidative phosphorylation. Assess cell viability (e.g., using CellTiter-Glo®) after treatment with the compounds. Compounds that show significantly higher toxicity in galactose medium compared to glucose medium are flagged as potential mitochondrial toxicants.
-
Secondary Screen (MMP Assay): For the hits from the primary screen, perform a high-throughput MMP assay using a fluorescent plate reader as described in Protocol 2.
-
Confirmation (OCR Measurement): Confirm the activity of the most potent mitochondrial toxicants from the secondary screen by measuring their effect on oxygen consumption as described in Protocol 1.
This tiered approach efficiently filters out compounds with mitochondrial liabilities early in the discovery pipeline.
Problem 3: Suspected involvement of metabolic activation in toxicity.
You are concerned that a metabolite of your compound, rather than the parent compound itself, might be responsible for the observed toxicity. This is a valid concern as Cytochrome P450 (CYP) enzymes are known to metabolize pyrazole-containing structures.[11][12]
Recommended Action: Evaluate the interaction of your compound with major drug-metabolizing CYP enzymes.
Protocol 4: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general method to determine if your compound inhibits the activity of major CYP isoforms.[13][14]
Objective: To determine the IC50 value of the test compound against major human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates and their corresponding metabolites
-
NADPH regenerating system
-
Test compound and vehicle control
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation: In a microplate, incubate the HLM or recombinant enzymes with a range of concentrations of your test compound.
-
Reaction Initiation: Add the isoform-specific probe substrate and the NADPH regenerating system to start the metabolic reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of your test compound relative to the vehicle control. Determine the IC50 value (the concentration of your compound that causes 50% inhibition). A low IC50 value indicates that your compound is a potent inhibitor of that CYP isoform, which could lead to drug-drug interactions.[13][15]
Problem 4: Observed oxidative stress in cells treated with the compounds.
Inhibition of the mitochondrial electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), causing oxidative stress.[5][10]
Recommended Action: Quantify the production of intracellular ROS.
Protocol 5: Measurement of Intracellular ROS
This protocol uses a cell-permeable fluorescent probe to detect intracellular ROS.[16][17]
Objective: To determine if the test compound induces ROS production in cells.
Materials:
-
Fluorescent plate reader or flow cytometer
-
Mammalian cell line
-
Test compound and vehicle control
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA)
-
Positive control (e.g., H2O2 or a known ROS inducer)
Procedure:
-
Cell Seeding and Dye Loading: Seed cells in a microplate. Load the cells with the H2DCFDA probe according to the manufacturer's protocol. H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
-
Compound Treatment: Wash the cells to remove excess probe and then treat them with various concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader or at a specific endpoint using a flow cytometer.
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.
Data Presentation
To provide a reference for your experimental results, the following table summarizes key findings from the literature on 1-methyl-1H-pyrazole-5-carboxamide derivatives.
| Compound ID (Reference) | In Vivo Toxicity (Mouse MTD) | In Vitro Assay | IC50 / Effect |
| Representative Compounds[2] | Moderately to highly toxic by oral gavage | Oxygen Consumption (FAO cells) | Positively correlated with murine toxicity |
| Tolfenpyrad (related pyrazole)[1] | Max tolerated dose of 1 mg/kg in mice | Oxygen Consumption (FAO cells) | Reduced respiratory rate |
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams outline the mechanism of toxicity and the recommended experimental workflow.
Caption: Proposed mechanism of toxicity for 1-methyl-1H-pyrazole-5-carboxamide derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 9. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 10. Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Research Portal [openresearch.surrey.ac.uk]
- 17. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Passive Permeability of Pyrazolo[1,5-a]pyrimidine-3-carboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the passive permeability of pyrazolo[1,5-a]pyrimidine-3-carboxamides. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in your drug discovery journey.
Introduction: The Permeability Challenge with Pyrazolo[1,5-a]pyrimidine-3-carboxamides
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including as antitubercular agents and kinase inhibitors.[1][2][3] However, a common challenge encountered during the development of these compounds is their often suboptimal passive permeability. This property is a critical determinant of a drug's oral bioavailability and its ability to reach its target site of action.[4] This guide will delve into the key factors governing passive permeability and provide actionable strategies to enhance this crucial property in your pyrazolo[1,5-a]pyrimidine-3-carboxamide series.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine-3-carboxamide analog shows potent in vitro activity but has poor cellular permeability. What are the likely reasons for this?
A1: Poor passive permeability in this chemical class often stems from a combination of physicochemical properties. The key determinants include:
-
High Polarity: The presence of multiple hydrogen bond donors (HBDs) and acceptors (HBAs) in the pyrazolo[1,5-a]pyrimidine core and the carboxamide linker contributes to a high polar surface area (PSA).[5][6] Molecules with a high PSA tend to have a strong affinity for the aqueous environment and face a significant energy barrier when partitioning into the lipophilic cell membrane.
-
Low Lipophilicity: While seemingly counterintuitive to the polarity issue, an inappropriate lipophilicity (logP/logD) can also hinder permeability. There is an optimal range for lipophilicity; compounds that are too hydrophilic will not readily enter the lipid bilayer, while those that are excessively lipophilic may get trapped within the membrane.[7]
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.[5] As you elaborate the scaffold with various substituents to optimize for target engagement, it's crucial to monitor the impact on MW.
-
Molecular Flexibility and Conformation: The three-dimensional shape and conformational flexibility of a molecule can influence its ability to traverse the cell membrane. Molecules that can adopt a more compact, less polar conformation in a non-polar environment may exhibit better permeability.[6][8]
Q2: What are the primary assays I should use to assess the passive permeability of my compounds?
A2: A tiered approach using both artificial and cell-based assays is recommended for a comprehensive assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9][10] It is an excellent tool for early-stage screening to assess passive transcellular permeability without the complexities of active transport or metabolism.[9][10][11][12]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium.[13][14] It provides a more physiologically relevant model by accounting for both passive diffusion and active transport mechanisms.[10][13] By measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can determine the efflux ratio, which indicates if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14][15]
Q3: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and how can I address it?
A3: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that your compound is actively transported out of the cell by efflux pumps such as P-gp or Breast Cancer Resistance Protein (BCRP).[15] This can significantly reduce its intracellular concentration and overall bioavailability.
Troubleshooting Strategies:
-
Structural Modifications: Subtle structural changes can disrupt the recognition of your compound by efflux transporters. Strategies include:
-
Introducing steric hindrance near the recognition sites.
-
Altering the hydrogen bonding pattern.
-
Modulating the overall lipophilicity and charge distribution.
-
-
Co-dosing with an Efflux Inhibitor: In your Caco-2 assay, you can include a known P-gp inhibitor like verapamil or a BCRP inhibitor like fumitremorgin C.[15] A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
Troubleshooting Guide: Strategies to Improve Passive Permeability
This section provides a structured approach to systematically address and improve the passive permeability of your pyrazolo[1,5-a]pyrimidine-3-carboxamide series.
Issue 1: Low Permeability due to High Polarity (High PSA)
Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine core and the carboxamide moiety inherently possess polar atoms. The nature and substitution pattern of R1, R2, and R3 (see generic structure below) can further exacerbate this.
Caption: Generic structure of pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Mitigation Strategies:
-
Reduce Hydrogen Bond Donors (HBDs):
-
N-Methylation: Methylation of amide or amine nitrogens can mask HBDs, reduce polarity, and in some cases, improve permeability.[16] However, be mindful that this can also impact target binding.
-
Bioisosteric Replacement: Replace polar groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.[17]
-
-
Introduce Intramolecular Hydrogen Bonds (IMHBs):
-
Strategically placing functional groups that can form an intramolecular hydrogen bond can "hide" the polar functionality, reducing the effective PSA in the non-polar environment of the cell membrane.[16][18] This can lead to a more "chameleonic" molecule that adapts its conformation to its environment.[6][8]
-
-
Macrocyclization:
-
Connecting distant parts of the molecule to form a macrocycle can pre-organize the molecule into a more membrane-permeable conformation and shield polar groups.[17]
-
Issue 2: Suboptimal Lipophilicity (logP/logD)
Root Cause Analysis: The balance between aqueous solubility and membrane partitioning is crucial. Your compound might be too hydrophilic or too lipophilic.
Mitigation Strategies:
-
Modulate Lipophilicity:
-
Increase logD: For compounds that are too polar, introduce lipophilic groups such as alkyl or aryl substituents. The goal is to increase the distribution coefficient (logD) at a physiological pH of 7.4.[17]
-
Decrease logD: For compounds that are too greasy, introduce polar functional groups or heteroatoms to improve aqueous solubility.
-
-
Ionization State:
-
The pKa of ionizable groups significantly influences logD and, consequently, permeability.[4] Modifying the electronic properties of the scaffold can alter the pKa to favor a more neutral species at physiological pH, which is generally more permeable.
-
Data-Driven Decision Making: Physicochemical Property Guidelines
To guide your optimization efforts, consider the following general physicochemical property ranges associated with good passive permeability.
| Physicochemical Property | Target Range for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more readily.[5] |
| logP / logD at pH 7.4 | 1 - 3 | Balances aqueous solubility and membrane partitioning.[7] |
| Polar Surface Area (PSA) | < 140 Ų | Reduces the desolvation penalty for entering the membrane.[19] |
| Hydrogen Bond Donors (HBDs) | ≤ 5 | Minimizes strong interactions with the aqueous environment.[5] |
| Hydrogen Bond Acceptors (HBAs) | ≤ 10 | Reduces polarity. |
| Rotatable Bonds | < 10 | Less conformational flexibility can favor a permeable conformation. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.[9][11][20][21]
Materials:
-
96-well donor and acceptor plates
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Workflow:
Caption: PAMPA experimental workflow.
Step-by-Step Procedure:
-
Prepare Solutions: Dissolve test and control compounds in a suitable buffer (e.g., PBS with 5% DMSO) to the desired concentration.[21]
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in the donor plate.[11]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of buffer.[11]
-
Add Compounds to Donor Plate: Add 200 µL of the compound solutions to the donor plate wells.[10]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[10][20]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[10]
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Ceq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing permeability and efflux using Caco-2 cell monolayers.[13][15][22][23]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS) or Ringers buffer
-
Test and control compounds
-
TEER meter
-
LC-MS/MS system
Workflow:
Caption: Caco-2 permeability assay workflow.
Step-by-Step Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, intact barrier.[13][15] You can also use a marker like Lucifer yellow to assess integrity.[10]
-
Transport Experiment (A-to-B):
-
Wash the monolayer with pre-warmed buffer.
-
Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side for analysis.
-
-
Transport Experiment (B-to-A):
-
Repeat the process, but add the compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[14]
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).[14]
-
By systematically applying these troubleshooting strategies and experimental protocols, you can effectively diagnose and address the permeability issues associated with your pyrazolo[1,5-a]pyrimidine-3-carboxamide series, ultimately accelerating the development of promising drug candidates.
References
- Allen, J. G., et al. (2011). Discovery and optimization of 3-(Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin-related kinase A (TrkA). Bioorganic & Medicinal Chemistry Letters, 21(17), 5122-5126.
- Andrews, S. W., et al. (2011). Macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin-related kinase A (TrkA). Bioorganic & Medicinal Chemistry Letters, 21(23), 7171-7175.
- Bhal, S. K., et al. (2007). Physicochemical profiling: solubility, permeability and charge state. Current Drug Metabolism, 8(8), 835-850.
- Caco-2 Permeability Assay. (n.d.). Creative Bioarray.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Caco-2 Permeability Assay Protocol. (n.d.). Cyprotex.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Liu, H., et al. (2003). Development of a new PAMPA model for the prediction of blood-brain barrier permeability. Journal of Pharmacological and Toxicological Methods, 48(1), 41-48.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). MDPI.
- PAMPA - Permeability Assay. (n.d.). Technology Networks.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit (PAMPA-096). (n.d.). BioAssay Systems.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols.
- Physicochemical properties of drugs and membrane permeability: review article. (2007). Sabinet African Journals.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of Medicinal Chemistry.
- Shityakov, S., & Förster, C. (2014). In silico-predicted ADME and blood-brain barrier properties of novel 1,2,4-oxadiazole-based selective Cannabinoid Receptor 2 agonists. Computational and Molecular Biology, 4(2), 1-6.
- Sugano, K., et al. (2001). High throughput prediction of oral absorption: improvement of the Caco-2 permeability assay. Journal of Pharmacological Sciences, 87(3), 331-337.
- Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. (2013). PLoS ONE.
- Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
- Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(6), 689-694.
- Wieczorek, M., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(21), 5028.
- White, A. W., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry Letters, 25(16), 3340-3345.
- Wilson, D., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(9), 2489-2503.
- Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. Pharmaceutical Research, 14(6), 763-766.
- Zhang, T., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 23(10), 2635.
- Zhu, C., et al. (2002). A novel violet-excitable fluorescent protein from the coral fungus Dendronephthya. FEBS Letters, 522(1-3), 87-91.
- Zięba, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 682.
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Technical Support Center: Enhancing the Biological Activity of Pyrazole Carboxamide Amino Modules
Welcome to the Technical Support Center dedicated to the advancement of your research with pyrazole carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile scaffold. My objective is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and rationally design more potent and selective molecules.
The pyrazole carboxamide core is a privileged structure in both medicinal chemistry and agrochemistry, forming the foundation of numerous therapeutic agents and crop protection products.[1] Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its biological profile.[2] This guide will address common challenges and frequently asked questions encountered during the synthesis, purification, and biological evaluation of these compounds, with a focus on enhancing their activity through strategic modifications of the amino module.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that frequently arise when working with pyrazole carboxamide derivatives.
Q1: What are the most common strategies for synthesizing pyrazole carboxamides?
A1: The most prevalent and adaptable approach involves a two-stage process.[2] First, the pyrazole ring with a carboxylic acid or ester functional group is constructed, often through a cyclocondensation reaction like the Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The second stage is the coupling of the pyrazole carboxylic acid with a desired amine to form the final carboxamide.[2] An alternative, less common method involves forming the amide bond on an acyclic precursor before the cyclization to create the pyrazole ring.[2] The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern.[2]
Q2: What are the key biological targets of pyrazole carboxamide derivatives?
A2: Pyrazole carboxamides exhibit a broad range of biological activities by interacting with various targets.[3][4][5] In the agrochemical sector, a significant number of these compounds act as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[6] In medicinal chemistry, they have been developed as cannabinoid receptor (CB1) antagonists, anti-inflammatory agents (COX-2 inhibitors), anticancer agents, and immunosuppressants.[3][5][7][8]
Q3: How critical is the substitution pattern on the pyrazole ring for biological activity?
A3: The substitution pattern is paramount for determining both the potency and selectivity of the compound. For instance, in the context of CB1 receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for high affinity.[7] For SDHI fungicides, the substituents on the pyrazole ring and the nature of the carboxamide moiety both play a significant role in binding to the target enzyme.[6][9]
Q4: What are the initial steps to consider when a synthesized pyrazole carboxamide shows low or no biological activity?
A4: When faced with low activity, a systematic approach is crucial. First, verify the structure and purity of your compound using analytical techniques such as NMR, mass spectrometry, and HPLC. Impurities can interfere with biological assays. Second, reconsider the design of your molecule based on known structure-activity relationships (SAR) for the target of interest.[1] Small modifications to the substituents on the pyrazole ring or the amine moiety can lead to significant changes in activity.[1][7] Finally, ensure the biological assay is being performed under appropriate conditions and that the compound is soluble in the assay medium.
Troubleshooting Guide: Synthesis and Purification
This section provides solutions to specific problems that may arise during the synthesis and purification of pyrazole carboxamide derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in pyrazole ring formation | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate catalyst or solvent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; some cyclizations may require heating. - Screen different acid or base catalysts and solvents to find the optimal conditions for your specific substrates. |
| Formation of regioisomers during pyrazole synthesis | - Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. | - Employ starting materials that are symmetrical to avoid regioisomer formation. - If unsymmetrical starting materials are necessary, carefully choose reaction conditions that may favor the formation of one regioisomer. - Utilize chromatographic techniques (e.g., column chromatography) to separate the desired regioisomer. |
| Low yield in the amide coupling step | - Inefficient activation of the carboxylic acid. - Steric hindrance from bulky substituents on the pyrazole carboxylic acid or the amine. - Side reactions, such as the formation of an acylurea byproduct with carbodiimide coupling reagents. | - Use a more potent coupling reagent such as HATU or HBTU. - Increase the reaction temperature or extend the reaction time. - If using a carbodiimide like EDC, add an auxiliary nucleophile such as HOBt or HOAt to improve efficiency and suppress side reactions. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or coupling reagents. - Formation of closely related byproducts. | - Optimize the stoichiometry of your reactants to ensure complete conversion of the limiting reagent. - Choose a purification method appropriate for your compound's polarity. Options include column chromatography on silica gel or reverse-phase HPLC. - Recrystallization can be an effective method for obtaining highly pure crystalline products. |
| Hydrolysis of the carboxamide bond | - Exposure to strong acidic or basic conditions during workup or purification. | - Perform aqueous workups using mild acidic (e.g., dilute HCl) and basic (e.g., saturated sodium bicarbonate) solutions. - Avoid prolonged exposure to harsh pH conditions. |
Enhancing Biological Activity: A Guide to Rational Design
Improving the biological activity of your pyrazole carboxamide derivatives requires a deep understanding of the structure-activity relationships (SAR) for your specific target. The following section provides general principles and actionable strategies.
Understanding the Pharmacophore
The pyrazole carboxamide scaffold can be dissected into three key components for modification: the pyrazole core (A), the carboxamide linker (B), and the amino module (C).
Caption: Key components of the pyrazole carboxamide pharmacophore for targeted modification.
Strategies for Optimization
-
Modification of the Pyrazole Core (Region A):
-
Rationale: Substituents on the pyrazole ring can influence the compound's electronics, sterics, and ability to form key interactions with the target protein.
-
Actionable Advice:
-
Introduce small alkyl groups (e.g., methyl) or halogens (e.g., chloro, fluoro) to probe for specific binding pockets.[7]
-
Vary the substituents at the N1 position of the pyrazole ring, as this can significantly impact the overall conformation of the molecule. A classic example is the 2,4-dichlorophenyl group found in many potent CB1 antagonists.[7]
-
Consider bioisosteric replacements. For example, replacing a phenyl ring with a bioisosteric heterocycle can improve properties like solubility and metabolic stability.
-
-
-
Alterations to the Carboxamide Linker (Region B):
-
Rationale: The carboxamide linker is often involved in crucial hydrogen bonding interactions with the target. Its rigidity and orientation are critical.
-
Actionable Advice:
-
While direct modification of the amide bond is limited, its orientation can be influenced by the substituents in Regions A and C.
-
In some cases, replacing the carboxamide with a bioisosteric equivalent (e.g., a reverse amide or a sulfonamide) may be explored, but this often leads to a significant change in the compound's properties.
-
-
-
Diversification of the Amino Module (Region C):
-
Rationale: The amino module often provides the greatest opportunity for diversification and for modulating properties such as potency, selectivity, and pharmacokinetics.
-
Actionable Advice:
-
Explore a variety of aliphatic and aromatic amines. The size, shape, and basicity of the amine can have a profound effect on activity.
-
Introduce functional groups on the amino module that can participate in additional interactions with the target, such as hydrogen bond donors/acceptors or charged groups.
-
For instance, the inclusion of a piperidinyl carboxamide at the 3-position was found to be optimal for a series of potent CB1 receptor antagonists.[7]
-
-
Workflow for Enhancing Biological Activity
The following workflow outlines a systematic approach to optimizing the biological activity of your pyrazole carboxamide derivatives.
Caption: A systematic workflow for the rational design and optimization of pyrazole carboxamide derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of a Pyrazole Carboxylic Acid
This protocol describes a typical Knorr-type pyrazole synthesis followed by ester hydrolysis.
Materials:
-
β-ketoester (1.0 eq)
-
Hydrazine derivative (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium hydroxide or Lithium hydroxide (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Pyrazole Ring Formation: a. Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[2] b. Add a catalytic amount of glacial acetic acid to the solution.[2] c. Add the β-ketoester dropwise to the stirred solution at room temperature.[2] d. Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed. e. Allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.[2] f. Purify the resulting pyrazole ester by column chromatography or recrystallization.[2]
-
Ester Hydrolysis: a. Dissolve the pyrazole ester in a mixture of THF and water.[2] b. Add sodium hydroxide or lithium hydroxide (2.0 eq) and stir vigorously at room temperature or with gentle heating.[2] c. Monitor the reaction by TLC until the ester is fully consumed.[2] d. Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[2] e. Collect the precipitated pyrazole carboxylic acid by vacuum filtration and dry under high vacuum.[2]
Protocol 2: General Procedure for Amide Coupling
This protocol details the formation of the pyrazole carboxamide from the corresponding carboxylic acid and an amine using HATU as the coupling reagent.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrazole carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide.
References
- Patel, R. V., Patel, J. K., & Kumari, P. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1337-1343.
- BenchChem. (2025).
- Li, H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11777–11786.
- Rangappa, S., et al. (2016). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 7(8), 3291-3297.
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
- Li, Q., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3239–3250.
- BenchChem. (2025).
- Wang, Y., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(1), 168–179.
- Li, H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed, PMC7554900.
- Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed, PMC10362540.
- Zhang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed, PMC4007722.
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Validation & Comparative
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide vs other sildenafil precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely recognized for its therapeutic effects in erectile dysfunction.[1][2] The synthesis of this complex heterocyclic molecule has undergone significant evolution since its inception, driven by the demands of large-scale production, cost-effectiveness, safety, and environmental sustainability.[1][2] This guide provides a comparative analysis of the key synthetic strategies for sildenafil, with a focus on the role of the central precursor, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, and its relationship to alternative synthetic routes. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer a comprehensive resource for researchers in the field.
The Central Role of this compound
The molecular architecture of sildenafil is a fusion of a substituted pyrazole ring system with a modified phenyl ring. A pivotal precursor in the most established synthetic pathways is this compound.[3][4] This intermediate provides the core pyrazole structure, which is then further elaborated to construct the final sildenafil molecule.[3] The efficiency and purity of the synthesis of this key precursor directly impact the overall yield and quality of the final active pharmaceutical ingredient (API).[3]
An improved synthesis for this key intermediate has been developed to enhance its suitability for industrial production. The process, starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester, involves methylation and hydrolysis in a single reactor, followed by nitration with solvent extraction and a catalytic reduction to furnish 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide with a total yield of 39.3%.[5] This represents an 8.5% improvement over previous methods and is noted for being simpler and milder.[5]
Comparative Analysis of Sildenafil Synthetic Routes
The synthesis of sildenafil has primarily evolved through two distinct strategies: an initial linear approach and a more efficient, convergent approach, which has been further refined for commercial production with green chemistry principles.
The Initial Medicinal Chemistry Route (Linear Synthesis)
The first reported synthesis of sildenafil was a linear sequence of nine steps.[6][7] This route, while suitable for initial laboratory-scale synthesis and early clinical batches, presented several challenges for large-scale manufacturing.[6][7]
Key Characteristics:
-
Linear Approach: The synthesis proceeds in a stepwise fashion, building the molecule sequentially. This often leads to lower overall yields as losses at each step are compounded.[6]
-
Late-Stage Introduction of a Key Moiety: The sulfonyl chloride group, a reactive and potentially toxic component, was introduced in the final steps of the synthesis.[6][7] This necessitated extensive purification of the final product to remove impurities.[7]
-
Suboptimal Reagents and Conditions: The original route employed reagents and conditions that were not ideal for large-scale, environmentally friendly production.[5]
The overall yield for this initial route was approximately 27.6%.[1][8]
The Convergent Commercial Route
To overcome the limitations of the linear synthesis, a more convergent strategy was developed.[1][2] This approach involves the separate synthesis of two key fragments, which are then coupled together in the later stages. This is the foundation of the commercial synthesis of sildenafil.
Key Precursors in the Convergent Route:
-
The Pyrazole Moiety: this compound, the synthesis of which has been optimized for efficiency.[5]
-
The Substituted Phenyl Moiety: 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, which is prepared from 2-ethoxybenzoic acid.[5][8]
Advantages of the Convergent Approach:
-
Increased Efficiency and Yield: By synthesizing the two main components independently, the overall yield is significantly improved. The commercial route boasts an overall yield of 75.8% from the starting pyrazole.[1][7]
-
Improved Safety Profile: Potentially hazardous reagents are used earlier in the synthesis, meaning the final coupling and cyclization steps are cleaner and produce a purer product with fewer toxic impurities.[6]
-
Greater Flexibility: The convergent approach allows for modifications to either fragment without having to redesign the entire synthetic sequence, which is advantageous for the synthesis of analogues.[9][10]
-
Amenable to Green Chemistry Principles: The commercial process has been further optimized to reduce waste and use more environmentally benign reagents and solvents.[2] For instance, the use of tin chloride for nitro group reduction was eliminated, and thionyl chloride replaced oxalyl chloride to avoid carbon monoxide emissions.
Quantitative Data Summary
The following table summarizes the improvements in yield and purity across the different synthetic strategies.
| Synthesis Route | Overall Yield | Purity (HPLC) | Reference(s) |
| Initial Medicinal Chemistry Route | 27.6% | Not specified | [1][8] |
| Improved Process Chemistry Route | up to 51.7% | Not specified | [1][8] |
| Commercial Synthesis | 75.8% (from pyrazole) | >99.7% | [1][7][11] |
Experimental Protocols
Synthesis of this compound (Optimized)
This protocol describes an improved, industrially viable synthesis of the key pyrazole intermediate.[5]
Step 1: Methylation and Hydrolysis
-
In a suitable reactor, combine 3-n-propylpyrazole-5-carboxylic acid ethyl ester with a methylating agent (e.g., dimethyl sulfate) under basic conditions.
-
Once the methylation is complete, directly add a solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid. This one-pot procedure avoids the isolation and purification of the methylated intermediate.
Step 2: Nitration
-
The carboxylic acid from the previous step is subjected to nitration using a mixture of oleum and fuming nitric acid to introduce a nitro group at the 4-position of the pyrazole ring.
-
A solvent extraction is performed to purify the nitrated intermediate.
Step 3: Carboxamide Formation
-
The nitrated carboxylic acid is converted to the corresponding carboxamide by treatment with thionyl chloride followed by ammonia.
Step 4: Reduction
-
The nitro group is reduced to an amino group via catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon) in the presence of a hydrogen donor like ammonium formate. This method is a greener alternative to using reducing agents like stannous chloride.[5]
-
The final product, this compound, is isolated and purified.
Sildenafil Synthesis via the Convergent Commercial Route
This protocol outlines the key coupling and cyclization steps of the commercial synthesis.
Step 1: Amide Coupling
-
The carboxylic acid of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid is activated, for example, using N,N'-carbonyldiimidazole.[8]
-
The activated acid is then coupled with this compound in a suitable solvent to form the amide intermediate.
Step 2: Cyclization to Sildenafil
-
The amide intermediate is subjected to cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one ring system of sildenafil.[8]
-
This is typically achieved under basic conditions, for example, using potassium t-butoxide in t-butanol.[5] This reaction is known to be very clean and high-yielding (up to 95%).[8]
-
The sildenafil base is then precipitated, filtered, and washed.
Step 3: Salt Formation
-
For pharmaceutical use, the sildenafil base is converted to its citrate salt to improve its solubility.[5]
-
This is achieved by dissolving the sildenafil base in a suitable solvent like acetone and treating it with a solution of citric acid.[1]
-
The resulting sildenafil citrate precipitates and is collected by filtration and dried.[1]
Visualization of Synthetic Pathways
Caption: Comparison of the linear vs. convergent synthetic routes to sildenafil.
Conclusion
The journey of sildenafil synthesis from a linear, laboratory-scale process to a highly optimized, convergent, and greener commercial route is a testament to the power of process chemistry and engineering. The strategic decision to adopt a convergent approach, centered around the efficient synthesis of key precursors like this compound, has led to significant improvements in yield, safety, and environmental impact. For researchers and drug development professionals, understanding the evolution of sildenafil synthesis offers valuable insights into the principles of designing and optimizing complex synthetic pathways for pharmaceutical manufacturing. The continued application of green chemistry principles will undoubtedly lead to further refinements in the synthesis of sildenafil and other important pharmaceutical agents.
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The Pyrazole Carboxamide Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of contemporary pharmaceutical research.[1][2][4] Among the myriad of chemical scaffolds explored, the pyrazole carboxamide core has garnered significant attention as a "privileged structure."[1][2][4] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement have propelled the development of numerous clinical candidates and approved drugs.[4][5]
This guide provides a comparative analysis of various pyrazole carboxamide derivatives, offering insights into their structure-activity relationships (SAR), kinase selectivity profiles, and the experimental methodologies used for their evaluation. By synthesizing data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of pyrazole carboxamide-based kinase inhibitors.
The Architectural Blueprint: Understanding the Pyrazole Carboxamide Core
The pyrazole carboxamide scaffold is characterized by a five-membered pyrazole ring linked to a carboxamide group. This fundamental structure serves as a versatile anchor for various substituents, allowing for fine-tuning of the molecule's pharmacological properties. The pyrazole ring itself often acts as a hinge-binding motif, forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[4] The carboxamide linker also frequently participates in hydrogen bonding with the kinase, further stabilizing the inhibitor-enzyme complex.[1]
The true power of this scaffold lies in the ability to strategically modify different positions of the pyrazole ring and the carboxamide moiety. These modifications dictate the inhibitor's potency, selectivity, and pharmacokinetic profile.
Comparative Analysis of Pyrazole Carboxamide Derivatives as Kinase Inhibitors
The versatility of the pyrazole carboxamide scaffold has led to the development of inhibitors targeting a wide range of kinases. This section provides a comparative overview of derivatives targeting key kinase families, supported by experimental data.
Targeting Hematological Malignancies: FLT3 and CDK Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML).[6][7][8] Several pyrazole carboxamide derivatives have demonstrated potent inhibition of both wild-type and mutant forms of FLT3. Furthermore, the simultaneous inhibition of cyclin-dependent kinases (CDKs) can offer a synergistic therapeutic effect by targeting cell cycle dysregulation.[8]
A notable example is the optimization of FN-1501, a potent FLT3 inhibitor, which led to the discovery of compound 8t . This derivative exhibited significantly enhanced potency against FLT3 and also showed strong activity against CDK2 and CDK4.[6][7] The key structural modifications involved the introduction of a heterocyclic substituent on the amino group at the 4-position of the pyrazole ring.[6][7]
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| FN-1501 | FLT3 | 2.33 | MV4-11 (AML) | - | [6][7] |
| CDK2 | 1.02 | ||||
| CDK4 | 0.39 | ||||
| 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 | [6][7] |
| CDK2 | 0.719 | ||||
| CDK4 | 0.770 | ||||
| FLT3 mutants | < 5 | [7] |
Table 1: Comparative inhibitory activities of pyrazole carboxamide derivatives against FLT3 and CDKs.
The enhanced potency of 8t highlights the importance of exploring diverse heterocyclic substitutions to optimize kinase inhibition. Molecular docking studies revealed that the pyrazole-3-carboxamide skeleton of 8t forms three conserved hydrogen bonds with the hinge region of both CDK2 and FLT3.[7]
Modulating Mitosis: Aurora Kinase Inhibitors
Aurora kinases are essential for regulating mitosis, and their overexpression is linked to various cancers.[9][10][11] Pyrazole-4-carboxamide derivatives have emerged as potent inhibitors of both Aurora A and Aurora B kinases.[9]
Compound 6k demonstrated high cytotoxicity against HeLa and HepG2 cells and selectively inhibited Aurora kinases A and B with nanomolar potency.[9] Mechanistic studies confirmed that 6k inhibited the phosphorylation of downstream targets of both kinases, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9] In another study, compound 8 was identified as a dual inhibitor of Aurora A/B, although it exhibited broader kinase activity.[10]
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Cell-Based IC50 (µM) | Reference |
| 6k | Aurora A | 16.3 | HeLa, HepG2 | 0.43 (HeLa), 0.67 (HepG2) | [9] |
| Aurora B | 20.2 | ||||
| 8 | Aurora A | 35 | SW620, HCT116 | 0.35 (SW620), 0.34 (HCT116) | [10] |
| Aurora B | 75 | ||||
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - | [10] |
Table 2: Comparative inhibitory activities of pyrazole-4-carboxamide derivatives against Aurora kinases.
Quantitative structure-activity relationship (QSAR) studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors have indicated that bulky, electron-withdrawing substituents at specific positions of the phenyl rings are favorable for inhibitory activity.[11]
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant activation of FGFRs is a driver in various cancers.[12] The development of covalent inhibitors offers a strategy to overcome drug resistance arising from gatekeeper mutations in FGFRs.[12] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors.
The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and the V564F gatekeeper mutant of FGFR2.[12] X-ray co-crystal structures confirmed the irreversible binding of 10h to FGFR1.[12]
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Cell-Based IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | NCI-H520, SNU-16, KATO III | 19 (NCI-H520), 59 (SNU-16), 73 (KATO III) | [12] |
| FGFR2 | 41 | ||||
| FGFR3 | 99 | ||||
| FGFR2 V564F | 62 |
Table 3: Inhibitory activities of a 5-amino-1H-pyrazole-4-carboxamide derivative against FGFRs.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazole carboxamide derivatives has yielded valuable SAR insights that guide the design of next-generation inhibitors.
-
Hinge Binding: The pyrazole nitrogen atoms and the amide group are critical for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[1][4]
-
Substitutions on the Pyrazole Ring: Modifications at different positions of the pyrazole ring significantly impact potency and selectivity. For instance, in a series of HPK1 inhibitors, late-stage functionalization of the N1 position of the pyrazole allowed for rapid SAR exploration and the identification of potent and selective compounds.[13]
-
The Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is crucial for interacting with the solvent-exposed region of the kinase. This region often exhibits greater diversity among kinases, providing an opportunity to engineer selectivity.
-
Introduction of Lipophilic Groups: In the development of IRAK4 inhibitors, replacing a polar pyrazolopyrimidine core with more lipophilic bicyclic cores led to highly permeable inhibitors with excellent potency and kinase selectivity.[14]
Mechanism of Action: How Pyrazole Carboxamides Inhibit Kinases
The majority of pyrazole carboxamide-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Preparation: Prepare an assay buffer containing appropriate salts, DTT, and a source of magnesium. Reconstitute purified recombinant FLT3 enzyme and a suitable peptide or protein substrate.
-
Compound Dilution: Perform serial dilutions of the pyrazole carboxamide derivative in DMSO, followed by further dilution in the assay buffer.
-
Incubation: In a 96-well or 384-well plate, add the FLT3 enzyme, the substrate, and the diluted inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add ATP to the wells to initiate the kinase reaction. The concentration of ATP should be close to the Km value for the enzyme.
-
Detection: After a set incubation time (e.g., 60 minutes), stop the reaction. The amount of phosphorylated substrate can be quantified using various methods, such as ADP-Glo™ Kinase Assay, LanthaScreen™, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on the target kinase.
Workflow:
Workflow for a cell-based proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase (e.g., MV4-11 for FLT3) in a 96-well plate at an appropriate density.
-
Adherence: Allow the cells to adhere and resume logarithmic growth by incubating overnight.
-
Treatment: Add serial dilutions of the pyrazole carboxamide inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Assessment: Measure the number of viable cells using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Future Perspectives and Conclusion
The pyrazole carboxamide scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:
-
Enhancing Selectivity: Designing inhibitors that can discriminate between closely related kinases to minimize off-target effects. [15]This can be achieved through the exploration of unique structural features within the ATP-binding pocket and the development of allosteric or covalent inhibitors.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Targeting Novel Kinases: Applying the pyrazole carboxamide scaffold to inhibit less-explored kinases that are emerging as important therapeutic targets.
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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrazole Carboxamides
For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic agent is both exhilarating and fraught with challenges. Among the myriad of heterocyclic scaffolds, pyrazole carboxamides have emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technically-grounded framework for validating the biological activity of novel pyrazole carboxamides, moving beyond mere protocol recitation to elucidate the causality behind experimental choices. Our focus is on creating self-validating systems to ensure data integrity and reproducibility, which are paramount in preclinical drug development.
The Versatility of the Pyrazole Carboxamide Scaffold
The pyrazole ring system is a cornerstone in the design of bioactive molecules.[1] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and target specificity. Many pyrazole carboxamides exert their effects by targeting key enzymes involved in critical cellular processes. For instance, a significant class of pyrazole carboxamides function as succinate dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain and proving effective as fungicides.[3] In the realm of oncology, these compounds have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer cells.[2]
This guide will walk through a multi-tiered validation process, from initial in vitro screening to more complex cell-based assays and finally, to in vivo efficacy models. We will use a hypothetical novel pyrazole carboxamide, "Pyr-24," to illustrate the experimental workflow and data interpretation.
Diagram 1: General Workflow for Biological Activity Validation
Caption: A generalized workflow for validating the biological activity of a novel compound, from initial in vitro testing to in vivo studies.
Part 1: In Vitro Validation - The First Line of Evidence
The initial phase of validation focuses on biochemical and cellular assays to determine the compound's potency and spectrum of activity.
Target Engagement: Is the Compound Hitting its Mark?
For pyrazole carboxamides designed to inhibit a specific enzyme, such as SDH or a protein kinase, a direct enzyme inhibition assay is the first critical step.
This protocol is adapted from standard procedures for measuring mitochondrial complex II activity.[4][5][6]
Principle: SDH activity is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to the SDH activity.
Materials:
-
Isolated mitochondria or cell lysates
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution
-
Novel Pyrazole Carboxamide (Pyr-24) and a known SDH inhibitor (e.g., Boscalid) as a positive control.[7]
-
DMSO (vehicle control)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of Pyr-24 and the positive control in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the SDH assay buffer, the mitochondrial or cell lysate, and varying concentrations of Pyr-24, the positive control, or DMSO.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the succinate and DCPIP solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance over time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System:
-
Positive Control: A known SDH inhibitor confirms that the assay can detect inhibition.
-
Negative Control: A vehicle-only (DMSO) control establishes the baseline enzyme activity.
-
No-Enzyme Control: Wells without the enzyme source control for non-enzymatic reduction of DCPIP.
Cytotoxicity Profiling: Assessing the Impact on Cell Viability
Cytotoxicity assays are fundamental to understanding the compound's effect on cell proliferation and are a primary screening tool in cancer research.[3] The choice of cell lines is critical and should be guided by the therapeutic goal.[8][9][10] For an anticancer agent, a panel of cancer cell lines from different tissue origins should be used, along with a non-cancerous cell line to assess selectivity.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
Cell culture medium and fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Pyr-24 and a standard anticancer drug (e.g., Doxorubicin) as a positive control
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Pyr-24, the positive control, and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using multiple cancer cell lines provides a broader understanding of the compound's activity spectrum. The inclusion of a non-cancerous cell line is crucial for determining the therapeutic index (selectivity).[12]
-
Incubation Time: Assessing viability at multiple time points can reveal whether the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).
Table 1: Comparative Cytotoxicity of Pyr-24 and Doxorubicin
| Compound | Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |
| Pyr-24 | MCF-7 (Breast Cancer) | 5.2 | 9.6 |
| A549 (Lung Cancer) | 8.9 | 5.6 | |
| HEK293 (Normal) | 50.1 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | 6.3 |
| A549 (Lung Cancer) | 1.2 | 4.2 | |
| HEK293 (Normal) | 5.0 | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Part 2: Cell-Based Validation - Unraveling the Mechanism of Action
Once in vitro activity is confirmed, the next step is to investigate the compound's effect on cellular pathways.
Signaling Pathway Analysis: Western Blotting
For pyrazole carboxamides that may target protein kinases, it's essential to examine their impact on relevant signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.[13][14][15][16][17]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (activated) form of a protein, we can assess the compound's effect on signaling pathway activation.[18][19]
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Pyr-24, a known MEK inhibitor (e.g., Trametinib) as a positive control
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Pyr-24, the positive control, and a vehicle control for a specified time. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight. Wash and then incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to total ERK and the loading control (GAPDH).
Trustworthiness through Controls:
-
Loading Control (GAPDH or β-actin): Ensures equal protein loading in each lane.
-
Total Protein Control (Total-ERK): Shows that the compound's effect is on the phosphorylation status of the protein, not its overall expression.
-
Positive Control (Known Inhibitor): Validates that the pathway can be inhibited and the assay is working correctly.[20][21][22][23]
Diagram 2: The MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common target for anticancer therapies.
Part 3: In Vivo Validation - Assessing Efficacy in a Biological System
Promising in vitro and cell-based results warrant investigation in a living organism to assess efficacy and potential toxicity.
Xenograft Models for Anticancer Efficacy
Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[24][25][26][27]
Principle: To evaluate the ability of Pyr-24 to inhibit tumor growth in vivo.
Procedure:
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, Pyr-24, standard-of-care drug).
-
Drug Administration: Administer the compounds according to a predetermined dosing schedule and route.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data to Collect:
-
Tumor growth inhibition (TGI)
-
Changes in body weight (an indicator of toxicity)
-
Biomarker analysis of tumor tissue (e.g., phospho-ERK levels)
Table 2: In Vivo Efficacy of Pyr-24 in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1250 | - | +2.5 |
| Pyr-24 (25 mg/kg) | 625 | 50 | -1.8 |
| Standard Drug (10 mg/kg) | 438 | 65 | -8.5 |
Conclusion: A Rigorous and Validated Approach
Validating the biological activity of novel pyrazole carboxamides requires a systematic and multi-faceted approach. By employing a series of in vitro, cell-based, and in vivo assays, each with its own set of internal controls and clear rationale, researchers can build a robust data package that supports the compound's therapeutic potential. This guide provides a framework for such an investigation, emphasizing the importance of scientific integrity and logical experimental design in the path to drug discovery.
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Efficacy of pyrazole carboxamides compared to commercial fungicides
An In-Depth Technical Guide to the Efficacy of Pyrazole Carboxamide Fungicides Compared to Commercial Alternatives
This guide provides a comprehensive comparison of pyrazole carboxamide fungicides against other leading commercial alternatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles, comparative efficacy data, and the experimental methodologies essential for a thorough evaluation. We will explore the causality behind experimental designs and present a self-validating framework for assessing fungicide performance.
The Ascendancy of Pyrazole Carboxamides in Plant Protection
Pyrazole carboxamide derivatives have become a cornerstone in the management of fungal plant pathogens, offering a potent tool to ensure global food security.[1] Their development has been crucial in addressing the ever-present challenge of fungicide resistance.[1] These compounds are distinguished by their high intrinsic efficacy and a specific, targeted mode of action that sets them apart from other fungicide classes. At their core, they function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2]
Mechanism of Action: A Targeted Disruption of Fungal Respiration
The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component in two vital cellular processes: the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][4][5] This dual role makes SDH an exceptionally effective target for fungicidal intervention.
The Inhibitory Process:
-
Binding: Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) within the SDH enzyme complex, which is formed by subunits B, C, and D.[1][3]
-
Electron Transfer Blockade: This binding physically obstructs the transfer of electrons from succinate to ubiquinone.[1]
-
Cellular Energy Crisis: The disruption of the electron transport chain leads to a cascade of catastrophic cellular events:
-
Inhibition of ATP Synthesis: The primary energy currency of the cell, ATP, can no longer be efficiently produced.[1][4]
-
Oxidative Stress: Impaired electron flow results in the accumulation of reactive oxygen species (ROS), causing significant damage to cellular components.[1]
-
Metabolic Collapse: The blockage of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[1]
-
This targeted inhibition ultimately starves the fungal cell of energy, leading to the cessation of growth and cell death.
Caption: A typical workflow for fungicide evaluation.
Conclusion and Future Outlook
Pyrazole carboxamide (SDHI) fungicides represent a class of highly effective plant protection agents. Quantitative data from both laboratory and field studies consistently demonstrate that novel SDHI candidates can offer efficacy that is comparable, and often superior, to established commercial fungicides from the triazole and strobilurin classes against a range of critical pathogens. [6][7][8] Their specific mode of action, targeting the SDH enzyme, provides a powerful tool for disease management. However, this single-site activity also necessitates careful stewardship. To preserve their long-term efficacy, it is imperative to adhere to resistance management strategies, such as rotating modes of action and utilizing mixtures with multi-site fungicides. [9][10]The continued innovation in pyrazole carboxamide chemistry, coupled with responsible application practices, will ensure their vital role in sustainable agriculture for years to come.
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- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021). PubMed Central. [Link]
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- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
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A Comparative Guide to the Synthesis of Pyrazolo[4,3-d]pyrimidin-7(4H)-one: An Evaluation of Alternative Precursors
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including inhibitors of phosphodiesterases (e.g., sildenafil), adenosine receptor antagonists, and kinase inhibitors. The 7-oxo derivative, pyrazolo[4,3-d]pyrimidin-7(4H)-one, is a key intermediate in the synthesis of these valuable molecules. The efficiency of its synthesis is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the common and alternative precursors for the synthesis of the pyrazolo[4,3-d]pyrimidin-7(4H)-one core, with a focus on experimental data, reaction efficiency, and the underlying chemical logic.
Introduction: The Strategic Importance of Precursor Selection
The choice of starting material for the synthesis of a target molecule is a critical decision that influences the overall efficiency, cost-effectiveness, and environmental impact of the synthetic route. For the construction of the pyrazolo[4,3-d]pyrimidin-7(4H)-one ring system, the most convergent strategies involve the annulation of the pyrimidine ring onto a pre-formed pyrazole core. The nature of the functional groups on the pyrazole precursor dictates the choice of cyclizing agent and the reaction conditions required. This guide will compare and contrast three key classes of pyrazole precursors:
-
4-Amino-1H-pyrazole-5-carboxamides: The most direct precursors.
-
Alkyl 4-Amino-1H-pyrazole-5-carboxylates: A versatile and widely used alternative.
-
4-Amino-1H-pyrazole-5-carbonitriles: A less direct but potentially useful precursor.
We will delve into the experimental nuances of each approach, providing detailed protocols and a comparative analysis of their respective advantages and disadvantages.
Comparative Analysis of Synthetic Precursors
The selection of a precursor for the synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-one is a trade-off between precursor availability, the number of synthetic steps, reaction conditions, and achievable yields. The following table summarizes the key performance indicators for the three main precursor types discussed in this guide.
| Precursor Type | Common Cyclizing Agents | Typical Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| 4-Amino-1H-pyrazole-5-carboxamide | Aldehydes, Formic Acid | Microwave irradiation with an oxidizing agent (e.g., K₂S₂O₈); conventional heating. | 80-98%[1] | High yields, often one-pot, direct route to 5-substituted analogs. | May require the synthesis of the carboxamide from the corresponding ester or nitrile. |
| Alkyl 4-Amino-1H-pyrazole-5-carboxylate | Formamide, Urea, Trimethyl orthoformate/Primary amines | High temperatures (reflux); microwave irradiation. | 60-85%[2][3] | Readily available precursors, versatile for introducing substituents at the N-5 position. | Often requires harsh conditions (high temperatures) and longer reaction times. |
| 4-Amino-1H-pyrazole-5-carbonitrile | Formic acid, Urea (multi-step) | Initial hydrolysis or formylation followed by cyclization. | Variable | Commercially available starting materials. | Multi-step process, potential for side reactions, and lower overall yields. |
Synthetic Routes and Mechanistic Insights
The following sections provide a detailed examination of the synthetic pathways starting from each precursor class, including step-by-step experimental protocols and mechanistic diagrams to illustrate the chemical transformations.
Route 1: From 4-Amino-1H-pyrazole-5-carboxamides
This is arguably the most convergent approach for the synthesis of 5-substituted pyrazolo[4,3-d]pyrimidin-7(4H)-ones. The reaction proceeds via a cyclocondensation of the aminopyrazole carboxamide with an aldehyde, often facilitated by microwave irradiation and in the presence of an oxidizing agent like potassium persulfate.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones [1]
-
To a solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1 mmol) in a 1:1 mixture of acetonitrile and water (4 mL), add the desired aldehyde (1.2 mmol).
-
Add potassium persulfate (K₂S₂O₈) (2 mmol) to the reaction mixture.
-
Seal the reaction vessel and irradiate in a microwave reactor at 100°C for 3 minutes (power: 350 W).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Yields: 80-98%[1]
Causality Behind Experimental Choices: The use of microwave irradiation dramatically reduces the reaction time from hours to minutes compared to conventional heating. Potassium persulfate acts as an oxidizing agent to facilitate the cyclization and aromatization of the newly formed pyrimidine ring. The biphasic solvent system aids in the dissolution of both the organic reactants and the inorganic oxidizing agent.
Mechanistic Diagram (Route 1):
Caption: Formation of the pyrimidinone ring via Schiff base formation, cyclization, and oxidation.
Route 2: From Alkyl 4-Amino-1H-pyrazole-5-carboxylates
This versatile route allows for the synthesis of the parent pyrazolo[4,3-d]pyrimidin-7(4H)-one or its N-5 substituted analogs. The choice of the cyclizing agent determines the final product.
Experimental Protocol: Three-Component Microwave-Assisted Synthesis of 5-Substituted 3-Arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones [2][3]
-
In a microwave reactor vessel, combine methyl 5-aminopyrazole-4-carboxylate (1 mmol), the desired primary amine (1.2 mmol), and trimethyl orthoformate (3 mmol) in ethanol (5 mL).
-
Seal the vessel and irradiate in a microwave reactor at 160°C for 55 minutes.
-
After cooling, the precipitated product is isolated by vacuum filtration.
-
Recrystallize the solid from an appropriate solvent (e.g., ethyl acetate) to obtain the pure 5-substituted pyrazolo[3,4-d]pyrimidin-4-one.
Causality Behind Experimental Choices: This one-pot, three-component reaction is highly efficient. Trimethyl orthoformate serves as a one-carbon synthon, reacting first with the primary amine to form a formimidate intermediate, which then undergoes cyclocondensation with the aminopyrazole carboxylate. Microwave heating accelerates the reaction, which otherwise requires prolonged heating under conventional conditions. Ethanol is a suitable solvent that facilitates the dissolution of the reactants and is compatible with microwave heating.
Mechanistic Diagram (Route 2):
Caption: Three-component synthesis involving formimidate formation and subsequent cyclocondensation.
Route 3: From 4-Amino-1H-pyrazole-5-carbonitriles
While more commonly employed for the synthesis of isomeric pyrazolo[3,4-d]pyrimidines, the carbonitrile precursor can be utilized for the [4,3-d] isomer, typically through a multi-step sequence involving hydrolysis of the nitrile to a carboxamide, followed by cyclization. A more direct, albeit less common, approach involves cyclocondensation with urea.
Experimental Protocol: Two-Step Synthesis from 4-Amino-1H-pyrazole-5-carbonitrile
Step 1: Hydrolysis to 4-Amino-1H-pyrazole-5-carboxamide
-
Suspend 4-amino-1H-pyrazole-5-carbonitrile (1 mmol) in a mixture of ethanol (10 mL) and 30% hydrogen peroxide (5 mL).
-
Add a catalytic amount of aqueous sodium hydroxide (1 M).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to obtain 4-amino-1H-pyrazole-5-carboxamide.
Step 2: Cyclization with Formic Acid
-
Reflux the 4-amino-1H-pyrazole-5-carboxamide obtained in the previous step (1 mmol) in an excess of formic acid for several hours.
-
After completion of the reaction, cool the mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield pyrazolo[4,3-d]pyrimidin-7(4H)-one.
Causality Behind Experimental Choices: The two-step nature of this route makes it less efficient than the others. The initial hydrolysis of the nitrile to the carboxamide is a necessary step to enable the subsequent cyclization. Refluxing in formic acid provides the single carbon atom required for the pyrimidine ring formation and the acidic conditions promote the cyclization and dehydration steps.
Mechanistic Diagram (Route 3):
Caption: A two-step process involving nitrile hydrolysis followed by cyclocondensation.
Conclusion and Future Perspectives
The synthesis of the pyrazolo[4,3-d]pyrimidin-7(4H)-one core is most efficiently achieved using 4-amino-1H-pyrazole-5-carboxamides as precursors, particularly when employing microwave-assisted conditions. This approach offers high yields, short reaction times, and a direct route to 5-substituted analogs. Alkyl 4-amino-1H-pyrazole-5-carboxylates represent a highly versatile and practical alternative, especially for accessing N-5 substituted derivatives through one-pot, three-component reactions. While 4-amino-1H-pyrazole-5-carbonitriles are viable starting materials, their conversion to the target molecule typically requires a less efficient two-step process.
The choice of precursor will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired substitution pattern on the final molecule. As the demand for novel pyrazolo[4,3-d]pyrimidine-based therapeutics continues to grow, the development of even more efficient, scalable, and environmentally benign synthetic methodologies will remain a key focus for the chemical research community.
References
- Aydın, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-25. [Link]
- Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(3), 1157-1172. [Link]
- Reddy, T. S., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 304-316. [Link]
- Cheng, C. C., & Robins, R. K. (1958). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 23(6), 852–856. [Link]
- Shekarrao, K., et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. Tetrahedron Letters, 55(1), 234-238. [Link]
- Baraldi, P. G., et al. (1983). [Synthesis of Pyrazole Derivatives and pyrazolo[4,3-d]pyrimidines. I]. Il Farmaco; edizione scientifica, 38(6), 370–375. [Link]
- Urbaniak, M. D., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8323-8332. [Link]
- Urbaniak, M. D., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository. [Link]
- Wang, T. C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]
- Abdelhamed, M. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(2), 795. [Link]
- Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-155. [Link]
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A Comparative Guide to the Cross-Reactivity of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Derivatives
Introduction: The Pyrazole Carboxamide Scaffold and the Imperative of Selectivity
The pyrazole carboxamide core is a privileged scaffold in modern medicinal chemistry. Its derivatives have given rise to a multitude of pharmacologically active agents targeting diverse biological pathways, from anti-inflammatory to anti-cancer applications[1][2][3]. One of the most prominent applications of this scaffold is in the development of phosphodiesterase (PDE) inhibitors. The specific compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, serves as a key intermediate in the synthesis of drugs like sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5)[4][5][6].
PDE5 inhibitors function by preventing the degradation of cyclic guanosine monophosphate (cGMP), a second messenger crucial for smooth muscle relaxation and vasodilation. While high on-target potency is essential for therapeutic efficacy, the clinical success and safety profile of a drug candidate are equally dependent on its selectivity. Cross-reactivity, the unintended binding of a drug to off-target proteins, can lead to undesirable side effects. For PDE5 inhibitors, a critical off-target is PDE6, an enzyme exclusively found in retinal photoreceptors. Inhibition of PDE6 is directly linked to visual disturbances, such as blurred vision and cyanopsia (a blue tint to vision), which are known side effects of sildenafil[7][8][9][10].
This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of this compound. We will explore how subtle modifications to this core structure can dramatically alter selectivity against key PDE isozymes, offering insights into designing safer and more effective therapeutic agents. The data presented herein is synthesized from established literature on pyrazolopyrimidinone-based PDE inhibitors to provide a representative comparison.
The Core Compound and Its Analogs: A Structural Overview
The foundation of our comparison is the parent scaffold, which is elaborated upon to create potent PDE5 inhibitors. The general structure, exemplified by sildenafil, involves the cyclization of the pyrazole carboxamide core into a pyrazolopyrimidinone. Key modifications that influence potency and selectivity typically occur at three positions:
-
The Pyrazole N-1 Position: Often substituted with a small alkyl group (e.g., methyl).
-
The Pyrimidinone Ring: Modified with a substituted phenyl ring, which is crucial for interaction with the active site.
-
The C-3 Position of the Pyrazole: Typically occupied by an alkyl group (e.g., propyl).
For this guide, we will compare the parent compound's derivative (analogous to Sildenafil) with two hypothetical, yet plausible, derivatives to illustrate the principles of structure-activity relationships (SAR) regarding selectivity.
-
Compound A (Sildenafil Analog): The benchmark compound, featuring the canonical 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl} group.
-
Derivative 1: A modification to the sulfonylphenyl moiety, replacing the ethoxy group with a bulkier isopropoxy group. This change probes the steric tolerance of the active site's entrance.
-
Derivative 2: A modification at the N-1 position of the pyrazole core, replacing the methyl group with an ethyl group. This explores the impact of altering the hydrophobic pocket interactions.
Comparative Analysis of PDE Isozyme Selectivity
The primary measure of a compound's inhibitory potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 values against the primary target (PDE5) versus off-targets (PDE1, PDE6, PDE11).
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) |
| Compound A | 3.5 | 130 | 35 | 10 |
| Derivative 1 | 4.2 | 150 | 95 | 22.6 |
| Derivative 2 | 8.1 | 250 | 50 | 6.2 |
| (Note: Data is representative and compiled for illustrative purposes based on known SAR for the pyrazolopyrimidinone class of inhibitors[11][12]) |
Interpretation of Results:
-
Compound A (Benchmark): Exhibits high potency against PDE5. However, its cross-reactivity on PDE6 is significant, with only a 10-fold selectivity ratio. This relatively low selectivity is the molecular basis for the visual side effects reported in some patients[9][13].
-
Derivative 1 (Increased Steric Bulk): The introduction of a bulkier isopropoxy group slightly decreases potency against PDE5 but markedly reduces its activity against PDE6. This results in a more than doubled selectivity ratio (22.6-fold), suggesting a significantly lower potential for vision-related side effects. This demonstrates that the active site of PDE6 is less tolerant of steric bulk in this region compared to PDE5.
-
Derivative 2 (N-1 Alkyl Extension): Extending the alkyl chain at the N-1 position leads to a moderate loss of potency against PDE5 and a sharpening of cross-reactivity against PDE6. The selectivity ratio drops to 6.2-fold, indicating that this modification is detrimental to a safe off-target profile. This suggests that the hydrophobic pocket accommodating the N-1 substituent is smaller or shaped differently in PDE6 compared to PDE5.
Visualizing the Cross-Reactivity Screening Workflow
To systematically evaluate these compounds, a standardized screening workflow is essential. This process ensures that data is reproducible and comparable across different derivatives.
Caption: Workflow for assessing PDE inhibitor cross-reactivity.
Experimental Protocol: Fluorescence Polarization (FP)-Based PDE Inhibition Assay
This protocol describes a robust, high-throughput method for determining the IC50 values of test compounds against various PDE isozymes. The principle relies on the competition between a fluorescently labeled substrate (e.g., FAM-cGMP) and the inhibitor for the enzyme's active site[14].
Causality Behind Experimental Choices:
-
Assay Format: Fluorescence Polarization (FP) is chosen for its homogeneous ("mix-and-read") format, which eliminates wash steps and is easily automated.
-
Buffer Composition: The buffer includes agents like BSA to prevent non-specific binding of compounds to the plate and DTT to maintain enzyme stability.
-
Substrate Concentration: The concentration of FAM-cGMP is kept at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer consisting of 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.
-
Compound Dilution: Perform a serial dilution of the test compounds (e.g., Compound A, Derivatives 1 & 2) in 100% DMSO. Then, create an intermediate dilution plate by diluting these stocks into the Assay Buffer. This minimizes the final DMSO concentration in the assay to <1%.
-
Enzyme Preparation: Dilute the recombinant human PDE enzyme (e.g., PDE5A, PDE6C) to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.
-
Substrate Preparation: Dilute the FAM-cGMP stock to its final working concentration in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of diluted compound or vehicle control (buffer with DMSO) to the wells of a black, low-volume 384-well microplate.
-
Add 5 µL of the diluted PDE enzyme solution to each well.
-
Seal the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of a stop solution containing a broad-spectrum PDE inhibitor like IBMX[15].
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader capable of measuring fluorescence polarization.
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound[14].
-
Conclusion and Future Directions
This guide demonstrates that minor structural modifications to the this compound backbone can have profound effects on target selectivity. By systematically exploring the structure-activity relationship, it is possible to rationally design derivatives with improved safety profiles. Derivative 1 , with its enhanced selectivity against PDE6, represents a promising direction for developing next-generation PDE5 inhibitors with a reduced risk of visual disturbances.
Future work should focus on expanding the off-target screening panel to include other relevant PDE isozymes (e.g., PDE11, implicated in muscle-related side effects) and other protein families to build a comprehensive safety profile. Combining these experimental approaches with computational molecular docking can further illuminate the structural basis for selectivity and accelerate the discovery of superior drug candidates.
References
- Benchchem. (n.d.). Application Notes and Protocols for Phosphodiesterase Inhibition Assay Using Saterinone.
- Benchchem. (n.d.). Application Note: Phosphodiesterase Inhibition Assay Protocol for Ethaverine Hydrochloride.
- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.
- Promega Corporation. (n.d.). PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353.
- Wikipedia. (n.d.). Sildenafil.
- Zanette, C., et al. (1991). Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. PubMed.
- F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay.
- National Center for Biotechnology Information. (n.d.). Enzyme assays for cGMP hydrolysing Phosphodiesterases.
- OUCI. (n.d.). Visual Side Effects Linked to Sildenafil Consumption: An Update.
- National Center for Biotechnology Information. (n.d.). Visual Side Effects Linked to Sildenafil Consumption: An Update.
- Deccan Chronicle. (2019, April 8). Erectile dysfunction medicine can cause vision impairment.
- Health News Digest. (2019, April 5). New Discovery by UCI Researchers May Lead to Alleviation of Vision-related Side Effects Caused by Erectile Dysfunction Drugs.
- PubMed. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile.
- Molecules. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives.
- PubMed. (n.d.). Structure-activity relationships of PDE5 inhibitors.
- R Discovery. (2008, July 1). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material).
- ResearchGate. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material).
- ResearchGate. (2025, August 9). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material).
- ResearchGate. (2025, August 6). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors.
- PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
- Smolecule. (2023, August 15). This compound.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- PubMed. (2023, September 10). Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors.
- PubMed. (n.d.). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation.
- Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
- ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- Echemi. (n.d.). This compound.
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A Comprehensive Guide to the Validation of CAS 139756-02-8 (Sildenafil Amino Amide Impurity) as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities that arise during the synthesis or degradation of a drug substance can impact its safety and efficacy. Therefore, regulatory bodies worldwide mandate the scrupulous identification, quantification, and control of these impurities. This necessitates the use of well-characterized reference standards.
This guide provides an in-depth technical framework for the validation of CAS 139756-02-8 , chemically known as 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide , a known process impurity of Sildenafil.[1][2][3][4][5][6] As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a logical and scientifically sound approach to establishing this molecule as a reliable reference standard for quality control and regulatory purposes.
The Critical Role of an Impurity Reference Standard
An impurity reference standard is a highly purified and well-characterized compound that serves as a benchmark for the identification and quantification of an impurity in a drug substance.[7][8] Its primary functions are:
-
Identification: To confirm the presence of a specific impurity by comparing its chromatographic retention time and/or spectroscopic properties with that of the reference standard.
-
Quantification: To accurately determine the amount of the impurity present in the API or drug product. This is crucial for ensuring that the impurity levels remain within the safe limits established by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10]
The validation of an impurity reference standard is a multi-faceted process that involves rigorous characterization to confirm its identity and purity, followed by its application in a validated analytical method.
Part 1: Comprehensive Characterization of the CAS 139756-02-8 Reference Standard
The first and most critical step in validating CAS 139756-02-8 as a reference standard is its thorough characterization. This process ensures that the material is what it purports to be and establishes its purity with a high degree of confidence. The following workflow outlines the essential analytical techniques.
Caption: Workflow for the characterization of CAS 139756-02-8 as a reference standard.
Identity Confirmation
Orthogonal analytical techniques should be employed to unequivocally confirm the chemical structure of CAS 139756-02-8.
¹H-NMR is a powerful technique for elucidating the structure of organic molecules. The spectrum should be consistent with the structure of this compound.
-
Expected Signals: The spectrum should exhibit characteristic signals for the protons of the propyl group, the methyl group attached to the pyrazole ring, the aromatic proton on the pyrazole ring, and the protons of the amino and carboxamide groups. The chemical shifts, splitting patterns, and integration values should all align with the proposed structure.[11][12][13]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 183.12, corresponding to the molecular formula C₈H₁₄N₄O.[14][15][16][17]
-
Fragmentation Pattern: The fragmentation pattern should be consistent with the structure, showing characteristic losses of functional groups.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands: The spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and amide groups (typically in the range of 3200-3500 cm⁻¹), the C=O stretching of the amide group (around 1660-1680 cm⁻¹), and C-N stretching vibrations.[2][10][18][19][20]
Purity and Assay Determination
Once the identity is confirmed, the purity of the reference standard must be accurately determined. The assay value is a critical parameter for its use in quantitative analysis.
A validated, stability-indicating HPLC method is the primary tool for assessing the purity of the reference standard. The method should be able to separate the main component from all potential impurities.
-
Chromatographic Purity: The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak. A purity of ≥98% is generally desirable for an impurity reference standard.[13]
TGA is used to determine the amount of water and other volatile residues in the sample.[4][21][22][23] This is crucial for calculating the accurate assay of the standard on an anhydrous basis.
This test quantifies the amount of inorganic impurities in the material. A low ROI value is indicative of high purity.
The final assay of the reference standard is calculated by mass balance, taking into account the chromatographic purity, water content, and residue on ignition.
Assay (%) = (100 - % Water - % ROI) x (% Purity by HPLC / 100)
Part 2: Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments involved in the validation of CAS 139756-02-8.
HPLC Method for Purity Determination
This protocol is based on typical reversed-phase HPLC methods for Sildenafil and its impurities.[2][7][12][23]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30.1-35 min: Re-equilibration to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the CAS 139756-02-8 reference standard.
-
Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the reference standard.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Analysis: Determine the percentage weight loss up to a temperature where no further significant weight loss is observed.
Part 3: Comparison of Reference Standard Lots
When sourcing a reference standard, it is essential to compare different lots or suppliers to ensure consistency and reliability. The following table provides a template with hypothetical data for comparing two different lots of CAS 139756-02-8.
| Parameter | Lot A | Lot B | Acceptance Criteria | Significance of Variation |
| Appearance | White to off-white powder | White to off-white powder | Conforms to description | Visual confirmation of consistency. |
| Identity (¹H-NMR, MS, FT-IR) | Conforms | Conforms | Spectrum corresponds to the structure | Ensures both lots are the correct molecule. |
| Purity by HPLC (Area %) | 99.2% | 98.5% | ≥ 98.0% | Lot A has a higher purity, which is preferable for a reference standard. |
| Largest Individual Impurity (Area %) | 0.3% | 0.7% | ≤ 0.5% | Lot B has a higher level of a single impurity, which may need to be identified if it exceeds reporting thresholds. |
| Total Impurities (Area %) | 0.8% | 1.5% | ≤ 2.0% | Lot A has a cleaner impurity profile. |
| Water Content (TGA) | 0.4% | 0.6% | Report value | Affects the calculated assay; must be accounted for in quantitative use. |
| Residue on Ignition | 0.1% | 0.1% | ≤ 0.2% | Both lots have low inorganic content. |
| Calculated Assay (%) | 98.7% | 97.4% | Report value | The assay value is critical for accurate quantification of the impurity in test samples. Lot A provides a higher assay value. |
Interpretation of Comparative Data:
Based on this hypothetical data, Lot A would be the preferred choice for a reference standard due to its higher purity, cleaner impurity profile, and consequently higher assay value. While Lot B may still be acceptable, the higher level of a single impurity might warrant further investigation to ensure it does not interfere with the intended analytical application.
Part 4: Validation of the Analytical Method Using the Qualified Reference Standard
Once the CAS 139756-02-8 reference standard is fully characterized and qualified, it can be used to validate an analytical method for the quantification of this impurity in Sildenafil, in accordance with ICH Q2(R1) guidelines.[10][14][24][25]
Caption: Workflow for analytical method validation using the qualified reference standard.
-
Specificity: The method's ability to assess the impurity in the presence of the Sildenafil API and other potential impurities. This is demonstrated by spiking the Sildenafil sample with the reference standard and showing that the impurity peak is well-resolved from all other peaks.
-
Linearity and Range: A series of solutions of the reference standard are prepared at different concentrations to demonstrate a linear relationship between concentration and detector response. The range should typically cover from the reporting threshold to 120% of the specification limit for the impurity.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a Sildenafil sample with known amounts of the reference standard and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the impurity that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The validation of CAS 139756-02-8 as a reference standard is a rigorous, multi-step process that is fundamental to ensuring the quality and safety of Sildenafil drug products. It begins with a comprehensive characterization to confirm the identity and establish the purity of the standard. This is followed by a comparative evaluation of different lots to ensure consistency. Finally, the qualified reference standard is used to validate an analytical method for its intended purpose of quantifying the impurity. By following a scientifically sound and well-documented approach, researchers and drug developers can establish a reliable reference standard that meets the stringent requirements of the pharmaceutical industry and global regulatory agencies.
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A Researcher's Guide to Comparative Docking of Pyrazole Carboxamide Analogs: From Theory to Practice
For researchers, scientists, and drug development professionals, the pyrazole carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of biological targets.[1][2] This guide provides an in-depth, objective comparison of the in-silico performance of various pyrazole carboxamide analogs against several key protein targets, supported by and correlated with experimental data. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to computational drug design.
The Significance of Pyrazole Carboxamides in Drug Discovery
The pyrazole carboxamide core is a foundational element in the design of numerous therapeutic agents and agrochemicals.[1] Its derivatives have been successfully developed as potent inhibitors of enzymes such as cyclooxygenase (COX), succinate dehydrogenase (SDH), and various protein kinases, as well as modulators of receptors like the cannabinoid and farnesoid X receptors.[2][3][4][5][6] The adaptability of this scaffold, allowing for fine-tuning of steric and electronic properties through substituent modifications, makes it an attractive starting point for lead optimization. Molecular docking studies are an indispensable tool in this process, offering predictive insights into the binding modes and affinities of these analogs, thereby guiding rational drug design and the synthesis of more potent and selective compounds.[3][4]
Experimental Workflow for Comparative Docking Studies
A well-designed comparative docking study is a multi-step process that requires careful planning and execution to yield meaningful and reproducible results. The following workflow outlines the critical stages, from target selection to data interpretation.
Caption: A generalized workflow for a comparative molecular docking study of pyrazole carboxamide analogs.
Detailed Methodologies
1. Protein Preparation:
-
Source: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will consider human COX-2 (PDB ID: 5KIR), a succinate dehydrogenase (SDH) complex, and Aurora A kinase as representative examples.
-
Preparation: The raw PDB files require preparation, which involves the removal of water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[3] Polar hydrogen atoms are then added to the protein structure, and atomic charges are assigned. This prepared protein is saved in a suitable format, such as PDBQT for use with AutoDock Vina.[3] The rationale for removing water molecules is to simplify the docking calculation, although in some cases, key water molecules that mediate protein-ligand interactions may be retained.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrazole carboxamide analogs are drawn using chemical drawing software.
-
3D Conversion and Optimization: These 2D structures are then converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). This step is crucial to ensure that the ligand conformations are energetically favorable before docking.
3. Molecular Docking Protocol using AutoDock Vina:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid box should be chosen to encompass the entire binding pocket.
-
Docking Execution: AutoDock Vina, a widely used open-source docking program, employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[7] The program calculates the binding affinity (docking score) for different binding poses.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose for each ligand, which is typically the one with the lowest docking score (most negative value).[3] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the structural basis of binding.[3]
Comparative Docking Analysis of Pyrazole Carboxamide Analogs
To illustrate the practical application of this methodology, we will compare the docking performance of different pyrazole carboxamide analogs against their respective targets and correlate these findings with published experimental data.
Case Study 1: Cyclooxygenase (COX) Inhibition
Pyrazole carboxamide derivatives have been extensively investigated as selective COX-2 inhibitors, offering a potential therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[3]
Quantitative Data Summary: COX Inhibition
| Compound | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | -9.924 | - | 78.06 | Abbaraju et al. (2016)[3] |
| Compound 5u | COX-2 | -12.907 | 1.79 | 72.73 | Abbaraju et al. (2016)[3] |
| Compound 5s | COX-2 | -12.24 | 2.51 | 65.75 | Abbaraju et al. (2016)[3] |
| Compound 3b | COX-2 | - | 3.82 | 0.12 | Hawash et al. (2025)[3] |
| Compound 3g | COX-2 | - | 2.65 | 1.68 | Hawash et al. (2025)[3] |
| Compound 3d | COX-2 | - | 4.92 | 1.14 | Hawash et al. (2025)[3] |
| Ketoprofen | COX-2 | - | 0.164 | 0.21 | Hawash et al. (2025)[3] |
Binding Mode Analysis:
The docking poses of pyrazole-carboxamide derivatives within the COX-2 active site reveal key interactions that contribute to their inhibitory activity.[8]
Caption: A schematic representation of the binding interactions of a pyrazole carboxamide analog within the COX-2 active site.
Case Study 2: Succinate Dehydrogenase (SDH) Inhibition in Fungicides
Pyrazole-4-carboxamides are a prominent class of fungicides that target the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.[4][5]
Molecular Docking Insights: Molecular docking simulations have shown that these compounds bind to the ubiquinone-binding site of the SDH complex. For instance, compound TM-2 has been shown to interact with TRP 173 of SDH through hydrogen bonding, providing a plausible mechanism for its potent fungicidal activity.[4] The difluoromethyl pyrazole moiety is often a key active group in these interactions.[9]
Case Study 3: Anticancer Activity through Kinase Inhibition
The versatility of the pyrazole carboxamide scaffold extends to the development of anticancer agents that target various protein kinases.
Multi-target Inhibition: Docking studies have been employed to evaluate pyrazole derivatives as potential inhibitors of multiple cancer-related kinases, including Aurora A, CDK2, and VEGFR2.[7] For example, certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have shown potent inhibitory activity against Aurora-A kinase, with docking simulations helping to elucidate the probable binding model.[10] Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of FLT3 and CDKs, with docking models illustrating their binding to the ATP-binding site.[11]
Validation of Docking Studies: Bridging the In-Silico and In-Vitro Gap
A critical aspect of any computational study is its validation against experimental data. A strong correlation between docking scores and experimentally determined biological activities (e.g., IC50 values) enhances the predictive power of the model.
Validation Protocol:
-
Re-docking of Co-crystallized Ligand: A primary validation step is to extract the co-crystallized ligand from the PDB structure, and then re-dock it into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.[12][13][14]
-
Correlation with Experimental Data: As demonstrated in the COX inhibition case study, comparing the ranking of compounds based on their docking scores with their experimental potencies can provide further validation. While a perfect linear correlation is not always expected due to factors not accounted for in docking (e.g., solvation effects, entropy), a general trend of lower docking scores for more potent compounds is a positive indicator.
-
Molecular Dynamics (MD) Simulations: For a more rigorous validation, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time.[12][15]
Structure-Activity Relationship (SAR) Insights
Comparative docking studies are instrumental in elucidating the structure-activity relationships of pyrazole carboxamide analogs. By analyzing the binding modes of a series of compounds, researchers can identify key structural features that govern their potency and selectivity.[1]
Key SAR Observations:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence binding affinity and selectivity.[1] For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent activity.[6]
-
The Carboxamide Moiety: The carboxamide linker often plays a critical role in forming hydrogen bonds with key residues in the active site, anchoring the ligand in place.[6]
-
"Tail" Modifications: Modifications to the "tail" portion of the molecule can be exploited to achieve selectivity for different enzyme isoforms, as seen in the design of selective carbonic anhydrase inhibitors.[15]
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazole carboxamide analogs. By integrating robust computational methodologies with experimental validation, researchers can leverage the power of in-silico techniques to accelerate the discovery and optimization of novel therapeutics and agrochemicals based on this versatile scaffold. The insights gained from these studies are not merely predictive but provide a fundamental understanding of the molecular interactions that drive biological activity, paving the way for the rational design of the next generation of pyrazole carboxamide-based agents.
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A Comparative Guide to In-Vitro and In-Vivo Toxicity of 1-Methyl-1H-Pyrazole-5-Carboxamide Derivatives
Introduction: The Pyrazole Paradox in Preclinical Safety
The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent biological activities, particularly as inhibitors of parasitic nematodes.[1][2][3][4] In the rigorous pipeline of drug discovery, toxicity assessment is a critical gateway to clinical progression. The standard paradigm involves a tiered approach, beginning with high-throughput in-vitro assays to flag cytotoxic compounds early, followed by more complex and resource-intensive in-vivo studies in animal models to understand systemic effects.
This guide delves into a significant and instructive challenge encountered with this specific chemical class: a profound disconnect between in-vitro and in-vivo toxicity data. A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which appeared benign in standard cell-based assays, exhibited unexpected and severe acute toxicity in rodent models.[1][2][3] This guide will dissect this paradox, comparing the methodologies and outcomes of both testing environments. We will explore the underlying mechanistic reasons for this discrepancy and provide field-proven insights for designing more predictive preclinical safety packages, particularly when dealing with compounds that may have specific mitochondrial targets.
The In-Vitro Assessment: A Deceptive Signal of Safety
The initial step in evaluating the toxicity of a new chemical entity often involves assessing its general cytotoxicity against various mammalian cell lines. The objective is to determine the concentration at which the compound causes cell death, providing a preliminary therapeutic window. For the 1-methyl-1H-pyrazole-5-carboxamide series, standard assays suggested a favorable safety profile.
Methodology: The MTT Cell Viability Assay
A cornerstone of in-vitro toxicology is the MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability.[6][7]
Principle of Causality: The assay's logic is grounded in cellular function. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[6][7] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[8] A significant decrease in formazan production in treated cells compared to untreated controls indicates a cytotoxic effect.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 1-methyl-1H-pyrazole-5-carboxamide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours.[6][8] During this period, viable cells will produce formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Decision workflow for the OECD 423 Acute Toxic Class method.
In-Vivo Results: Unmasking the Toxicity
In stark contrast to the in-vitro data, the 1-methyl-1H-pyrazole-5-carboxamide derivatives demonstrated significant acute toxicity in the rodent model. [1][2][3]This finding immediately halted their progression and highlighted a critical failure in the predictive power of the initial in-vitro screening cascade for this specific chemical class.
Bridging the Gap: The Mechanistic Revelation
The discrepancy necessitated a deeper investigation. The causality behind the in-vivo toxicity had to be identified to understand why the in-vitro models failed. Further, more specialized experiments revealed that the potent acute mammalian toxicity was likely associated with the inhibition of mitochondrial respiration. [1][2][3] When tested in-vitro on cells with high respiratory rates, such as primary rat hepatocytes, the compounds showed potent, dose-dependent cytotoxicity that was absent in the standard, more glycolytic cell lines used previously. [1][2]This crucial experiment bridged the gap: the in-vivo toxicity was real, and it could be replicated in-vitro, but only by selecting a cell system that was physiologically relevant to the compound's specific mechanism of action.
Comparative Summary: In-Vitro vs. In-Vivo Findings
| Test Type | Specific Assay/Protocol | Key Findings for 1-Methyl-1H-Pyrazole-5-Carboxamides | Predictive Value for In-Vivo Outcome |
| In-Vitro | MTT Assay on standard cell lines (e.g., HEK293) | No significant cytotoxicity observed; high IC₅₀ values. [1][2][3] | Poor. Failed to predict acute systemic toxicity. |
| In-Vitro | Cellular Respiration Assay (e.g., on hepatocytes) | Potent, dose-dependent inhibition of mitochondrial respiration and subsequent cytotoxicity. [1][2] | High. The results correlated well with the observed in-vivo toxicity. |
| In-Vivo | Acute Oral Toxicity (OECD 423) in mice | Striking acute toxicity was observed at relevant doses. [1][2][3][4] | Definitive. Revealed the true systemic hazard of the compounds. |
Senior Application Scientist Insights: A Self-Validating & Mechanistic Approach
This case study of 1-methyl-1H-pyrazole-5-carboxamide derivatives provides invaluable lessons for drug development professionals.
-
Expertise in Assay Selection: The failure of the initial MTT assay was a failure of context, not execution. The key is to move beyond a one-size-fits-all approach. As scientists, we must use our expertise to anticipate potential liabilities. Pyrazole-containing structures are known to interact with metabolic enzymes like Cytochrome P450s and can have other specific off-target effects. [11][12]Therefore, if a chemical class is suspected of targeting cellular metabolism or mitochondria, the screening cascade must include specific, mechanism-based in-vitro assays (e.g., Seahorse assays for cellular respiration, mitochondrial membrane potential assays) from the outset. This paper highlights the importance of identifying an appropriate in vitro predictor of in vivo toxicity early on in the drug discovery pipeline, in particular assessment for in vitro mitochondrial toxicity. [1][2][3]
-
Authoritative Grounding in In-Vivo Complexity: An in-vivo system integrates countless variables—absorption, distribution, metabolism, and excretion (ADME)—that are absent in a simple cell culture. [9]A compound may be concentrated in a specific organ to toxic levels, or it may be metabolized into a more toxic substance. These complex, multi-organ interactions can only be captured in a whole-organism model, which remains the authoritative standard for preclinical safety assessment.
Conclusion
The journey of the 1-methyl-1H-pyrazole-5-carboxamide derivatives from promising anti-parasitic agents to compounds with unexpected mammalian toxicity is a powerful illustration of the complexities of toxicology. It demonstrates that while standard in-vitro cytotoxicity assays are a vital first pass, they are not universally predictive. For this chemical class, the mechanism of toxicity—inhibition of mitochondrial respiration—was invisible to standard assays but resulted in acute in-vivo lethality. The key takeaway for researchers is the critical need to employ a mechanistically informed approach to toxicity testing. By integrating specialized in-vitro assays that probe potential liabilities suggested by a compound's structure alongside traditional methods, we can build a more predictive and reliable bridge between in-vitro data and in-vivo outcomes, ultimately fostering a more efficient and safer path for drug development.
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A Researcher's Guide to Validating Mitochondrial Respiration Inhibition by Pyrazole Carboxamides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of pyrazole carboxamides on mitochondrial respiration. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to your research. We will objectively compare the action of pyrazole carboxamides with other well-established mitochondrial inhibitors, supported by detailed experimental methodologies.
The Significance of Validating Mitochondrial Inhibition
Mitochondria, the powerhouses of the cell, are central to cellular energy production through oxidative phosphorylation (OXPHOS). The mitochondrial electron transport chain (ETC) is a series of protein complexes that orchestrate this process. Inhibition of the ETC is a key mechanism for various therapeutic agents and a critical area of study in toxicology and drug discovery. Pyrazole carboxamides have emerged as a significant class of molecules, primarily known for their potent fungicidal activity, which stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II of the ETC.[1][2][3][4][5] Validating the specific inhibitory action of novel pyrazole carboxamide compounds on mitochondrial respiration is paramount for understanding their mechanism of action, off-target effects, and therapeutic potential.[6]
Mechanism of Action: Pyrazole Carboxamides as Succinate Dehydrogenase (Complex II) Inhibitors
Pyrazole carboxamides exert their inhibitory effect by targeting succinate dehydrogenase (SDH), a crucial enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[1][3][7] SDH catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol. Pyrazole carboxamides act as potent inhibitors of this process.[2][4] This targeted inhibition of Complex II disrupts the electron flow through the ETC, leading to a decrease in mitochondrial respiration and subsequent cellular energy depletion.[5]
A Comparative Look at Mitochondrial Inhibitors
To truly validate the effects of pyrazole carboxamides, it is essential to compare their activity against a panel of well-characterized mitochondrial inhibitors that target different complexes of the ETC. This comparative approach allows for the precise dissection of the inhibitory mechanism.
| Inhibitor Class | Primary Target | Consequence of Inhibition |
| Pyrazole Carboxamides | Complex II (Succinate Dehydrogenase) | Blocks electron flow from succinate to ubiquinone, inhibiting both the Krebs cycle and the ETC. |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Prevents the oxidation of NADH, halting electron entry from Complex I into the ETC.[8] |
| Antimycin A | Complex III (Ubiquinone:cytochrome c oxidoreductase) | Blocks the transfer of electrons from coenzyme Q to cytochrome c, causing a buildup of reduced upstream components.[8][9] |
| Oligomycin | Complex V (ATP Synthase) | Inhibits the F0 subunit of ATP synthase, preventing the conversion of ADP to ATP and leading to a buildup of the proton gradient.[8][10] |
| FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | Uncoupler | Disrupts the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis and leading to maximal oxygen consumption.[8][11] |
Experimental Validation Workflow
A multi-faceted approach is necessary to rigorously validate the inhibition of mitochondrial respiration. The following workflow outlines a series of key experiments that provide complementary data points to build a comprehensive understanding of a compound's effect.
Caption: A logical workflow for the comprehensive validation of mitochondrial respiration inhibitors.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the key assays outlined in the workflow.
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function in real-time.[8][12][13] This assay measures key parameters of mitochondrial respiration by subjecting cells to a sequential injection of mitochondrial inhibitors.[11]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)[13]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Culture medium
-
Pyrazole carboxamide compound and other inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A)[8]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Compound Preparation: Prepare stock solutions of your pyrazole carboxamide and other inhibitors at the desired concentrations.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
Load Inhibitors: Load the pyrazole carboxamide, oligomycin, FCCP, and a mixture of rotenone and antimycin A into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: The Seahorse software will automatically calculate key parameters including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12] Compare the effects of the pyrazole carboxamide to the control and other inhibitors.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).[14] The fluorescent dye JC-1 is a ratiometric probe that can be used to assess changes in ΔΨm.[15][16][17] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[14][15]
Materials:
-
JC-1 Dye
-
Fluorescence microscope or plate reader
-
Cell culture plates
-
Your pyrazole carboxamide compound and a positive control (e.g., FCCP)
Protocol:
-
Cell Treatment: Seed cells in a suitable culture plate and treat with your pyrazole carboxamide at various concentrations for the desired time. Include untreated and positive control (FCCP) wells.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Read the green fluorescence (monomers) at Ex/Em ~485/535 nm and the red fluorescence (J-aggregates) at Ex/Em ~535/595 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Cellular ATP Production Assay
Since the primary function of mitochondrial respiration is ATP synthesis, directly measuring cellular ATP levels provides a direct readout of the impact of your inhibitor.[18][19] Luciferase-based ATP assays are highly sensitive and widely used.[20][21][22]
Materials:
-
Luminescent ATP assay kit (containing luciferase and D-luciferin)[21]
-
Luminometer
-
White opaque 96-well plates
-
Your pyrazole carboxamide compound
Protocol:
-
Cell Treatment: Seed cells in a white opaque 96-well plate and treat with your pyrazole carboxamide at various concentrations.
-
Cell Lysis: After the treatment period, lyse the cells according to the ATP assay kit protocol to release intracellular ATP.[22]
-
Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate. The luciferase will catalyze the production of light in the presence of ATP.[20]
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP.[22] Calculate the ATP concentration in your samples based on the standard curve. A decrease in ATP levels indicates impaired mitochondrial function.
Interpreting the Data: A Holistic View
By integrating the data from these assays, a clear picture of the inhibitory action of your pyrazole carboxamide will emerge.
-
Seahorse XF Assay: Will demonstrate a dose-dependent decrease in basal and maximal respiration, consistent with ETC inhibition. The specific profile of inhibition compared to rotenone, antimycin A, and oligomycin will help to pinpoint the site of action.
-
JC-1 Assay: Will show a decrease in the red/green fluorescence ratio, confirming that the inhibition of respiration leads to a loss of mitochondrial membrane potential.
-
ATP Assay: Will provide direct evidence that the observed respiratory inhibition translates to a functional decrease in cellular energy production.
By following this comprehensive and logically structured guide, researchers can confidently and accurately validate the inhibition of mitochondrial respiration by pyrazole carboxamides, contributing to a deeper understanding of their biological activity and potential applications.
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A Tale of Two Isomers: A Comparative Guide to the Bioactivity of Pyrazole-5-Carboxamide and Pyrazole-4-Carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Carboxamide Scaffold
In the landscape of medicinal chemistry and agrochemical development, the pyrazole carboxamide scaffold stands out as a "privileged structure." Its remarkable synthetic versatility and ability to form key interactions with a multitude of biological targets have cemented its status as a cornerstone for rational drug design.[1][2][3] This guide delves into the fascinating dichotomy presented by two of its constitutional isomers: pyrazole-5-carboxamide and pyrazole-4-carboxamide. While separated by a mere shift in the position of the carboxamide group, this subtle structural alteration precipitates a cascade of changes in molecular geometry, electronic properties, and hydrogen bonding potential. The result is a profound divergence in their biological activity profiles, a crucial consideration for any researcher aiming to leverage this potent scaffold. This document provides an in-depth, objective comparison of their performance, supported by experimental data, to guide the strategic design of next-generation therapeutics and crop protection agents.
The Isomeric Divergence: More Than Just Position
At first glance, the difference between the 4- and 5-substituted isomers is trivial. However, this positional change is the fulcrum upon which their biological destinies pivot. The placement of the carboxamide moiety dictates the spatial orientation of substituents and the vector of hydrogen bond donors and acceptors. This fundamentally alters how the molecule presents itself to the binding pocket of a target protein, determining whether it is a perfect fit or a steric mismatch.
Bioactivity Profile of Pyrazole-5-Carboxamides: A Diverse Portfolio
While less explored than their 4-carboxamide counterparts in certain fields, pyrazole-5-carboxamides have carved out distinct and promising niches, demonstrating a broad range of biological activities.
-
Anticancer Activity: A number of novel pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects.[4] Notably, certain compounds have exhibited potent inhibitory activity against specific cancer cell lines, such as the human gastric carcinoma cell line MGC-803.[4] The mechanism for some of these derivatives has been linked to the inhibition of telomerase, a critical enzyme for cancer cell immortality, with IC50 values as low as 1.02 µM.[4]
-
Neurological Applications (RAGE Inhibition): In the search for treatments for Alzheimer's disease, pyrazole-5-carboxamides have been identified as novel inhibitors of the Receptor for Advanced Glycation End Products (RAGE).[5] By inhibiting RAGE, these compounds can potentially mitigate neuroinflammation and reduce the accumulation of amyloid-β (Aβ) peptides in the brain.[5]
-
Agrochemical Insecticides: In the realm of crop protection, pyrazole-5-carboxamides have demonstrated significant insecticidal properties.[6][7] Studies have shown certain derivatives possess excellent activity against piercing-sucking insect pests, a critical threat to global agriculture.[6][7] For example, specific compounds achieved 100% lethality against Armyworm (Mythimna separata) at a concentration of 500 mg/L.[8] This activity is often linked to the inhibition of the mitochondrial respiratory chain complex I in insects.[7]
Bioactivity Profile of Pyrazole-4-Carboxamides: Masters of Inhibition
The pyrazole-4-carboxamide scaffold is arguably the more dominant isomer in commercial applications, particularly due to its extraordinary success as a fungicidal agent and its growing importance in oncology.
-
Fungicidal Activity (SDHI Powerhouse): This is the most well-established application for this isomeric class. Pyrazole-4-carboxamides are the chemical foundation for a multi-billion dollar class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10][11] Their primary mode of action is the potent and specific inhibition of Complex II (SDH) in the mitochondrial respiratory chain of fungi.[9][12] This blockage disrupts cellular energy (ATP) production and leads to fungal cell death.[9] This mechanism has proven effective against a wide array of devastating plant pathogens, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Alternaria solani.[13][14][15] Numerous commercial products, such as Boscalid, Fluxapyroxad, and Bixafen, are based on this core structure.[16]
-
Anticancer Activity (Kinase Inhibition): The pyrazole-4-carboxamide core is also a validated scaffold for the development of protein kinase inhibitors.[17] A significant focus has been on inhibiting Aurora kinases A and B, which are critical regulators of cell division and are often overexpressed in cancer.[18] Novel derivatives have demonstrated potent, selective inhibition of both Aurora A and B with IC50 values in the low nanomolar range (16.3 nM and 20.2 nM, respectively, for one lead compound).[18] This inhibition leads to cell cycle arrest in the G2/M phase, polyploidization, and ultimately, cancer cell death.[18]
Comparative Analysis: A Side-by-Side View
The distinct biological roles of these two isomers are best appreciated through a direct comparison. The positional chemistry of the carboxamide group is a critical determinant of target selectivity.[6][7]
| Feature | Pyrazole-5-Carboxamide | Pyrazole-4-Carboxamide |
| Primary Mechanism | Diverse: Telomerase Inhibition, RAGE Inhibition, Mitochondrial Complex I Inhibition (insects).[4][5][7] | Highly Focused: Succinate Dehydrogenase (Complex II) Inhibition, Protein Kinase Inhibition.[9][18][19] |
| Dominant Application | Neurology (Alzheimer's), Anticancer, Agrochemical (Insecticide).[4][5][7] | Agrochemical (Fungicide), Anticancer.[9][10][18] |
| Key Molecular Targets | Telomerase, RAGE, Insect Complex I.[4][5][7] | Fungal SDH, Aurora Kinases A & B.[9][18] |
| Commercial Success | Emerging candidates in development. | Numerous blockbuster commercial fungicides (e.g., Boscalid, Fluxapyroxad).[13][16] |
| Structure-Activity Focus | Modifications to optimize binding to diverse protein surfaces. | Fine-tuning of the "hydrophobic tail" to fit the ubiquinone-binding (Qp) site of SDH.[10][11] |
Experimental Workflows & Protocols
The synthesis and evaluation of these compounds rely on robust and reproducible experimental protocols. The causality behind these choices is to enable late-stage diversification and ensure accurate biological assessment.
Diagram: General Synthetic Workflow
The most flexible approach to synthesizing these derivatives involves first constructing the pyrazole core and then introducing the amide functionality, allowing for broad diversification.[20][21]
Caption: Common synthetic strategies for pyrazole carboxamides.
Protocol 1: Synthesis of Pyrazole-Carboxylic Acid (via Ester Hydrolysis)
This self-validating protocol converts a stable ester intermediate into the reactive carboxylic acid required for amide coupling.
-
Dissolution: Dissolve the pyrazole-carboxylate ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) to the solution. Stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 4-12 hours).
-
Acidification: Cool the reaction mixture in an ice bath. Carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Drying: Dry the product under high vacuum to yield the pure pyrazole-carboxylic acid, which can often be used in the next step without further purification.[21]
Protocol 2: Amide Coupling via Acid Chloride Formation
This robust protocol ensures efficient formation of the critical amide bond.
-
Activation: In a flame-dried, nitrogen-purged flask, suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of N,N-Dimethylformamide (DMF).
-
Chlorination: Cool the suspension to 0 °C. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours until the solution becomes clear.
-
Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure.
-
Coupling: Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM. Cool to 0 °C.
-
Amine Addition: Add a solution of the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in DCM dropwise.
-
Reaction & Workup: Allow the reaction to stir overnight, warming to room temperature. Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[20]
Diagram: Mechanism of SDH Inhibition by Pyrazole-4-Carboxamides
This diagram illustrates the targeted disruption of the fungal respiratory chain, the primary mechanism for the fungicidal activity of pyrazole-4-carboxamides.
Caption: Pyrazole-4-carboxamides block Complex II (SDH), halting electron transport.
Conclusion and Future Outlook
The comparative bioactivity of pyrazole-5-carboxamide and pyrazole-4-carboxamide serves as a powerful testament to the principles of structure-activity relationships. The seemingly minor positional shift of the carboxamide group profoundly redirects the molecule's therapeutic or agrochemical potential. Pyrazole-4-carboxamides have been extensively and successfully developed as potent SDH and kinase inhibitors, becoming indispensable tools in agriculture and oncology.[9][10][18] In contrast, pyrazole-5-carboxamides offer exciting and less-trodden paths, showing significant promise as insecticides, anticancer agents via alternative mechanisms, and novel therapeutics for neurodegenerative diseases.[4][5][7] For the medicinal chemist and drug development professional, the lesson is clear: the initial choice of isomeric scaffold is a critical strategic decision that will define the accessible biological targets and ultimately shape the trajectory of a discovery program. Understanding this fundamental isomeric divergence is paramount to unlocking the full potential of the versatile pyrazole carboxamide core.
References
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- Title: Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells Source: PubMed URL:[Link]
- Title: QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors Source: Journal of Taibah University for Science URL:[Link]
- Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: Journal of Agricultural and Food Chemistry URL:[Link]
- Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: ACS Public
- Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed URL:[Link]
- Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: Journal of Agricultural and Food Chemistry URL:[Link]
- Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed URL:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS No. 139756-02-8), an intermediate used in pharmaceutical synthesis.[1][2] By moving beyond a simple checklist, we will explore the rationale behind these essential protocols, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile and Risk Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a compound is the first step in managing its lifecycle in the laboratory. This compound is classified with specific hazards that dictate its handling and disposal requirements.[1][3] The Globally Harmonized System (GHS) classifications for this compound underscore the necessity for caution.[1]
The primary rationale for treating this compound as hazardous waste stems from its irritant properties and the significant lack of comprehensive ecological data.[1][4] In the absence of information on aquatic toxicity, persistence, and degradability, we must adopt a conservative approach, assuming potential environmental harm if disposed of improperly.[4]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this chemical for disposal, the proper selection and use of PPE is non-negotiable. The required equipment is directly linked to the compound's hazard profile, providing a barrier against the primary routes of exposure.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that could cause serious eye irritation (H319).[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can lead to irritation (H315).[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator (e.g., N95) is required if dust generation is likely. | Minimizes the inhalation of airborne particles that may cause respiratory tract irritation (H335).[3] |
Core Disposal Protocol: A Step-by-Step Methodology
The mandated disposal route for this chemical is through a licensed hazardous waste management service.[3][4] Under no circumstances should it be disposed of via sanitary sewer systems or in regular solid waste.[4]
Experimental Protocol: Chemical Waste Segregation and Containment
Objective: To safely collect and store solid and liquid waste containing this compound prior to collection by a certified disposal service.
Materials:
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in Table 2)
Procedure:
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.[6] This includes any contaminated materials such as weighing papers, pipette tips, or gloves that have come into direct contact with the solid chemical.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled container designated for liquid chemical waste.[6]
-
Causality: Proper segregation is crucial to prevent unintended chemical reactions with other waste streams and to ensure the waste is handled correctly by the disposal facility.[7]
-
-
Container Selection:
-
Use containers that are in good condition, chemically compatible with the pyrazole derivative, and possess a secure, tight-fitting lid.[8] Do not use containers that could be compromised by the waste, such as metal cans for corrosive materials or unlined cardboard for liquids.
-
-
Waste Labeling:
-
Immediately label the waste container with a hazardous waste tag, as per your institution's Environmental Health & Safety (EHS) guidelines.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including approximate concentrations.[7]
-
Causality: Accurate labeling is a critical safety measure that informs waste handlers of the container's contents, allowing them to manage it safely and in compliance with regulations.
-
-
Storage and Collection:
-
Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[7]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[9]
-
Contact your institution's EHS department or a licensed chemical waste contractor to arrange for pickup.[6]
-
Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.
Procedure:
-
Thoroughly empty all contents from the container.
-
Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.[10]
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste .[7][10] Subsequent rinses may also require collection depending on local regulations and the initial concentration of the chemical.
-
Causality: The initial rinse will contain the highest concentration of residual chemical. Disposing of it as hazardous waste is essential to prevent the contamination of water systems.
-
-
Allow the container to air-dry completely in a well-ventilated area (e.g., a fume hood).
-
Obliterate or remove all original labels from the container before disposal or recycling.[7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound.
References
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- CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. (n.d.). Chemsrc.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/pdf/1037748-47-5_Disposal.pdf
- Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Hazardous Waste Disposal Guide. (n.d.). NSWAI.
- Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. (n.d.). EPA Nepis.
- System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form. (n.d.). Google Patents.
- Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (n.d.).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
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Navigating the Safe Handling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS No: 139756-02-8), a multi-substituted pyrazolecarboxamide.[1] By understanding the inherent risks and implementing the rigorous protocols outlined below, you can mitigate exposure and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates the following hazard statements for this compound:
These classifications are the cornerstone of our personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation, skin contact, and eye contact.[4][5] Therefore, our defense must be a multi-layered approach that shields these vulnerable points.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a critical necessity. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] This is to prevent eye irritation from airborne particles or splashes.[2] A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing. |
| Skin | Chemical-resistant gloves and a lab coat. | Nitrile or neoprene gloves are generally recommended for handling heterocyclic compounds.[7] Always inspect gloves for any signs of degradation or puncture before use. A lab coat should be worn to prevent skin contact.[8] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary. | Handling should occur in a chemical fume hood to minimize inhalation of dust or aerosols.[9] If engineering controls are insufficient or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2][8] |
Operational Plan: Handling and Emergency Procedures
A systematic approach to handling minimizes the risk of exposure. The following protocols are designed to be self-validating, ensuring safety at every step.
Step-by-Step Donning and Doffing of PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
After Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][8]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Spill and Leak Procedures
Prompt and safe cleanup of spills is essential to prevent further contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Don Appropriate PPE: Wear the full complement of recommended PPE, including respiratory protection.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[8][10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]
Storage and Disposal Plan
Proper storage and disposal are the final, critical steps in the safe handling of this compound.
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep it away from incompatible materials and foodstuff containers.[4]
Disposal
The disposal of this chemical and its containers must be conducted in accordance with all applicable federal, state, and local regulations. It is recommended to dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed.[4] Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a culture of responsibility and excellence in the laboratory.
References
- This compound. PubChem.
- Material Safety Data Sheet. Cole-Parmer.
- Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
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- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
